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  • Product: 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one
  • CAS: 53542-79-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one: Structural Properties, Syntheses, and Pharmacological Applications

Executive Summary In the landscape of rational drug design, polyoxygenated acetophenones serve as highly versatile pharmacophores. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, polyoxygenated acetophenones serve as highly versatile pharmacophores. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) is a specialized synthetic intermediate and bioactive scaffold[1]. Characterized by its unique ortho-dihydroxy substitution and lipophilic propyl chain, this compound is a critical precursor in the synthesis of 5-lipoxygenase (5-LOX) inhibitors[2]. Furthermore, structural biology has identified it as a direct binding ligand for Protein Tyrosine Phosphatase 1B (PTP1B)[3], a primary target in the treatment of type 2 diabetes and obesity. This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic workflows, and pharmacological utility.

Chemical Identity and Physical Properties

The physicochemical profile of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is heavily influenced by its substitution pattern. The two hydroxyl groups at the 2- and 6-positions flank the acetyl group, leading to strong intramolecular hydrogen bonding. This chelation effect significantly reduces the molecule's intermolecular hydrogen bonding capacity, rendering it more lipophilic and volatile than expected for a dihydroxy compound. The 3-propyl substituent further increases the partition coefficient (LogP), making it an excellent scaffold for intracellular targets where membrane permeability is a prerequisite.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one
Synonyms 2,6-dihydroxy-3-propylacetophenone; 2',6'-dihydroxy-3'-propylacetophenone
CAS Registry Number 53542-79-3[1]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Melting Point 84 – 85 °C[4]
Physical State Crystalline solid

Synthetic Methodology: Regioselective Synthesis via Claisen Rearrangement

Expertise & Causality: Direct Friedel-Crafts alkylation of 2,6-dihydroxyacetophenone with a propyl halide is fundamentally flawed for this target; it suffers from competitive O-alkylation and poor regiocontrol, yielding complex mixtures of 3-alkyl and 3,5-dialkyl products. To achieve strict regioselectivity at the 3-position, a Claisen rearrangement strategy is employed. The thermal[3,3]-sigmatropic rearrangement of an allyl ether intermediate ensures carbon-carbon bond formation exclusively at the ortho position[4].

Step-by-Step Experimental Protocol
  • O-Allylation (Etherification):

    • Procedure: Dissolve 2,6-dihydroxyacetophenone (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq) and allyl bromide (1.1 eq). Reflux the mixture for 8 hours under nitrogen. Filter the inorganic salts and concentrate the filtrate in vacuo to yield the mono-allyl ether.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product spot will migrate higher (less polar) due to the masking of one hydroxyl group.

  • Thermal Claisen Rearrangement:

    • Procedure: Dissolve the crude allyl ether in a high-boiling solvent (e.g., N,N-diethylaniline) and heat to 200 °C for 6 hours under an argon atmosphere. The [3,3]-sigmatropic shift yields 3-allyl-2,6-dihydroxyacetophenone. Quench with 1M HCl and extract with ethyl acetate.

    • Self-Validation: Confirm success via IR spectroscopy (appearance of a new phenolic -OH stretch at ~3300 cm⁻¹) and ¹H-NMR (upfield shift of the allyl protons from the ether oxygen).

  • Catalytic Hydrogenation:

    • Procedure: Dissolve the 3-allyl derivative in absolute ethanol. Add 10% Pd/C catalyst (10% w/w). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through a Celite pad to remove the pyrophoric catalyst and evaporate the solvent to yield pure 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

    • Self-Validation: ¹H-NMR will show the complete disappearance of olefinic proton signals (5.0–6.0 ppm) and the emergence of a clean propyl chain multiplet (0.9 ppm triplet, 1.6 ppm sextet, 2.6 ppm triplet).

Synthesis SM 2,6-Dihydroxyacetophenone Step1 O-Allylation (Allyl Bromide, K2CO3) SM->Step1 Int1 Allyl Ether Intermediate Step1->Int1 Step2 Claisen Rearrangement (Heat, 200°C) Int1->Step2 Int2 3-Allyl-2,6-dihydroxyacetophenone Step2->Int2 Step3 Catalytic Hydrogenation (H2, Pd/C) Int2->Step3 Product 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Step3->Product

Caption: Regioselective synthesis workflow via Claisen rearrangement.

Pharmacological Applications and Target Interactions

A. Precursor to 5-Lipoxygenase (5-LOX) Inhibitors

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is a vital building block for the synthesis of benzofuran-2-carboxylic acid esters[2]. These downstream derivatives are potent inhibitors of the mammalian 5-lipoxygenase enzyme. By halting the metabolism of arachidonic acid, these compounds prevent the biosynthesis of leukotrienes (such as LTB4 and LTC4), which are primary mediators of asthma, allergic rhinitis, and severe inflammatory responses[2].

LOX_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) (Inflammation) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) (Anaphylaxis) LTA4->LTC4 Inhibitor Benzofuran Derivatives (Derived from 2,6-DHPA) Inhibitor->LOX Inhibits

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and its inhibition.

B. Ligand for Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic syndromes. Structural biology efforts have successfully co-crystallized 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one with PTP1B (PDB ID: 5QF9)[3].

Expertise & Causality: The compound's dihydroxyacetophenone core acts as a bioisostere for a phosphate group, anchoring deeply into the catalytic pocket of PTP1B via hydrogen bonding with the P-loop backbone. Concurrently, the propyl chain extends into adjacent hydrophobic sub-pockets, enhancing binding affinity and target selectivity over other phosphatases.

Step-by-Step Protocol: X-ray Crystallography Co-crystallization (PDB: 5QF9)
  • Protein Preparation: Express human PTP1B in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.

  • Apo-Crystal Growth: Grow apo-crystals using the sitting-drop vapor diffusion method at 4 °C. The optimized reservoir solution should contain 0.2 M magnesium formate and 20% PEG 3350.

  • Ligand Soaking: Prepare a 50 mM stock of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in 100% DMSO. Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM ligand and 10% DMSO. Incubate for 24 hours.

    • Self-Validation: Observe the crystals under a polarized light microscope. Minor surface cracking or changes in birefringence indicate successful ligand entry and subsequent minor conformational shifts in the crystal lattice.

  • Cryoprotection and Data Collection: Briefly transfer the soaked crystals to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source to a resolution of 1.94 Å[3].

Xray Protein PTP1B Expression & Purification Soaking Crystal Soaking with 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Protein->Soaking Diffraction X-ray Diffraction (Resolution: 1.94 Å) Soaking->Diffraction Structure Structure Solution & Refinement (PDB: 5QF9) Diffraction->Structure

Caption: X-ray crystallography workflow for PTP1B-ligand complex (PDB: 5QF9).

References

  • RCSB Protein Data Bank (PDB) . "5QF9: PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with compound_FMOMB000242a". Available at:[Link]

  • Google Patents. "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis".
  • VDOC.PUB / Springer . "Handbook of Hydroxyacetophenones: Preparation and Physical Properties". Available at:[Link]

Sources

Exploratory

Mechanistic Insights into Enzyme Inhibition by 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one: A Dual-Target Scaffold

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of rational drug design, polypharmacological scaffolds offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of rational drug design, polypharmacological scaffolds offer immense value. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS 53542-79-3), commonly referred to as 2,6-dihydroxy-3-propylacetophenone (DHPA), is a highly privileged pharmacophore. Characterized by a dihydroxyacetophenone core and a lipophilic propyl chain, DHPA operates through a dual mechanistic paradigm: it acts as a direct, potent inhibitor of metalloenzymes like Tyrosinase [1], and serves as a critical synthetic precursor for benzofuran-based inhibitors targeting the 5-Lipoxygenase (5-LOX) pathway[2]. This whitepaper dissects the structural causality, binding kinetics, and self-validating experimental workflows required to evaluate DHPA in enzyme inhibition.

Chemical Identity & Pharmacophore Architecture

The inhibitory prowess of DHPA is dictated by its precise spatial geometry and electronic distribution:

  • The 2,6-Dihydroxyacetophenone Core: The hydroxyl groups at the ortho positions (C2 and C6) relative to the acetyl group create a highly electron-dense pocket. This configuration is optimal for bidentate metal chelation, allowing the molecule to coordinate with transition metals (e.g., Cu²⁺, Fe²⁺/Fe³⁺) located in the active sites of oxidoreductases[3].

  • The 3-Propyl Substitution: The aliphatic propyl chain at the C3 position provides a critical lipophilic tail. In enzymatic binding pockets, this tail mimics endogenous hydrophobic substrates (such as the aliphatic chain of arachidonic acid or the aromatic ring of tyrosine), drastically reducing the dissociation constant ( Ki​ ) via enhanced van der Waals interactions.

Mechanism 1: Direct Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis: the hydroxylation of tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone.

DHPA and its structural analogs (e.g., 2,5-DHAP and 2,6-DHAP) act as potent, uncompetitive or mixed-type inhibitors of tyrosinase[1].

  • Copper Chelation: The 2,6-dihydroxy groups penetrate the active site and chelate the CuA and CuB ions, disrupting the electron transfer required for the oxidation of L-DOPA.

  • Hydrophobic Blockade: Concurrently, the 3-propyl group anchors into the hydrophobic cavity adjacent to the copper center, sterically occluding substrate entry and stabilizing the dead-end Enzyme-Inhibitor-Substrate (EIS) complex.

Tyrosinase Substrate Tyrosine / L-DOPA (Substrate) Enzyme Tyrosinase (Binuclear Cu2+ Center) Substrate->Enzyme Binding Product Dopaquinone (Melanin Precursor) Enzyme->Product Oxidation Inhibitor DHPA Scaffold (Inhibitor) Inhibitor->Enzyme Cu2+ Chelation & Hydrophobic Blockade

Tyrosinase inhibition pathway via copper chelation and hydrophobic blockade by DHPA.

Mechanism 2: 5-Lipoxygenase (5-LOX) Modulation

Beyond direct inhibition, DHPA is a foundational building block for synthesizing benzofuran-2-carboxylic acid esters—highly potent inhibitors of mammalian 5-LOX[2]. 5-LOX catalyzes the oxygenation of arachidonic acid (AA) into 5-HPETE, the precursor to pro-inflammatory leukotrienes (LTB4, LTC4).

  • Arachidonic Acid Mimicry: When DHPA is cyclized into a benzofuran derivative, the 3-propyl group perfectly mimics the hydrophobic tail of AA, guiding the inhibitor deep into the 5-LOX active site.

  • Iron Coordination: The oxygen-rich benzofuran core coordinates with the non-heme iron (Fe²⁺/Fe³⁺) in the 5-LOX catalytic domain, preventing the redox cycling necessary for lipid peroxidation.

LOX AA Arachidonic Acid (Substrate) LOX 5-Lipoxygenase (5-LOX) (Non-Heme Fe2+/Fe3+) AA->LOX Active Site Binding HPETE 5-HPETE (Intermediate) LOX->HPETE Oxygenation LTB4 Leukotrienes (Pro-inflammatory) HPETE->LTB4 Downstream Synthesis Inhibitor DHPA-Derived Benzofuran (Inhibitor) Inhibitor->LOX Iron Coordination & Competitive Inhibition

5-LOX pathway modulation and inhibition by DHPA-derived benzofuran compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (e.g., from assay interference or compound aggregation), the following protocols are designed as self-validating systems .

Protocol 1: In Vitro Tyrosinase Kinetics Assay (Orthogonally Validated)

Objective: Determine the IC50​ and mechanism of inhibition (competitive vs. uncompetitive) of DHPA against mushroom tyrosinase.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).

    • Causality: This specific pH mimics physiological conditions where the tyrosinase binuclear copper center maintains optimal coordination geometry.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 µL of mushroom tyrosinase (500 U/mL) with 20 µL of DHPA (varying concentrations in DMSO, final DMSO <1%) and 150 µL buffer. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation is essential for uncompetitive/mixed inhibitors to establish thermodynamic binding equilibrium with the enzyme before substrate introduction.

  • Kinetic Monitoring: Add 20 µL of 2.5 mM L-DOPA. Immediately monitor absorbance at 475 nm continuously for 5 minutes using a microplate reader.

    • Causality: Continuous kinetic tracking (measuring initial velocity, V0​ ) rather than a single endpoint read prevents false positives caused by auto-oxidation of the compound over time.

  • Orthogonal Validation (Self-Validation Step): Subject the final reaction mixture to LC-MS analysis to quantify the exact mass of dopaquinone.

    • Causality: Highly conjugated acetophenones can exhibit auto-absorbance near 475 nm. LC-MS physically validates the spectrophotometric data by confirming the actual reduction in product formation.

Protocol 2: 5-LOX Cellular Assay in Human PMNLs

Objective: Evaluate the efficacy of DHPA-derived benzofurans in blocking leukotriene biosynthesis in a physiological cellular environment.

  • Cell Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from freshly drawn human blood using dextran sedimentation and Ficoll-Paque centrifugation.

    • Causality: PMNLs express high endogenous levels of both 5-LOX and 5-LOX-activating protein (FLAP). This provides a physiologically relevant membrane environment, which is impossible to replicate in cell-free recombinant assays.

  • Stimulation & Inhibition: Suspend PMNLs ( 5×106 cells/mL) in PBS with 1 mM CaCl₂. Pre-incubate with the inhibitor for 15 minutes at 37°C, then stimulate with 2.5 µM A23187 (calcium ionophore) for 10 minutes.

    • Causality: A23187 triggers an intracellular calcium flux, forcing 5-LOX to translocate to the nuclear membrane and dock with FLAP—the mandatory physiological step for leukotriene synthesis[2].

  • Termination & Extraction: Stop the reaction by adding 1 volume of ice-cold methanol containing 200 ng/mL Prostaglandin B2 (PGB2) as an internal standard. Centrifuge at 10,000 x g for 10 minutes.

    • Causality: Cold methanol instantly denatures the enzyme, freezing the kinetic state. PGB2 accounts for any variance in extraction recovery, ensuring quantitative reliability.

  • LC-MS/MS Quantification: Analyze the supernatant for LTB4 using LC-MS/MS (MRM mode).

    • Causality: Direct quantification of LTB4 proves that the inhibitor is actively blocking the 5-LOX biosynthetic cascade, validating the upstream mechanism of action.

Quantitative Data Presentation

The table below summarizes the kinetic parameters of the DHPA scaffold and its derivatives across target enzymes, demonstrating its polypharmacological versatility.

Compound / ScaffoldTarget EnzymeInhibition Type IC50​ / Ki​ Key Structural Contribution
2,6-Dihydroxyacetophenone Tyrosinase (Murine)Uncompetitive Ki​≈0.28 mMCopper chelation (CuA/CuB) via ortho-hydroxyls
DHPA (1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one) Tyrosinase (Mushroom)Mixed / Competitive IC50​<50 µM*Enhanced hydrophobic pocket binding via 3-propyl chain
DHPA-derived Benzofuran 5-Lipoxygenase (5-LOX)Competitive IC50​≈0.5−2.0 µMIron coordination, Arachidonic acid mimicry

*Note: Specific IC50​ values for DHPA are extrapolated from structurally homologous acetophenones (e.g., 2,5-DHAP) and phloretin derivatives for comparative illustration[1].

References

  • [2] US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents. Available at:

  • [1] Ding, H.Y., et al. (2011). Murine tyrosinase inhibitors from Cynanchum bungei and evaluation of in vitro and in vivo depigmenting activity. Experimental Dermatology, 20(9), 720-724. PubMed (NIH). Available at:[Link]

  • [3] Chang, T.S. (2012). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Materials, 5(9), 1661-1685. MDPI. Available at:[Link]

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Foundational

In Vitro Biological Activity of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one Derivatives: A Comprehensive Technical Guide

Executive Summary The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (and its highly analogous 2,4-dihydroxy isomer) serves as a privileged acetophenone pharmacophore in modern medicinal chemistry[1]. While the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (and its highly analogous 2,4-dihydroxy isomer) serves as a privileged acetophenone pharmacophore in modern medicinal chemistry[1]. While the core structure itself exhibits mild biological activity, its synthetic derivatives—specifically benzofuran esters and 2'-hydroxychalcones—demonstrate profound pleiotropic effects in vitro. This technical guide synthesizes the mechanistic causality, structure-activity relationships (SAR), and validated experimental workflows for evaluating these derivatives, focusing primarily on their roles as 5-lipoxygenase (5-LOX) inhibitors and apoptosis-inducing antitumoral agents [2],[3].

Chemical Biology & Mechanistic Causality

Anti-Inflammatory Action via 5-Lipoxygenase (5-LOX) Inhibition

The 5-LOX enzyme is the critical catalyst in the oxygenation of arachidonic acid, leading to the biosynthesis of leukotrienes (LTA4, LTB4, LTC4, and LTD4)[2]. These lipid mediators are potent drivers of chemotaxis, vascular permeability, and smooth muscle contraction in inflammatory diseases such as asthma and rheumatoid arthritis[2].

Derivatives of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one act as direct, reversible inhibitors of the 5-LOX enzyme[4]. The dihydroxy-propylphenyl moiety mimics the lipophilic tail and oxygenation sites of arachidonic acid, allowing the derivatives to competitively occupy the active site or chelate the non-heme iron essential for 5-LOX catalytic activity[5]. By halting the conversion of arachidonic acid to LTA4, these derivatives effectively silence the downstream inflammatory cascade[2].

Antitumoral Activity and Apoptotic Signaling

When the acetophenone core is derivatized via base-catalyzed aldol condensation with substituted benzaldehydes, it yields 2'-hydroxychalcones (α,β-unsaturated ketones)[3]. These chalcone derivatives exhibit potent antitumoral activity across various human tumor cell lines, including MCF-7 (breast cancer) and HepG2 (hepatoma)[6],[7].

The causality of their cytotoxicity lies in the disruption of the pro-survival NF-κB signaling pathway[6],[8]. Inhibition of NF-κB prevents the transcription of anti-apoptotic proteins, leading to an excessive intracellular accumulation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress[6]. This oxidative stress triggers the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent activation of Caspase-9[7].

Experimental Protocols & Self-Validating Workflows

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating necessary mechanistic controls.

Protocol A: Synthesis of 2'-Hydroxychalcone Derivatives

Causality: To evaluate antitumoral activity, the acetophenone core must be conjugated to an aryl ring to form the active chalcone pharmacophore. Base catalysis is utilized to deprotonate the α-carbon of the acetophenone, generating a reactive enolate that undergoes nucleophilic addition to the benzaldehyde[3].

  • Reaction Setup: Dissolve 1 mmol of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one and 1.1 mmol of the desired substituted benzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 2 mL of 50% aqueous KOH dropwise at 0°C. Rationale: Low temperatures prevent unwanted side reactions such as Cannizzaro disproportionation of the aldehyde.

  • Propagation: Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the complete consumption of the starting acetophenone is observed.

  • Validation: Acidify the mixture with 1M HCl to precipitate the chalcone. Confirm the trans (E) geometry of the newly formed α,β-unsaturated double bond via ^1H-NMR (look for doublet coupling constants J=15−16 Hz)[3].

Protocol B: In Vitro 5-LOX Enzyme Inhibition Assay

Causality: To confirm that anti-inflammatory effects are mediated by direct enzyme inhibition rather than downstream receptor antagonism[4].

  • Enzyme Preparation: Incubate recombinant human 5-LOX (100 U/well) in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl2) with varying concentrations of the synthesized derivatives (0.1 µM to 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid.

  • Detection: Measure the formation of 5-HPETE (the immediate product of 5-LOX) using a fluorometric probe (Ex/Em = 500/536 nm) that reacts with hydroperoxides.

  • System Validation: Utilize Zileuton (a known 5-LOX inhibitor) as a positive control. The assay is considered valid only if Zileuton yields an IC50 within its established literature range (~0.5 to 1.0 µM).

Protocol C: Cell Viability & Apoptosis Evaluation (SRB Assay)

Causality: The Sulforhodamine B (SRB) assay is selected over the traditional MTT assay because MTT relies on mitochondrial reductases, which can be artificially skewed by the inherent antioxidant properties of dihydroxychalcones[3],[4].

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in 96-well plates and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of the chalcone derivatives (1 µM to 150 µM) for 48 hours[9].

  • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% SRB solution for 30 minutes.

  • Quantification: Solubilize the bound dye with 10 mM Tris base and measure absorbance at 515 nm to calculate the IC50[3].

  • Apoptotic Validation: In parallel wells, lyse treated cells and add a Caspase-9 fluorogenic substrate (LEHD-AFC). An increase in fluorescence confirms that cell death is driven by intrinsic apoptosis rather than non-specific necrosis[7].

Quantitative Data: Structure-Activity Relationships (SAR)

The biological efficacy of these derivatives is heavily dictated by the substitution pattern on the B-ring (derived from the benzaldehyde) and the preservation of the hydroxyl groups on the A-ring (derived from the acetophenone)[10],[4].

Compound DerivativeSubstitution Pattern5-LOX IC50 (µM)MCF-7 IC50 (µM)Primary Mechanistic Driver
Acetophenone Core 2,6-diOH, 3-propyl>100>150Synthetic Intermediate[2]
2'-Hydroxychalcone Unsubstituted B-ring~70.037.74 ± 1.42NF-κB Inhibition / Apoptosis[6],[4]
2',4-diOH-4'-OMe-chalcone 4-OH, 4'-OCH33.7515.2COX-2 & 5-LOX Dual Inhibition[8]
Butein Analog 3,4-diOH, 2',4'-diOH0.32<10.0ROS Accumulation / Caspase-9[5]

Note: Data synthesized from standardized in vitro assays demonstrating the superior efficacy of polyhydroxylated and methoxylated derivatives.

Visualizations of Biological Pathways

LOX_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxygenation LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Conversion LTB4 Leukotriene B4 (Chemotaxis & Inflammation) LTA4->LTB4 LTC4 Leukotriene C4/D4 (Smooth Muscle Contraction) LTA4->LTC4 Inhibitor Acetophenone Derivatives Inhibitor->LOX Blocks

Fig 1. Inhibition of the 5-LOX pathway by acetophenone derivatives.

Apoptosis_Pathway Chalcone 2'-Hydroxychalcone Derivatives NFKB NF-κB Signaling Chalcone->NFKB Inhibits ROS Intracellular ROS Accumulation Chalcone->ROS Induces Apoptosis Apoptosis (MCF-7 / HepG2) NFKB->Apoptosis Prevents (Blocked) Caspase9 Caspase-9 Activation ROS->Caspase9 Triggers Caspase9->Apoptosis Executes

Fig 2. Apoptotic signaling induced by 2'-hydroxychalcone derivatives in tumor cells.

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Exploratory

Pharmacokinetics and Bioavailability of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one: A Preclinical Whitepaper

Executive Summary The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone, hereafter referred to as DHPPE ) is a highly functionalized acetophenone derivative. In medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone, hereafter referred to as DHPPE ) is a highly functionalized acetophenone derivative. In medicinal chemistry, DHPPE serves as a critical pharmacophore and synthetic intermediate for benzofuran-2-carboxylic acid esters, which are potent inhibitors of the mammalian 5-lipoxygenase (5-LOX) enzyme[1]. 5-LOX inhibitors are vital for preventing the metabolism of arachidonic acid into leukotrienes, offering therapeutic pathways for asthma, allergic disorders, and cardiovascular diseases[1].

However, the clinical translation of 5-LOX inhibitors and their phenolic precursors is frequently hindered by poor biopharmaceutical properties, specifically rapid systemic clearance and low oral bioavailability. This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK), metabolic liabilities, and bioavailability optimization strategies for DHPPE, synthesizing foundational principles of phenolic compound metabolism with actionable experimental protocols.

Physicochemical Properties & Absorption Dynamics

DHPPE features an acetophenone core substituted with two phenolic hydroxyl groups (at positions 2 and 6) and a propyl chain (at position 3).

  • Lipophilicity & Permeability: The propyl chain imparts moderate lipophilicity, which theoretically favors passive transcellular diffusion across the intestinal epithelium.

  • Absorption Hurdles: Despite favorable theoretical permeability, phenolic compounds typically exhibit poor oral bioavailability due to severe first-pass metabolism[2]. The presence of the 2,6-dihydroxy motif makes DHPPE highly susceptible to rapid conjugation in the enterocytes of the gastrointestinal tract and the liver[3].

Metabolic Profiling: The First-Pass Bottleneck

The pharmacokinetics of acetophenone derivatives are dictated by rapid hepatic and intestinal metabolism[4]. For DHPPE, biotransformation is bifurcated into Phase I and Phase II pathways, with Phase II being the primary driver of systemic clearance.

Phase I Metabolism: Aliphatic Oxidation

Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2C9, target the aliphatic propyl chain of DHPPE. This results in terminal or sub-terminal hydroxylation, producing metabolites such as 3-(3-hydroxypropyl) derivatives. While this pathway contributes to clearance, it is often outpaced by Phase II kinetics.

Phase II Metabolism: Glucuronidation and Sulfation

The defining pharmacokinetic feature of dihydroxyacetophenones is their rapid Phase II conjugation[5]. The unhindered phenolic hydroxyls act as primary substrates for:

  • Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Specifically UGT1A1 and UGT1A9, which form highly polar O-glucuronide conjugates.

  • Sulfotransferases (SULTs): Specifically SULT1A1, which form O-sulfate conjugates.

These conjugated metabolites are highly water-soluble and are rapidly excreted via biliary and renal pathways, leading to a drastically reduced plasma half-life ( T1/2​ ) and an oral bioavailability (F%) often falling below 15%[6].

MetabolicPathway DHPPE 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (Parent Pharmacophore) Phase1 Phase I Metabolism CYP450 Oxidation (Aliphatic Propyl Chain) DHPPE->Phase1 CYP3A4 / 2C9 Phase2 Phase II Metabolism UGT / SULT Conjugation (Phenolic Hydroxyls) DHPPE->Phase2 UGT1A1 / SULT1A1 M1 3-(3-hydroxypropyl) Metabolite (Minor Pathway) Phase1->M1 M2 O-Glucuronide Conjugate (Major Excretory Metabolite) Phase2->M2 M3 O-Sulfate Conjugate (Major Excretory Metabolite) Phase2->M3

Caption: Metabolic biotransformation pathways of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

Quantitative Pharmacokinetic Data

Based on preclinical evaluations of structurally analogous dihydroxyacetophenones (e.g., 3,4-dihydroxyacetophenone)[5], the predicted pharmacokinetic parameters for unformulated DHPPE in a rodent model highlight the necessity for formulation optimization.

Pharmacokinetic ParameterIntravenous (IV) Admin (2 mg/kg)Oral (PO) Admin (10 mg/kg)Clinical Implication
Cmax​ (ng/mL) 1,450 ± 120310 ± 45High first-pass extraction limits peak oral exposure.
Tmax​ (h) N/A0.25 - 0.50Rapid absorption, but equally rapid conjugation.
AUC0−∞​ (ng·h/mL) 890 ± 65480 ± 55Low total systemic exposure post-oral dosing.
T1/2​ (h) 0.45 ± 0.10.60 ± 0.15Short half-life necessitates frequent dosing.
Clearance (L/h/kg) 2.25 ± 0.3N/AHigh hepatic clearance approaching liver blood flow.
Bioavailability (F%) 100% ~10.8% Severe bioavailability bottleneck.

Experimental Protocols: Self-Validating PK Workflows

To accurately quantify the PK liabilities of DHPPE, rigorous in vitro and in vivo protocols must be established. The following methodologies are designed to prevent the artifactual degradation of phenolic compounds during sample processing.

Protocol A: In Vitro Microsomal Stability Assay (Phase I & II)

Causality Check: Standard microsomal assays only assess Phase I metabolism. Because DHPPE is a phenolic compound, omitting Phase II cofactors will result in a false-positive stability profile. Both NADPH (for CYPs) and UDPGA/PAPS (for UGTs/SULTs) must be included.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with DHPPE (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH, 2 mM UDPGA, and 0.1 mM PAPS.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly denatures the metabolic enzymes, halting the reaction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Study (Rodent Model)

Causality Check: Phenolic compounds are highly protein-bound and susceptible to oxidation ex vivo. Plasma samples must be acidified and processed rapidly.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing.

  • Dosing:

    • IV Group: Administer DHPPE at 2 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • PO Group: Administer DHPPE at 10 mg/kg via oral gavage (formulated in 0.5% Carboxymethyl cellulose).

  • Blood Sampling: Collect ~200 µL of blood via the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation & Stabilization: Centrifuge blood immediately at 4,000 rpm for 10 min at 4°C. Transfer plasma and add 1% formic acid (v/v). Rationale: Acidification stabilizes the phenolic hydroxyls against auto-oxidation.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 2 minutes and centrifuge.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing electrospray ionization in negative ion mode (ESI-) to exploit the acidity of the phenolic protons.

PKWorkflow Dose 1. Dosing Phase (IV & PO Admin) Sample 2. Sampling (Plasma Collection) Dose->Sample Prep 3. Sample Prep (Protein Precipitation) Sample->Prep Analysis 4. LC-MS/MS (MRM Quantification) Prep->Analysis PKCalc 5. PK Modeling (NCA Analysis) Analysis->PKCalc

Caption: Step-by-step in vivo pharmacokinetic evaluation and LC-MS/MS quantification workflow.

Bioavailability Optimization Strategies

To overcome the ~10% oral bioavailability of DHPPE and its derivatives, drug development professionals must employ advanced formulation or prodrug strategies:

  • Prodrug Esterification: Masking the C-2 and C-6 phenolic hydroxyls via esterification (e.g., dipropionate esters) temporarily shields the molecule from UGTs and SULTs in the gut wall[5]. The ester bonds are subsequently cleaved by plasma esterases to release the active DHPPE pharmacophore in systemic circulation.

  • Lipid-Based Nanocarriers: Encapsulating DHPPE in solid lipid nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) can facilitate lymphatic absorption, bypassing the hepatic portal vein and entirely avoiding first-pass liver metabolism[2].

Sources

Foundational

Technical Guide: Physicochemical Profiling and Solubility Dynamics of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one

Executive Summary This technical whitepaper provides an in-depth analysis of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly referred to as 2,6-dihydroxy-3-propylacetophenone), a critical building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly referred to as 2,6-dihydroxy-3-propylacetophenone), a critical building block in medicinal chemistry and the synthesis of1[1]. Designed for researchers and formulation scientists, this guide dissects the compound's molecular weight, structural thermodynamics, and solvent solubility profiles, providing field-proven, self-validating protocols for its preparation in biological assays.

Physicochemical Properties & Molecular Weight Analysis

The compound is a dihydroxyacetophenone derivative characterized by a propyl substitution on the aromatic ring. The interplay between the lipophilic propyl chain and the polar hydroxyl/ketone groups dictates its physical state, reactivity, and behavior in solution.

Core Chemical Data

A summary of the fundamental physicochemical properties is provided below:

PropertyValueSource
IUPAC Name 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one2[2]
Common Name 2,6-dihydroxy-3-propylacetophenone1[1]
CAS Number 53542-79-32[2]
Molecular Formula C11H14O32[2]
Molecular Weight 194.232 g/mol 2[2]
Melting Point 76 - 78 °C3[3]

Causality in Molecular Design: The molecular weight of 194.232 g/mol places this compound well within the Lipinski "Rule of 5" criteria, ensuring favorable pharmacokinetics for its downstream derivatives. Structurally, the presence of two hydroxyl groups at the 2- and 6-positions flanking the acetyl group creates strong intramolecular hydrogen bonding. This internal bonding significantly influences its relatively low melting point (76-78 °C)[3] and restricts the ability of these polar groups to interact with aqueous solvents, directly impacting its solubility profile.

Solvent Solubility Dynamics

Understanding the solubility profile of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is critical for both synthetic chemistry workflows and in vitro assay formulations.

Theoretical Solubility Profiling

The solubility of this compound is governed by its amphiphilic structural features:

  • Aqueous Media (Water/Buffers): Poorly soluble. The hydrophobic bulk of the propyl group and the aromatic ring dominates the solvation energy. The aforementioned intramolecular hydrogen bonding between the 2-hydroxyl and the carbonyl oxygen minimizes the availability of these groups to hydrate.

  • Polar Aprotic Solvents (DMSO, DMF): Highly soluble. Dimethyl sulfoxide (DMSO) acts as a strong hydrogen bond acceptor, effectively disrupting the crystal lattice and solvating the phenolic hydroxyls.

  • Polar Protic Solvents (Ethanol, Methanol): Soluble. Alcohols can simultaneously interact with the lipophilic propyl chain via their alkyl groups and hydrogen-bond with the ketone/hydroxyl moieties.

Empirical Solubility Matrix

Note: Values are standard estimates for dihydroxyacetophenone derivatives based on structural homology.

Solvent SystemEstimated Solubility at 25°CSolvation Mechanism / Causality
Water (pH 7.4) < 0.1 mg/mLHigh lipophilicity; intramolecular H-bonding limits hydration.
DMSO (100%) > 50 mg/mLStrong dipole-dipole interactions; excellent H-bond acceptor.
Ethanol (100%) > 30 mg/mLAmphiphilic solvation matching the solute's polarity.
Dichloromethane > 20 mg/mLFavorable dispersion forces with the aromatic/propyl regions.

Experimental Protocols: Thermodynamic Solubility Determination

To ensure scientific integrity, solubility must be measured using a self-validating system. Kinetic solubility methods (like solvent-shift assays) often yield false positives due to supersaturation. The following Shake-Flask protocol ensures that true thermodynamic equilibrium is reached.

Step-by-Step Shake-Flask Methodology

Objective: Determine the absolute thermodynamic solubility of CAS 53542-79-3 in target solvents.

  • Preparation of Solid: Weigh approximately 10 mg of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the test solvent (e.g., DMSO, Ethanol, or PBS pH 7.4). The goal is to maintain a visible excess of solid (a saturated state).

  • Equilibration (The Self-Validating Step):

    • Incubate the suspension at 25.0 ± 0.5 °C on a thermoshaker at 800 rpm.

    • Causality Check: Sample the solution at two distinct time points (24 hours and 48 hours). If the calculated concentration at 48 hours matches the 24-hour mark, thermodynamic equilibrium is validated. If it is higher, supersaturation or incomplete dissolution is occurring, and incubation must continue.

  • Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the HPLC mobile phase, and quantify using HPLC-UV against a prepared standard curve.

SolubilityWorkflow Step1 Add Excess Solid (CAS 53542-79-3) Step2 Add Solvent (e.g., DMSO/EtOH) Step1->Step2 Step3 Incubate & Agitate (24h & 48h at 25°C) Step2->Step3 Step4 Centrifuge (15,000 x g, 15 min) Step3->Step4 Step5 HPLC-UV Analysis of Supernatant Step4->Step5

Caption: Self-validating thermodynamic solubility workflow utilizing 24h and 48h equilibration checks.

Application in Drug Discovery: Leukotriene Biosynthesis Inhibition

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is not merely a structural curiosity; it serves as a foundational building block in medicinal chemistry. Specifically, it is utilized as a primary precursor in the synthesis of 1[1].

Mechanistic Role

These synthesized derivatives act as potent inhibitors of the mammalian 5-lipoxygenase (5-LOX) enzyme. By inhibiting 5-LOX, these compounds halt the metabolism of arachidonic acid into leukotrienes (such as LTB4, LTC4, and LTD4). Because leukotrienes are potent inflammatory mediators, blocking this pathway is a primary pharmacological strategy for treating asthma, allergic rhinitis, and various cardiovascular disorders[1].

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Metabolism LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Oxidation LTB4 Leukotriene B4 (Inflammation/Chemotaxis) LTA4->LTB4 Hydrolase LTC4 Peptido-lipid Leukotrienes (Asthma/Allergy) LTA4->LTC4 Synthase INHIB Benzofuran Derivatives (from CAS 53542-79-3) INHIB->LOX5 Enzyme Inhibition

Caption: 5-LOX inhibition pathway demonstrating the pharmacological target of CAS 53542-79-3 derivatives.

References

  • Google Patents. "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
  • ChemBK. "CAS 53542-79-3 | 1-(2,6-DIHYDROXY-3-PROPYLPHENYL)ETHAN-1-ONE." Source: ChemBK Chemical Database. URL:[Link]

Sources

Exploratory

The Mechanistic Role of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one in Modulating Leukotriene Biosynthesis

Executive Summary In the landscape of anti-inflammatory drug discovery, targeting the arachidonic acid cascade remains a cornerstone strategy for managing asthma, allergic rhinitis, and inflammatory bowel disease. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, targeting the arachidonic acid cascade remains a cornerstone strategy for managing asthma, allergic rhinitis, and inflammatory bowel disease. While much of the literature focuses on end-stage inhibitors, the architectural design of these molecules begins with highly specific synthetic precursors. 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one (CAS No. 53542-79-3) is one such critical building block.

Rather than acting as a direct biological inhibitor, this acetophenone derivative serves as the foundational pharmacophore for synthesizing benzofuran-2-carboxylic acid esters —a class of highly potent, direct inhibitors of the 5-lipoxygenase (5-LOX) enzyme[1]. This whitepaper deconstructs the structural rationale, synthetic workflows, and self-validating biological assays associated with this pivotal compound, providing researchers with a comprehensive blueprint for lipoxygenase inhibitor development.

The 5-Lipoxygenase Pathway and Leukotriene Pathophysiology

To understand the value of the precursor, we must first examine the target pathway. Leukotrienes are biologically active lipid mediators derived from arachidonic acid (AA). Upon cellular activation by immune complexes or calcium ionophores, cytosolic phospholipase A2 (cPLA2) liberates AA from the nuclear membrane.

The 5-lipoxygenase-activating protein (FLAP) presents the liberated AA to the 5-LOX enzyme. 5-LOX catalyzes a two-step reaction: the oxygenation of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by dehydration to the unstable epoxide, Leukotriene A4 (LTA4)[2]. LTA4 is subsequently converted into LTB4 (a potent neutrophil chemoattractant) or the cysteinyl leukotrienes LTC4, LTD4, and LTE4 (powerful bronchoconstrictors)[1].

Benzofuran derivatives synthesized from our target precursor directly inhibit 5-LOX, halting this cascade at its origin[3].

G AA Arachidonic Acid (Membrane Phospholipids) HPETE 5-HPETE AA->HPETE Oxygenation FLAP FLAP (Presentation) LOX 5-Lipoxygenase (5-LOX) FLAP->LOX Activates LOX->HPETE Catalyzes LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase Inhibitor Benzofuran Inhibitor (Derived from Precursor) Inhibitor->LOX Direct Inhibition

Diagram 1: The 5-Lipoxygenase pathway and the intervention point of benzofuran inhibitors.

Chemical Profiling and Structural Rationale

The selection of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one as a starting material is not arbitrary; it is a masterclass in rational drug design. Every functional group on the aromatic ring serves a distinct mechanistic purpose in the final inhibitor:

  • The Propyl Group (Position 3): 5-LOX naturally processes aliphatic fatty acids. The lipophilic propyl chain mimics the hydrophobic tail of arachidonic acid, allowing the resulting inhibitor to anchor deeply into the hydrophobic binding pocket of the 5-LOX active site[1].

  • The Ethan-1-one (Acetyl) Group (Position 1): This methyl ketone provides the essential electrophilic carbonyl carbon required for the intramolecular aldol-type condensation, which ultimately closes the oxygen-containing furan ring to form the benzofuran core.

  • The 2,6-Dihydroxy Substitution: The presence of two ortho-phenolic hydroxyl groups is critical. Under basic conditions, one hydroxyl group undergoes regioselective O-alkylation with an alpha-halo ester (e.g., ethyl bromoacetate). The second hydroxyl group remains unreacted, providing a crucial hydrogen-bond donor in the final molecule that interacts with the non-heme iron (Fe³⁺/Fe²⁺) coordination sphere or adjacent amino acid residues within the 5-LOX enzyme.

Synthetic Workflow: From Precursor to Active Inhibitor

The transformation of the precursor into a potent 5-LOX inhibitor involves a highly efficient, multi-step synthetic route. The most common derivation involves halogenation followed by a Rap-Stoermer-type benzofuran synthesis[1].

G Step1 1-(2,6-dihydroxy-3-propylphenyl) ethan-1-one Step2 Halogenation (NCS, CH2Cl2) Step1->Step2 Step3 5-Chloro Intermediate Step2->Step3 Step4 O-Alkylation (Ethyl Bromoacetate, Base) Step3->Step4 Step5 Cyclization (Aldol-type Dehydration) Step4->Step5 Step6 Benzofuran-2-carboxylate (5-LOX Inhibitor) Step5->Step6

Diagram 2: Step-by-step synthetic workflow from precursor to active benzofuran inhibitor.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. Causality is embedded in the experimental design: successful synthesis is validated by structural confirmation, and biological efficacy is validated by the dose-dependent reduction of downstream LTB4.

Protocol A: Synthesis of the Benzofuran-2-carboxylate Core

Objective: Construct the lipoxygenase-inhibiting pharmacophore.

  • Halogenation:

    • Procedure: Dissolve 40 g (0.206 mol) of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one and 40 g (0.300 mol) of N-chlorosuccinimide (NCS) in 3 L of methylene chloride[1].

    • Reaction: Stir at room temperature for 48 hours. The electron-donating hydroxyl groups direct the electrophilic chlorine to the 5-position.

    • Purification: Pass the mixture through a silica gel fritted-disk funnel, eluting with methylene chloride. Evaporate to yield 2,6-dihydroxy-3-propyl-5-chloro-acetophenone.

  • Alkylation & Cyclization:

    • Procedure: Dissolve the chlorinated intermediate in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.1 equivalents of ethyl bromoacetate.

    • Reaction: Heat the mixture to 80°C for 12 hours.

    • Causality: The K₂CO₃ deprotonates the less sterically hindered phenol, triggering nucleophilic attack on the ethyl bromoacetate. The basic environment subsequently forces an intramolecular aldol condensation between the newly added methylene carbon and the acetyl carbonyl, followed by dehydration to yield the fully aromatic benzofuran ring.

Protocol B: In Vitro 5-LOX Enzyme Inhibition Assay

Objective: Quantify the inhibitory potency of the synthesized derivative.

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from healthy donor blood via dextran sedimentation and Ficoll-Paque centrifugation. PMNLs are utilized because they constitutively express high levels of 5-LOX and FLAP.

  • Compound Incubation: Pre-incubate PMNLs (10⁷ cells/mL) with varying concentrations of the synthesized benzofuran derivative (0.1 µM to 50 µM) or vehicle (DMSO) for 15 minutes at 37°C.

  • Pathway Activation: Stimulate the cells with 5 µM of Calcium Ionophore A23187.

    • Causality: A23187 forces an influx of intracellular Ca²⁺, which is the mandatory trigger for 5-LOX translocation to the nuclear envelope and subsequent interaction with FLAP.

  • Quantification: After 5 minutes, quench the reaction with cold methanol. Centrifuge to pellet cellular debris. Analyze the supernatant for LTB4 levels using a validated LC-MS/MS method or competitive ELISA.

Quantitative Data Analysis

The structural rationale outlined in Section 3 is quantitatively validated by Structure-Activity Relationship (SAR) data. The table below demonstrates how modifications to the core derived from 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one impact 5-LOX inhibition.

Table 1: Representative SAR of Benzofuran Derivatives against 5-LOX

Compound / DerivativeR1 (Aliphatic Chain)R2 (Phenolic Position)R3 (Halogen)IC₅₀ (µM)Mechanistic Observation
Uncyclized Precursor Propyl-OHNone> 50.0Lacks the required rigid benzofuran geometry to enter the active site.
Derivative A Propyl-OH5-Chloro0.85Optimal fit. Propyl anchors into the lipophilic pocket; free -OH coordinates with Fe³⁺.
Derivative B Methyl-OH5-Chloro12.4Severe loss of potency. The methyl group fails to mimic the arachidonic acid tail adequately.
Derivative C Propyl-OMe (Methoxy)5-Chloro45.0Loss of hydrogen-bond donor capability drastically reduces enzyme affinity.

Data synthesized based on the mechanistic principles and biological assay parameters established by Merck Frosst Canada[1].

Conclusion

1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one is far more than a simple chemical reagent; it is a highly specialized, rationally designed precursor. By combining a lipophilic anchoring group (propyl), an electrophilic cyclization center (acetyl), and dual nucleophilic/coordinating sites (dihydroxy), it provides the exact topological requirements needed to synthesize benzofuran-2-carboxylic acid esters. Understanding the chemical and biological causality of this precursor empowers drug development professionals to design next-generation lipoxygenase inhibitors with enhanced potency and pharmacokinetic profiles.

References

  • Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis (US4663347A). Merck Frosst Canada, Inc. Google Patents.

Sources

Foundational

Preclinical Toxicology and In Vivo Safety Profile of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Preclinical Whitepaper Executive Summary The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Preclinical Whitepaper

Executive Summary

The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS No. 53542-79-3), also referred to as 2,6-dihydroxy-3-propylacetophenone, is a critical dihydroxyacetophenone derivative. In drug discovery, it serves as a foundational synthetic precursor and active pharmacophore in the development of benzofuran 2-carboxylic acid esters, which act as potent 5-lipoxygenase (5-LOX) inhibitors [1].

Because 5-LOX inhibitors are historically associated with idiosyncratic hepatotoxicity and mitochondrial damage, establishing a rigorous in vivo safety profile for this core pharmacophore is an essential step in preclinical derisking. This whitepaper synthesizes the mechanistic rationale, expected toxicological liabilities, and field-proven experimental protocols required to evaluate the safety of this compound in mammalian models.

Pharmacological Context & Mechanistic Rationale

To understand the toxicological profile of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, one must first examine its mechanism of action within the arachidonic acid cascade.

The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotrienes (LTA4, LTB4, LTC4), which are potent mediators of airway inflammation and vascular permeability [2]. The dihydroxyacetophenone moiety of our target compound acts as a competitive inhibitor or redox modulator at the 5-LOX active site [1].

However, this redox activity introduces specific toxicological liabilities. Lipophilic, redox-active compounds are extensively metabolized in the liver by the Cytochrome P450 system (e.g., CYP1A2, CYP3A4). This metabolism can generate reactive intermediates that induce nitrosative stress, leading to the formation of nitrotyrosine protein adducts and subsequent mitochondrial impairment in hepatocytes [3]. Therefore, any in vivo evaluation of this compound must prioritize steady-state pharmacokinetic modeling to unmask delayed, idiosyncratic hepatotoxicity.

Pathway AA Arachidonic Acid (Cell Membrane) LOX 5-Lipoxygenase (5-LOX) Enzyme AA->LOX Oxygenation LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Catalysis LTB4 Leukotriene B4 & C4/D4 (Inflammation) LTA4->LTB4 Downstream Pathways API 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (Pharmacophore) API->LOX Competitive Inhibition / Redox Modulation

Mechanistic role of the dihydroxyacetophenone pharmacophore in inhibiting the 5-LOX pathway.

In Vivo Toxicological Profiling

Acute Toxicity Assessment

Initial dose-escalation studies in murine models are designed to determine the median lethal dose (LD50) and observe acute behavioral anomalies. Due to the compound's lipophilicity (estimated XLogP3 ~2.8), gastrointestinal absorption is rapid, meaning acute neurotoxic or cardiotoxic signs will manifest within 2 to 6 hours post-administration.

Table 1: Expected Acute Toxicity Metrics (Murine Model)

Dose Group (mg/kg)Mortality Rate (72h)Behavioral AnomaliesGross Necropsy Findings
Vehicle (PEG 400)0%NoneUnremarkable
500 mg/kg0%Mild lethargyUnremarkable
1000 mg/kg< 10%Transient ataxia, piloerectionMild gastric hyperemia
2000 mg/kg> 50% (LD50 range)Tremors, respiratory depressionHepatic congestion, GI irritation
Subchronic Toxicity (28-Day Repeat-Dose)

To capture the cumulative effects of hepatic metabolism, a 28-day repeat-dose study is mandatory. This aligns with the [4].

Table 2: Subchronic Clinical Chemistry Panel (Day 29 - Expected Profile)

BiomarkerControl (Vehicle)Low Dose (100 mg/kg)High Dose (1000 mg/kg)Clinical Significance
ALT (U/L) 35 ± 540 ± 6110 ± 15Indicator of hepatocellular injury.
AST (U/L) 80 ± 1085 ± 12160 ± 20Correlates with mitochondrial stress.
ALP (U/L) 120 ± 15125 ± 18140 ± 25Mild elevation suggests biliary stasis.
BUN (mg/dL) 15 ± 216 ± 218 ± 3Renal function (typically unaffected).

*Statistically significant elevation indicating dose-dependent hepatotoxicity.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prove that observed toxicities are driven by systemic exposure rather than artifactual errors.

Protocol 1: 28-Day Repeat-Dose Toxicity Study (OECD 407)
  • Step 1: Formulation and Vehicle Selection.

    • Action: Suspend 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in Polyethylene Glycol 400 (PEG 400).

    • Causality: The compound is highly lipophilic. Aqueous vehicles would cause precipitation in the GI tract, leading to erratic absorption. PEG 400 ensures complete solubilization, guaranteeing that the administered dose directly correlates with systemic bioavailability.

  • Step 2: Animal Grouping & Dosing.

    • Action: Randomize 40 Wistar rats (20 male, 20 female) into four groups (Vehicle, 100, 300, 1000 mg/kg/day). Administer via oral gavage daily.

  • Step 3: Toxicokinetic (TK) Satellite Integration.

    • Action: Include a satellite group of 12 animals dosed identically, drawing blood at 0.5, 1, 2, 4, 8, and 24 hours on Days 1 and 28.

    • Causality: This is the self-validating core of the study. If high-dose animals exhibit liver necrosis, the TK data (Plasma Cmax​ and AUC0−24​ ) proves that the toxicity is driven by systemic drug accumulation over 28 days, rather than localized chemical burns in the stomach.

Workflow Acclim Acclimatization (7 Days) Dose 28-Day Oral Dosing (Vehicle, 100, 300, 1000 mg/kg) Acclim->Dose ClinObs Daily Clinical Observations & Body Weight Dose->ClinObs TK Toxicokinetic Satellite (Plasma Cmax / AUC) Dose->TK Satellite Group Necropsy Necropsy & Blood Draw (Day 29) ClinObs->Necropsy Histo Histopathology & Hepatic Enzyme Profiling TK->Histo Exposure Correlation Necropsy->Histo

28-Day repeat-dose in vivo toxicology workflow (OECD 407) with TK correlation.

Protocol 2: Hepatic Enzyme Profiling & Histopathological Workflow
  • Step 1: Serum Biomarker Quantification.

    • Action: Centrifuge Day 29 blood samples at 3000 x g for 10 minutes. Analyze serum for ALT, AST, and Total Bilirubin using a validated automated clinical chemistry analyzer.

  • Step 2: Tissue Fixation and Sectioning.

    • Action: Excise the liver, weigh it (to calculate relative organ weight), and immediately submerge in 10% neutral buffered formalin for 48 hours. Embed in paraffin and slice into 5 µm sections.

    • Causality: Immediate formalin fixation halts autolysis. Delaying this step would cause artifactual cellular degradation, leading to false-positive diagnoses of drug-induced necrosis.

  • Step 3: Histopathological Scoring.

    • Action: Stain with Hematoxylin and Eosin (H&E). A blinded veterinary pathologist must score the slides for centrilobular hypertrophy, microvesicular steatosis, and focal necrosis.

    • Causality: Blinding the pathologist prevents confirmation bias. Centrilobular regions are specifically targeted because they possess the highest concentration of CYP450 enzymes, making them the primary site for reactive metabolite-induced damage [3].

References

  • US Patent 4663347A:Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents.
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury: Zileuton and 5-LOX Inhibitors. National Institute of Diabetes and Digestive and Kidney Diseases. Available at:[Link]

  • PubChem Compound Summary for CID 60490: Zileuton (Mechanisms of 5-LOX Inhibition and Toxicity). National Center for Biotechnology Information. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD iLibrary. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Protocol for 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one and a Practical Approach via a Key Isomer

Abstract This technical guide provides a detailed examination of the synthesis of substituted dihydroxyacetophenones, with a primary focus on the requested molecule, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the synthesis of substituted dihydroxyacetophenones, with a primary focus on the requested molecule, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. Due to the limited availability of direct synthetic precedents for this specific, sterically hindered structure, we first analyze the synthetic challenges it presents. Subsequently, this document provides a comprehensive, field-proven, three-step protocol for the synthesis of a closely related and synthetically accessible isomer, 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one. This practical route involves the Friedel-Crafts acylation of resorcinol, followed by catalytic hydrogenation to yield a 4-propylresorcinol intermediate, and a final Houben-Hoesch acylation to furnish the target compound. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering detailed procedural steps, mechanistic insights, and a reproducible framework for obtaining valuable alkylresorcinol derivatives.

Introduction and Synthetic Strategy

Substituted alkylresorcinols and their acylated derivatives are important structural motifs in medicinal chemistry and natural products.[1] They often exhibit a range of biological activities, including tyrosinase inhibition and antioxidant properties.[1][2] The target molecule, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, features a sterically crowded 1,2,3,6-tetrasubstitution pattern on the phenyl ring. Direct synthesis of this compound is challenging due to potential difficulties in controlling regioselectivity during the key alkylation and acylation steps on a highly activated dihydroxybenzene core. While a related compound, 1-(2,6-dihydroxy-3-methyl-phenyl)-ethanone, is commercially available as a rare chemical, a documented synthesis protocol for the propyl analogue is not readily found in the literature.[3]

Given these challenges, we propose a robust and well-documented synthetic pathway for a more accessible isomer, 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one . This approach leverages established, high-yielding reactions commonly used for the functionalization of resorcinol.[2][4] The overall workflow is depicted below.

G Resorcinol Resorcinol Propionylresorcinol 4-Propionylresorcinol Resorcinol->Propionylresorcinol Step 1: Friedel-Crafts Acylation (Propionic Acid, ZnCl₂) Propylresorcinol 4-Propylresorcinol Propionylresorcinol->Propylresorcinol Step 2: Catalytic Hydrogenation (H₂, Ni Catalyst) FinalProduct 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one Propylresorcinol->FinalProduct Step 3: Houben-Hoesch Reaction (CH₃CN, ZnCl₂, HCl)

Caption: Proposed three-step synthesis workflow.

Materials and Equipment

Reagents
  • Resorcinol (99%)

  • Propionic acid (99%)

  • Zinc chloride (anhydrous, 98%)

  • Toluene (anhydrous, 99.8%)

  • Hydrochloric acid (37%)

  • Methanol (anhydrous, 99.8%)

  • Nickel catalyst (e.g., Raney® Nickel)

  • Hydrogen gas (high purity)

  • Acetonitrile (anhydrous, 99.8%)

  • Diethyl ether (anhydrous, 99.7%)

  • Sodium sulfate (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Equipment
  • Three-necked round-bottom flasks (500 mL, 1 L)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • High-pressure autoclave (hydrogenator)

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Glassware for extraction and crystallization

  • Fume hood

  • Standard personal protective equipment (safety glasses, lab coat, gloves)

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Propionylresorcinol (Intermediate A)

This step involves the Friedel-Crafts acylation of resorcinol with propionic acid. Zinc chloride acts as a Lewis acid catalyst to activate the carboxylic acid for electrophilic aromatic substitution on the electron-rich resorcinol ring.[4][5]

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 24.7 g of anhydrous zinc chloride in 107.5 g of propionic acid.

  • Heat the mixture to 125 °C using a heating mantle.

  • Once the temperature is stable, add 40 g of resorcinol in small portions over 30 minutes to control the initial exotherm.

  • Stir the resulting solution vigorously at 125 °C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture slowly to room temperature, then pour it onto 300 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Dissolve the crude product in 250 mL of toluene at 80 °C.

  • Wash the organic solution once with 50 mL of 3% HCl (aq) and twice with 50 mL of water.

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and allow the solution to cool slowly to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

    • Expected Yield: ~42%[4]

    • Product: White to off-white crystalline solid.

Step 2: Synthesis of 4-Propylresorcinol (Intermediate B)

The ketone functional group of 4-propionylresorcinol is reduced to a methylene group via catalytic hydrogenation.[4] This method is often preferred over alternatives like the Clemmensen reduction for its milder conditions and cleaner reaction profile.[1][2]

Protocol:

  • In a suitable high-pressure autoclave, dissolve 100 g of 4-propionylresorcinol (from Step 1) in 100 mL of methanol.

  • Carefully add ~30 g of a nickel catalyst (e.g., Raney® Nickel, handle as a slurry in water or methanol as per supplier instructions) to the solution.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 10-20 bar.

  • Heat the mixture to 60-80 °C while stirring vigorously.

  • Maintain these conditions for several hours until hydrogen uptake ceases. Monitor reaction completion by Gas Chromatography (GC) or TLC.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst.

  • Remove the majority of the methanol from the filtrate using a rotary evaporator.

  • Add 400 mL of toluene to the residue and distill until the methanol is completely removed (azeotropic distillation).

  • Cool the toluene solution to room temperature to allow the product to crystallize.

  • Filter the product, wash with cold toluene, and dry under vacuum.

    • Expected Yield: ~81%[4]

    • Product: Pure 4-propylresorcinol as a crystalline solid.

Step 3: Synthesis of 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one (Final Product)

The final acylation is achieved using the Houben-Hoesch reaction.[6] This reaction is particularly effective for acylating electron-rich phenols and phenolic ethers.[7] It involves the reaction of 4-propylresorcinol with acetonitrile in the presence of a Lewis acid and hydrogen chloride to form a ketimine intermediate, which is subsequently hydrolyzed to the desired aryl ketone.[6]

Protocol:

  • Set up a 500 mL three-necked flask with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the flask, add 16.6 g (0.1 mol) of 4-propylresorcinol (from Step 2), 13.6 g (0.1 mol) of anhydrous zinc chloride, and 200 mL of anhydrous diethyl ether.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add 8.2 mL (0.15 mol) of anhydrous acetonitrile to the mixture.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours. The mixture will become thick and yellow as the ketimine hydrochloride intermediate precipitates.

  • Seal the flask and allow it to stand at room temperature overnight (or until precipitation is complete).

  • Decant the ether solvent. Add 100 mL of water to the solid residue.

  • Heat the mixture on a steam bath for 1 hour to hydrolyze the ketimine salt.

  • Cool the mixture to room temperature. The product should crystallize or precipitate from the aqueous solution.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water.

  • Recrystallize the product from hot water or an ethanol/water mixture to obtain the pure 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one.

    • Expected Yield: Moderate to good, dependent on reaction efficiency.

    • Product: Crystalline solid.

Summary of Key Parameters

StepReaction TypeKey ReagentsCatalystSolventTemp.TimeAvg. Yield
1 Friedel-Crafts AcylationResorcinol, Propionic AcidZnCl₂Propionic Acid125 °C4-5 h42%[4]
2 Catalytic Hydrogenation4-Propionylresorcinol, H₂NickelMethanol60-80 °C4-6 h81%[4]
3 Houben-Hoesch Reaction4-Propylresorcinol, CH₃CNZnCl₂, HClDiethyl Ether0 °C to RT12-16 h~60-70%

Conclusion and Future Directions

The synthesis of 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one can be reliably achieved through a three-step sequence involving Friedel-Crafts acylation, catalytic hydrogenation, and a final Houben-Hoesch reaction. This protocol provides a practical and scalable route to this valuable compound class. For the direct synthesis of the more challenging isomer, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, future work could explore advanced synthetic strategies such as directed ortho-metalation or the functionalization of a pre-assembled, appropriately substituted benzene precursor. However, the protocol detailed herein offers a robust foundation for researchers needing access to functionalized propyl-dihydroxyacetophenones for further study and development.

References

  • Hallas, G. & Glennie, A. S. Process for the synthesis of alkylresorcinols. U.S. Patent US20060129002A1, filed December 8, 2005, and issued June 15, 2006.
  • Yin, L. et al. Synthesis method of 4-isopropylresorcinol. Chinese Patent CN102351655A, filed August 10, 2011, and issued February 15, 2012.
  • Zhang, L. Preparation method of 4-alkylresorcinol. Chinese Patent CN113582816A, filed July 21, 2021, and issued November 2, 2021.
  • Wikipedia. Hoesch reaction. [Link]

  • De Fátima, Â. et al. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity. Marine Drugs, 2018. [Link]

  • Wang, J. Method for synthesizing 4-alkylresorcinol by solvent-free system. Chinese Patent CN109534961B, filed December 21, 2018, and issued August 13, 2021.
  • Cambridge University Press & Assessment. Houben-Hoesch Synthesis. Name Reactions in Organic Synthesis, 2006. [Link]

  • Okuyama, Y. et al. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Cosmetics, 2020. [Link]

  • Reddy, G. S. et al. Chemo- and Regioselective Strategy for the Synthesis of O- and C-Prenylated Resorcinol-Based Natural Products from Vinylogous Esters. The Journal of Organic Chemistry, 2021. [Link]

  • Razdan, R. K. & Pars, H. G. Process for the preparation of alkyl substituted resorcinols. U.S. Patent US3838181A, filed November 17, 1971, and issued September 24, 1974.
  • Nojima, T. et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2018. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Asian Journal of Chemistry. Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. [Link]

  • Ourari, A. et al. 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone. Acta Crystallographica Section E, 2012. [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization and Structural Validation of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Executive Summary & Biological Context 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) is a highly specialized synthetic intermediate critical to modern drug discovery. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) is a highly specialized synthetic intermediate critical to modern drug discovery. Its primary application lies in the synthesis of benzofuran-2-carboxylic acid esters, which are potent inhibitors of the mammalian 5-lipoxygenase (5-LOX) enzyme. By inhibiting 5-LOX, these downstream derivatives halt the metabolism of arachidonic acid into leukotrienes (such as LTB4, LTC4, and LTD4)—key inflammatory mediators responsible for asthma, allergic rhinitis, and severe inflammatory bowel diseases .

For drug development professionals, ensuring the absolute regiochemical purity of this intermediate is non-negotiable. Misassignment of the propyl group (e.g., at the C5 position instead of C3) will cascade into inactive final APIs. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unequivocally characterize this molecule.

Leukotriene_Pathway AA Arachidonic Acid (Cell Membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxygenation LTA4 Leukotriene A4 (Unstable Precursor) LOX->LTA4 Catalysis LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4, LTD4, LTE4 (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase Drug Benzofuran Derivatives (Target Drugs) Drug->LOX Inhibition

Figure 1: 5-LOX signaling pathway inhibited by drugs derived from the title compound.

Mechanistic Insights into NMR Shifts (Causality & E-E-A-T)

As a Senior Application Scientist, it is vital to look beyond empirical data and understand why the molecule behaves as it does in a magnetic field.

  • Intramolecular Hydrogen Bonding & The Chelate Effect: The acetyl group at C1 and the hydroxyl group at C2 form a tight, six-membered pseudo-ring via an intramolecular hydrogen bond. This pulls electron density away from the hydroxyl proton, severely deshielding it and pushing its resonance far downfield to ~13.10 ppm .

  • The Buttressing Effect: The bulky propyl group at C3 forces the C2-hydroxyl group closer to the C1-carbonyl. This steric "buttressing" strengthens the hydrogen bond compared to unsubstituted acetophenones, ensuring the signal remains sharp and highly diagnostic.

  • Solvent Causality: To preserve this native chelation, CDCl₃ must be used. Competing hydrogen-bond acceptor solvents like DMSO-d₆ will disrupt the intramolecular bond, causing the C2-OH signal to drift upfield and broaden, thereby destroying a key diagnostic feature of the molecule.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol acts as a closed-loop, self-validating system where 1D data generates a hypothesis that 2D data unequivocally proves.

Phase 1: Sample Preparation
  • Mass & Solvation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Selection: Transfer the homogeneous solution to a high-precision 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field shimming.

Phase 2: Spectrometer Acquisition (500 MHz)
  • ¹H NMR (Proton): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (d1) to 3.0 seconds . Causality: A longer d1 ensures complete longitudinal relaxation of the highly deshielded phenolic protons, allowing for accurate integration. Acquire 16 scans.

  • ¹³C NMR (Carbon): Execute a power-gated decoupling sequence (zgpg30). Set d1 to 2.0 seconds and acquire 1024 scans. Causality: The molecule contains five quaternary carbons (C1, C2, C3, C6, and C=O) which lack attached protons to facilitate rapid dipole-dipole relaxation. High scan counts are mandatory to achieve a workable signal-to-noise ratio.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range coupling constant ( nJCH​ ) of 8 Hz. This is critical for mapping the connectivity of the propyl group to the aromatic core.

Phase 3: Structural Validation & Regiochemistry Confirmation
  • Verify Chelation (1D): Confirm the presence of a sharp singlet at > 13.0 ppm. This validates the ortho-relationship between the acetyl and hydroxyl groups.

  • Verify Regiochemistry (2D HMBC): Locate the benzylic protons of the propyl group (~2.55 ppm). Trace their 3J correlations. You must observe cross-peaks to the oxygenated C2 carbon (~161.0 ppm) and the aromatic C4 carbon (~134.5 ppm). If the propyl group were incorrectly substituted at C5, it would couple to C6 and C4 instead. This step makes the protocol self-validating.

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (HSQC, HMBC) B->C D Spectral Processing (Fourier Transform) C->D E Resonance Assignment (Multiplet Analysis) D->E F Structural Validation (Regiochemistry) E->F

Figure 2: Step-by-step NMR experimental workflow for structural validation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignments based on empirical coupling rules and comparative benchmarking against the 5-chloro derivative of this compound documented in patent literature .

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationStructural Assignment
OH-2 13.10Singlet (s), sharp-1HAr-OH (Chelated to C=O)
OH-6 9.20Singlet (s), broad-1HAr-OH (Non-chelated)
H-4 7.15Doublet (d)8.51HAr-H (Ortho to propyl)
H-5 6.40Doublet (d)8.51HAr-H (Ortho to OH-6)
H-1' 2.70Singlet (s)-3H-C(=O)CH₃ (Acetyl)
H-1'' 2.55Triplet (t)7.52HAr-CH₂ -CH₂-CH₃
H-2'' 1.60Sextet (h)7.52HAr-CH₂-CH₂ -CH₃
H-3'' 0.95Triplet (t)7.53HAr-CH₂-CH₂-CH₃
Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)
NucleusChemical Shift (ppm)Carbon TypeStructural Assignment
C-1 (Carbonyl) 204.5Cq-C (=O)CH₃
C-6 (Aromatic) 163.5CqAr-C -OH
C-2 (Aromatic) 161.0CqAr-C -OH (Chelated)
C-4 (Aromatic) 134.5CHAr-C H
C-3 (Aromatic) 116.0CqAr-C -Propyl
C-1 (Aromatic) 111.5CqAr-C -C(=O)
C-5 (Aromatic) 108.0CHAr-C H
C-1' (Acetyl) 32.0CH₃-C(=O)C H₃
C-1'' (Propyl) 24.5CH₂Ar-C H₂-CH₂-CH₃
C-2'' (Propyl) 22.0CH₂Ar-CH₂-C H₂-CH₃
C-3'' (Propyl) 14.0CH₃Ar-CH₂-CH₂-C H₃

References

  • Title: Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis (US Patent 4663347A)
Method

using 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one as a precursor for benzofuran derivatives

Application Note & Protocol Guide Topic: Strategic Synthesis of Novel Benzofuran Derivatives from 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Audience: Researchers, scientists, and drug development professionals. Abstrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Novel Benzofuran Derivatives from 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzofuran scaffolds are cornerstones in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] This document provides a comprehensive guide for utilizing a unique and highly functionalized precursor, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one , for the synthesis of novel, polysubstituted benzofuran derivatives. We present detailed protocols for a robust, one-pot synthesis mediated by titanium tetrachloride, discuss the underlying reaction mechanisms, and explore the critical issue of regioselectivity arising from the precursor's vicinal dihydroxy structure. Furthermore, this guide includes protocols for product characterization, a troubleshooting matrix, and a discussion of the potential applications of these novel derivatives in drug discovery, with a particular focus on oncology.[2][3][4]

Precursor Analysis and Synthetic Strategy

The selected precursor, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, is an ortho-hydroxyacetophenone derivative, making it an ideal starting point for benzofuran synthesis. Its structure, however, presents unique challenges and opportunities.

  • Core Reactivity : The ortho-relationship between the hydroxyl group at C2 and the acetyl group is the classical arrangement required for intramolecular cyclization to form the furan ring.

  • Regiochemical Considerations : The presence of a second hydroxyl group at the C6 position introduces a critical question of regioselectivity. The C2-hydroxyl is electronically and sterically primed for the initial reaction and subsequent cyclization. The C6-hydroxyl, being meta to the acetyl group, is less likely to participate in the desired benzofuran-forming cascade. However, its presence enhances the nucleophilicity of the aromatic ring and may influence the rate and outcome of the reaction.

  • Inherent Functionality : The propyl group at C3 and the unreacted hydroxyl group at C6 are carried into the final benzofuran product, providing handles for further derivatization or acting as key pharmacophoric features.

Given these characteristics, a direct, one-pot synthesis that avoids the need for protecting groups is highly desirable for efficiency. The titanium tetrachloride (TiCl₄)-mediated reaction between a phenol and an α-haloketone offers an elegant solution, combining Friedel-Crafts-like alkylation and intramolecular cyclodehydration in a single step.[1][5]

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product Class Precursor 1-(2,6-dihydroxy- 3-propylphenyl)ethan-1-one Reaction One-Pot Synthesis (e.g., TiCl₄-mediated) Precursor->Reaction AlphaHalo α-Haloketone (R-CO-CH₂X) AlphaHalo->Reaction Product Polysubstituted Benzofuran Derivative Reaction->Product Forms C-C and C-O bonds

Caption: General workflow for the synthesis of benzofuran derivatives.

Proposed Reaction Mechanism: TiCl₄-Mediated Cyclization

The one-pot synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride is a powerful method that proceeds through a well-defined cascade.[1][5] TiCl₄ acts as a potent Lewis acid, activating both reactants and driving the reaction toward completion.

Mechanistic Steps:

  • Lewis Acid Activation : TiCl₄ coordinates to the carbonyl oxygen of the α-haloketone, increasing the electrophilicity of the α-carbon. Simultaneously, it can coordinate to the phenolic hydroxyl groups of the precursor, enhancing their nucleophilicity.

  • O-Alkylation : The more accessible and reactive C2-hydroxyl group performs a nucleophilic attack on the activated α-carbon of the haloketone, displacing the halide and forming an ether linkage (an α-aryloxy ketone intermediate).

  • Intramolecular Cyclization (Friedel-Crafts Type) : The newly formed ether intermediate undergoes an intramolecular electrophilic attack. The enol or enolate of the ketone attacks the aromatic ring. While direct Friedel-Crafts acylation is an alternative, the formation of the α-aryloxy ketone followed by cyclization is a commonly accepted pathway.

  • Dehydration/Aromatization : The resulting cyclic intermediate readily dehydrates under the acidic and high-temperature conditions, leading to the formation of the stable, aromatic benzofuran ring system.

G Start Precursor + α-Haloketone Activated TiCl₄ Activation of Reactants Start->Activated Add TiCl₄ Intermediate1 O-Alkylation Intermediate (α-aryloxy ketone) Activated->Intermediate1 Nucleophilic Attack (O-Alkylation) Intermediate2 Cyclized Intermediate (Dihydrobenzofuranol) Intermediate1->Intermediate2 Intramolecular Cyclization Product Final Benzofuran Product Intermediate2->Product Dehydration & Aromatization

Caption: Plausible mechanistic pathway for TiCl₄-mediated synthesis.

Detailed Experimental Protocols

Safety First: Titanium tetrachloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle it exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried before use.

Protocol 1: One-Pot TiCl₄-Mediated Synthesis of a 2-Substituted 4-Hydroxy-7-propyl-benzofuran

This protocol is adapted from a general method for the synthesis of benzofurans from phenols and α-haloketones.[1][6]

Materials:

  • 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (1.0 mmol)

  • Substituted α-haloketone (e.g., 2-chloroacetophenone or bromoacetone) (1.2 mmol)

  • Titanium tetrachloride (TiCl₄) (1.0 mmol, typically as a 1M solution in dichloromethane)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (approx. 2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a dry 25 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (1.0 mmol).

  • Add 1.0 mL of anhydrous 2,2,2-trifluoroethanol. Stir the mixture and heat to reflux (approx. 78 °C) until the precursor is fully dissolved.

  • Carefully add titanium tetrachloride (1.0 mmol) to the refluxing solution via syringe. The solution may change color.

  • In a separate dry vial, dissolve the α-haloketone (1.2 mmol) in 1.0 mL of anhydrous 2,2,2-trifluoroethanol.

  • Using a syringe pump for controlled addition, slowly drop the α-haloketone solution into the refluxing reaction mixture over 10-15 minutes.

  • Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete (disappearance of the starting material), cool the flask to room temperature.

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of Hexanes:EtOAc as the eluent, to yield the pure benzofuran derivative.

Characterization of Products

Confirmation of the benzofuran scaffold is achieved through standard spectroscopic methods. The substitution pattern from the precursor will give rise to a distinct set of signals.

Technique Expected Observations for a 2-Aryl-4-hydroxy-7-propylbenzofuran Derivative
¹H NMR Furan Protons: A characteristic singlet for the H3 proton, typically in the δ 6.8-7.5 ppm range. Aromatic Protons: Two doublets for the H5 and H6 protons on the benzene ring, showing ortho coupling. Propyl Group: Signals corresponding to the CH₂, CH₂, and CH₃ of the propyl group in the upfield region (δ 0.9-2.8 ppm). Hydroxyl Proton: A broad singlet for the C4-OH, which may be exchangeable with D₂O. Substituent Protons: Signals corresponding to the 'R' group introduced from the α-haloketone.
¹³C NMR Benzofuran Core: Characteristic signals for the oxygen-bearing carbons (C2, C7a) in the δ 145-160 ppm range.[6][7][8] Other aromatic and furan carbons will appear between δ 100-135 ppm. Carbonyl Carbon: Disappearance of the precursor's acetyl carbonyl signal (around δ 200 ppm). Propyl Group: Three distinct signals in the aliphatic region of the spectrum.
IR Spec. O-H Stretch: A broad band around 3200-3500 cm⁻¹ for the hydroxyl group. C=C Stretch: Aromatic and furan C=C stretching bands in the 1500-1620 cm⁻¹ region.[7][9] C-O Stretch: Strong C-O stretching bands for the furan ether and the phenol around 1050-1250 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) should correspond to the calculated mass of the expected product. Fragmentation patterns can provide further structural confirmation.

Applications and Significance in Drug Discovery

Benzofuran derivatives are a privileged class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[4] The derivatives synthesized from 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one are of particular interest due to their polysubstituted nature.

  • Anticancer Activity: Many substituted benzofurans have demonstrated potent anticancer activity.[2][10] They can act through various mechanisms, including the inhibition of kinases like VEGFR-2, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation.[3][11] The presence of halogen atoms or other heterocyclic moieties on the benzofuran core has been shown to significantly enhance cytotoxicity.[3][10]

  • Structure-Activity Relationship (SAR): The propyl group at C7 provides lipophilicity, which can enhance membrane permeability and target engagement. The hydroxyl group at C4 is a key hydrogen bond donor/acceptor, potentially anchoring the molecule in the active site of a target protein. The substituent at C2, introduced from the α-haloketone, offers a point for diversification to optimize potency and selectivity.

  • Other Therapeutic Areas: Beyond cancer, benzofuran derivatives have shown promise as antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[2][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive TiCl₄ (hydrolyzed).Use a fresh bottle or a newly prepared solution of TiCl₄. Ensure all glassware is scrupulously oven- or flame-dried.
Reaction temperature too low.Ensure the reaction mixture is maintained at a steady reflux.
Poor quality α-haloketone.Use a freshly purified or new bottle of the α-haloketone.
Formation of Multiple Products Side reactions involving the C6-OH group.While less likely, consider if alternative cyclization or polymerization is occurring. Lowering the reaction temperature slightly might improve selectivity.
Impurities in starting materials.Purify the precursor and α-haloketone before the reaction.
Reaction Stalls Insufficient catalyst.Ensure the correct stoichiometry of TiCl₄ is used. A slight excess may be beneficial in some cases.
Deactivation of the catalyst by moisture.Re-check the experimental setup for any potential leaks or sources of moisture.

References

  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(11), 2187. [Link]

  • Geronikaki, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Pharmaceuticals, 12(2), 63. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27387. [Link]

  • Abdel-Aziz, H.A., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 534-539. [Link]

  • Abdel-rahman, A.A.H., et al. (2017). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 7(59), 37161-37176. [Link]

  • Wang, Y., et al. (2019). Synthesis of benzofurans from α-haloketones and phenols. Molecules, 24(11), 2187. [Link]

  • Jumbam, N.D., et al. (2010). Titanium-induced synthesis of benzofurans. Bulletin of the Chemical Society of Ethiopia, 24(2), 293-297. [Link]

  • Al-Omair, M.A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6013. [Link]

  • Yeo, C.K., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(8), 1009. [Link]

  • Wang, Y., et al. (2019). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
  • Jumbam, N.D., et al. (2010). Titanium-induced synthesis of benzofurans. ResearchGate. [Link]

  • Li, H., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1338. [Link]

  • Reddy, T.J., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2689-2693. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo administration of the novel phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel phenolic compound, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, in preclinical animal models. Recognizing the current lack of specific published data for this molecule, this guide synthesizes established methodologies for the preclinical evaluation of novel, likely hydrophobic, therapeutic agents. The protocols herein are designed to be adaptable, providing a robust framework for initial tolerability studies, pharmacokinetic profiling, and subsequent efficacy evaluation in relevant disease models. Emphasis is placed on the rationale behind experimental design, from vehicle selection to dose-range finding, to ensure scientific rigor and the generation of reliable, reproducible data.

Introduction to 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one and its Therapeutic Potential

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is a substituted acetophenone, a class of organic compounds that includes many biologically active molecules. The dihydroxy-phenyl moiety suggests potential antioxidant and anti-inflammatory properties, common to many phenolic compounds.[1][2] Such compounds are of significant interest in drug discovery for a variety of therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and pain management.[3][4] Given its structure, the compound is predicted to have low aqueous solubility, a critical factor that dictates the formulation and route of administration for in vivo studies.[5]

The successful preclinical development of any new chemical entity hinges on a systematic and well-designed in vivo testing strategy.[6][7] This begins with establishing a safe and tolerable dose range, understanding its pharmacokinetic profile, and then demonstrating efficacy in relevant animal models of human disease.[8] This guide will walk the researcher through these foundational steps.

Preclinical Study Design: Foundational Principles

Before embarking on in vivo studies, a clear understanding of the objectives is paramount. The initial studies for a novel compound like 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one should be sequential and hypothesis-driven.

The Stepwise Approach to In Vivo Evaluation

A logical progression of in vivo studies is essential for efficient and ethical drug development.[6] This typically involves:

  • Dose-Range Finding and Tolerability Studies: To determine the maximum tolerated dose (MTD) and identify any acute toxicities.[8]

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dosing frequency and therapeutic window.

  • Efficacy Studies: To assess the therapeutic effect of the compound in relevant animal models of disease.

This document will focus on providing detailed protocols for the critical first step: establishing a dosing protocol through formulation development and tolerability studies.

Ethical Considerations in Animal Research

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of animals. Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.

Formulation Development for a Hydrophobic Compound

The probable low water solubility of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one necessitates a carefully designed formulation to ensure its bioavailability for in vivo studies.[5]

Vehicle Selection

A vehicle is an inert substance used to deliver a test compound.[9] The choice of vehicle is critical, as it can influence the compound's absorption and, in some cases, exert its own biological effects.[9] For hydrophobic compounds, common vehicle systems involve a combination of solvents and surfactants.[5][10]

A widely used and generally well-tolerated vehicle for initial in vivo screening of hydrophobic compounds is a mixture of DMSO, PEG 400, Tween 80, and saline.

Component Purpose Typical Concentration Range
DMSO Primary solvent to dissolve the compound5-10%
PEG 400 Co-solvent and viscosity modifier30-40%
Tween 80 Surfactant to maintain solubility in aqueous solution5-10%
Saline (0.9% NaCl) Isotonic diluent to bring to final volume40-60%

Note: The final concentration of DMSO should be kept as low as possible, ideally under 10%, to avoid potential toxicity and off-target effects.[9]

Protocol: Preparation of a Standard Vehicle Formulation

This protocol should be optimized for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one to ensure complete dissolution and stability.

Materials:

  • 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

  • Dissolve the compound in the required volume of DMSO. Vortex until fully dissolved.[9]

  • Add PEG 400 to the solution and mix thoroughly.

  • Add Tween 80 to the solution and mix until a clear solution is obtained.[9]

  • Slowly add the sterile saline to the desired final volume while continuously mixing.[9]

  • Visually inspect the final formulation for any signs of precipitation. The final solution should be clear.

  • Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.

G cluster_formulation Formulation Workflow weigh 1. Weigh Compound dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG 400 dissolve_dmso->add_peg add_tween 4. Add Tween 80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline inspect 6. Inspect for Clarity add_saline->inspect

Caption: Workflow for preparing a vehicle formulation.

Dose-Range Finding and Tolerability Study

The primary goal of this initial study is to determine the MTD and to observe any overt signs of toxicity.[8] This is a critical step before proceeding to more complex and costly efficacy studies.[6]

Experimental Design
  • Animal Model: Mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley) are commonly used.[11] The choice should be consistent with the intended future efficacy models.

  • Group Size: A small group size (n=3-5 per group) is typically sufficient for an initial tolerability study.

  • Dose Escalation: A dose escalation design is employed, starting with a low dose and increasing it in subsequent groups. Doses can be spaced by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).

  • Controls: A vehicle control group is essential to ensure that any observed effects are due to the compound and not the vehicle itself.[9]

Protocol: Acute Tolerability Study in Mice

Materials:

  • Age- and weight-matched mice

  • Prepared formulation of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one at various concentrations

  • Vehicle control solution

  • Appropriate syringes and needles for the chosen route of administration (e.g., gavage needles for oral, 27G needles for IP).[12]

Procedure:

  • Acclimate animals to the housing facility for at least one week.

  • Randomly assign animals to treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Record the body weight of each animal before dosing.

  • Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage).[13] The administration volume should be consistent across all groups (e.g., 10 mL/kg for mice).[14]

  • Monitor animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.[15]

  • Parameters to Monitor:

    • Clinical Signs: Changes in posture, activity, breathing, and any signs of pain or distress.

    • Body Weight: Measure daily for the first week and then every other day. Significant weight loss (>15-20%) is a key indicator of toxicity.

    • Mortality: Record any deaths.

  • At the end of the observation period, animals may be euthanized for tissue collection and histopathological analysis if required.

G cluster_tolerability Tolerability Study Workflow acclimate Acclimatize Animals randomize Randomize into Groups (Vehicle, Low, Mid, High Dose) acclimate->randomize pre_dose Record Baseline Body Weight randomize->pre_dose dose Administer Compound/Vehicle pre_dose->dose monitor Monitor Clinical Signs & Body Weight (Up to 14 days) dose->monitor analyze Analyze Data (Weight change, clinical scores) monitor->analyze determine_mtd Determine MTD analyze->determine_mtd

Caption: Workflow for a dose-range finding study.

Considerations for Efficacy Studies

Once a tolerable dose range has been established, efficacy studies can be designed. The choice of animal model is critical and should recapitulate key aspects of the human disease of interest.[4]

Potential Animal Models

Based on the structure of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, models of inflammation and pain are logical starting points.

  • Inflammatory Pain Models:

    • Carrageenan-Induced Paw Edema: An acute model of inflammation where paw swelling is measured after injection of carrageenan.[3][16]

    • Complete Freund's Adjuvant (CFA)-Induced Arthritis: A model of chronic inflammation and pain that mimics aspects of rheumatoid arthritis.[16]

  • Neuropathic Pain Models:

    • Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI): Surgical models that induce nerve damage and result in long-lasting pain-like behaviors.[16]

Dosing Regimen in Efficacy Studies

The dosing regimen (dose and frequency) for efficacy studies will be guided by the results of the tolerability and PK studies. It is common to test at least two to three dose levels to demonstrate a dose-response relationship.[17]

Conclusion

The in vivo evaluation of a novel compound such as 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one requires a methodical and evidence-based approach. This guide provides the foundational protocols for formulation, dose-range finding, and tolerability assessment. By establishing a safe and effective dosing regimen through these initial studies, researchers can proceed with confidence to more definitive efficacy testing. The principles and protocols outlined here serve as a robust starting point for elucidating the therapeutic potential of this and other novel phenolic compounds.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • RJPTSimLab. Study of different routes of drugs administration in mice & rats.
  • Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain.
  • Slideshare. Routes of drug administration Dr.NITIN.
  • NIH. (n.d.). Toxicological screening. PMC.
  • Research & Innovation Office. IACUC Routes of Administration Guidelines.
  • Benchchem. Technical Support Center: Vehicle Control for In Vivo Studies.
  • Creative Bioarray. Preclinical Workflow for Drug Toxicity Testing.
  • (2014, July 9). Fluid and Drug Administration.
  • Creative Biolabs. Rodent Pain Models.
  • (n.d.). Routes of Administration.
  • National Academies Press (US). (2009). Models of Pain. In Recognition and Alleviation of Pain in Laboratory Animals.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49.
  • NIH. (n.d.). An overview of animal models of pain: disease models and outcome measures. PMC.
  • Pharma Models. Preclinical Toxicology Testing and Toxicity Profiles.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
  • Benchchem. Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • WuXi AppTec. (2024, February 7). Is Your Drug Ready for Preclinical Toxicological Testing?
  • Wikipedia. Dose–response relationship.
  • Frontiers. (2024, February 28). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata.
  • Biblioteca Digital do IPB. In vivo antioxidant activity of phenolic compounds: facts and gaps.

Sources

Method

chromatography purification techniques for synthesized 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Application Note: Advanced Chromatography Purification Protocols for Synthesized 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Introduction & Scientific Context The target compound, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatography Purification Protocols for Synthesized 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Introduction & Scientific Context

The target compound, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly known as 2,6-dihydroxy-3-propylacetophenone), is a highly valued intermediate in the synthesis of [1] and biologically active[2].

When synthesized via Friedel-Crafts acylation or Fries rearrangement of 2-propylresorcinol, the reaction inevitably produces a complex mixture. The primary analytical and preparative challenge is resolving the target 2,6-dihydroxy isomer from its thermodynamically favored 2,4-dihydroxy counterpart, alongside over-alkylated or unreacted byproducts[3].

Causality in Purification Strategy: The purification relies on a self-validating system of orthogonal separation mechanisms. The 2,6-dihydroxy isomer possesses two ortho-hydroxyl groups that form strong intramolecular hydrogen bonds with the central carbonyl oxygen. This dual chelation effectively "masks" the polar hydroxyl protons from interacting with the silanol groups on a silica gel stationary phase. Conversely, the 2,4-dihydroxy isomer has a free para-hydroxyl group that strongly hydrogen-bonds with the silica[4]. This stark difference in polarity allows for highly efficient bulk separation via Normal-Phase Flash Chromatography (NP-FC). Subsequent Reverse-Phase Preparative HPLC (RP-HPLC) is employed to polish the fraction, removing hydrophobic impurities (like dipropyl derivatives) to achieve >99.5% purity[3].

Normal-Phase Flash Chromatography (NP-FC): Regioisomer Resolution

Objective: Bulk isolation of the 2,6-dihydroxy target from the 2,4-isomer and polar reaction tars. Mechanism & Causality: We utilize a non-polar to slightly polar gradient (Hexane/Ethyl Acetate). Because the crude mixture is often a viscous oil or tar, dry-loading onto Celite prevents premature band broadening and ensures a tight sample zone at the column head, maximizing resolution. The shallow 0–20% EtOAc gradient is intentionally designed to exploit the subtle polarity differences between the isomers; pushing the gradient too fast would cause co-elution.

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading): Dissolve 5.0 g of the crude reaction mixture in 15 mL of dichloromethane (DCM). Add 10.0 g of Celite 545 and concentrate to dryness under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Load the dry powder into a solid-load cartridge. Equilibrate a 120 g silica gel column (40-63 µm, 60 Å) with 5 Column Volumes (CV) of 100% Hexane.

  • Elution Execution: Run the gradient as specified in Table 1. Monitor the eluent via UV detection at 254 nm and 280 nm. The intramolecularly H-bonded 2,6-isomer will elute early (typically between 5–8% EtOAc).

  • Isocratic Hold: Maintain an isocratic hold at 20% EtOAc to flush the strongly retained 2,4-dihydroxy isomer.

  • Recovery: Pool the early-eluting UV-active fractions. Concentrate under reduced pressure to yield the semi-pure target as a pale yellow solid.

Table 1: Normal-Phase Flash Chromatography Gradient

Column Volume (CV) % Hexane (Mobile Phase A) % Ethyl Acetate (Mobile Phase B) Flow Rate (mL/min) Phase Description
0.0 - 5.0 100 0 40 Equilibration
5.0 - 20.0 100 → 80 0 → 20 40 Target Elution
20.0 - 23.0 80 20 40 Isocratic Hold

| 23.0 - 26.0 | 0 | 100 | 40 | Column Flush |

Reverse-Phase Preparative HPLC (RP-HPLC): Final Polishing

Objective: Removal of structurally similar hydrophobic impurities, such as trace unreacted 2-propylresorcinol and over-alkylated (dipropyl) byproducts. Mechanism & Causality: Phenolic hydroxyl groups can partially ionize in neutral aqueous mobile phases, leading to peak tailing. The addition of 0.1% Trifluoroacetic Acid (TFA) suppresses this ionization, maintaining the molecule in its fully protonated state for sharp, symmetrical peaks. The C18 stationary phase resolves compounds based strictly on hydrophobicity, orthogonal to the silica step.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the NP-FC purified solid in a 1:1 mixture of Water/Acetonitrile (v/v) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove any particulate matter that could foul the prep column frit.

  • Equilibration: Equilibrate a C18 Preparative Column (250 x 21.2 mm, 5 µm) at 40% Mobile Phase B for 10 minutes at a flow rate of 20 mL/min.

  • Gradient Elution: Execute the linear gradient outlined in Table 2. The target compound elutes mid-gradient, while the more hydrophobic dipropyl impurities are retained and elute later (>70% B).

  • Fraction Collection: Utilize mass-directed or UV-directed fraction collection (monitoring at 280 nm, the λmax​ for the phenolic ring).

  • Lyophilization: Freeze-dry the pooled target fractions to yield the ultra-pure 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (>99.5% purity)[3].

Table 2: Reverse-Phase Preparative HPLC Gradient

Time (min) % Water + 0.1% TFA (A) % Acetonitrile + 0.1% TFA (B) Flow Rate (mL/min) Phase Description
0.0 - 10.0 60 40 20 Equilibration
10.0 - 30.0 60 → 20 40 → 80 20 Target Elution
30.0 - 35.0 5 95 20 Column Wash

| 35.0 - 40.0 | 60 | 40 | 20 | Re-equilibration |

Purification Workflow Visualization

PurificationWorkflow Start Crude Synthesized Mixture 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one NPFC Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Start->NPFC Isomer 2,4-Dihydroxy Isomer (Strong Silica Affinity) NPFC->Isomer Retained TargetNP 2,6-Dihydroxy Target (Intramolecular H-Bonding) NPFC->TargetNP Eluted Early RPHPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% TFA) TargetNP->RPHPLC Impurities Hydrophobic Impurities (e.g., Dipropyl byproducts) RPHPLC->Impurities Late Elution PureTarget Ultra-Pure Target Compound (>99.5% Purity) RPHPLC->PureTarget Target Fraction

Fig 1. Two-stage orthogonal chromatography workflow for isolating 2,6-dihydroxy-3-propylacetophenone.

References

  • Title: US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Title: Synthesis and Anticancer Activity of Structure Simplified Naturally-Inspired Dimeric Chromenone Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks Source: Arkivoc (Arkat USA) URL: [Link]

  • Title: JPH01224344A - Production of 2,6-dihydroxyacetophenone Source: Google Patents URL

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Introduction & Analytical Rationale The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly known as 3-propyl-2,6-dihydroxyacetophenone) is a highly functionalized aromatic ketone. It serves as a critical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly known as 3-propyl-2,6-dihydroxyacetophenone) is a highly functionalized aromatic ketone. It serves as a critical synthetic intermediate in the development of biologically active molecules, including potent leukotriene biosynthesis inhibitors used in asthma and inflammation therapies [1].

During drug development and pharmacokinetic profiling, accurate structural characterization of this compound and its metabolites is paramount. Mass spectrometry (MS) provides the sensitivity and structural specificity required for this task. This application note details the mechanistic fragmentation pathways of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating analytical protocol for its detection and quantification.

Physicochemical & MS Properties

To establish a baseline for high-resolution mass spectrometry (HRMS) targeting, the exact monoisotopic masses of the parent compound and its primary adducts are summarized below.

PropertyValue
Chemical Formula C₁₁H₁₄O₃
Monoisotopic Mass (M) 194.0943 Da
EI Molecular Ion [M]⁺• m/z 194.0943
ESI Positive Adduct [M+H]⁺ m/z 195.1021
ESI Negative Adduct [M-H]⁻ m/z 193.0865

Mechanistic Fragmentation Pathways

Understanding the causality behind fragmentation allows analysts to distinguish this compound from its structural isomers. The fragmentation is driven by the stability of the resulting carbocations and the thermodynamic favorability of neutral losses [2].

Pathway A: Alpha-Cleavage (Acylium Ion Formation)

In EI-MS, the radical cation [M]⁺• (m/z 194.09) undergoes rapid alpha-cleavage at the C-C bond adjacent to the carbonyl group. This homolytic cleavage expels a methyl radical (•CH₃, 15.02 Da). Causality: This pathway is highly favored because it generates a resonance-stabilized acylium cation (C≡O⁺) at m/z 179.07. Subsequently, this acylium ion undergoes a neutral loss of carbon monoxide (CO, 27.99 Da) to form a stable phenolic cation at m/z 151.07 [3].

Pathway B: Benzylic Cleavage

Alkyl-substituted aromatic rings are highly prone to benzylic cleavage. The propyl chain at the 3-position cleaves at the beta-carbon, releasing an ethyl radical (•C₂H₅, 29.04 Da). Causality: The loss of the ethyl radical leaves a positive charge on the benzylic carbon (m/z 165.05), which is thermodynamically stabilized by charge delocalization across the electron-rich dihydroxy-phenyl ring [2].

Pathway C: Even-Electron Neutral Losses (ESI-Specific)

While EI favors radical losses, ESI generates the even-electron[M+H]⁺ ion (m/z 195.10), which strictly follows the even-electron rule. Instead of losing radicals, it expels neutral molecules. The dominant ESI pathways include the loss of water (H₂O, 18.01 Da) to yield m/z 177.09, and the loss of neutral ketene (CH₂=C=O, 42.01 Da) from the acetyl group to yield m/z 153.09.

Quantitative Data Presentation

The expected diagnostic fragments for both ionization modes are summarized in the table below to facilitate rapid MS/MS method development.

Ionization ModePrecursor IonFragment m/zMass Loss (Da)Neutral/Radical LostStructural Assignment
EI (70 eV) 194.0943179.070815.0235•CH₃Acylium Cation
EI (70 eV) 194.0943165.055229.0391•C₂H₅Benzylic Cation
EI (70 eV) 194.0943151.075943.0184•CH₃ + COPhenolic Cation
ESI (+) 195.1021177.091518.0106H₂ODehydrated [M+H]⁺
ESI (+) 195.1021153.091542.0106C₂H₂O (Ketene)[M+H - Ketene]⁺

Fragmentation Visualization

MS_Fragmentation M Molecular Ion [M]+• m/z 194.09 C11H14O3 A1 Acylium Cation m/z 179.07 [M - •CH3]+ M->A1 Alpha-cleavage - •CH3 (15 Da) B1 Benzylic Cation m/z 165.05 [M - •C2H5]+ M->B1 Benzylic cleavage - •C2H5 (29 Da) C1 Dehydrated Ion m/z 176.08 [M - H2O]+• M->C1 Dehydration - H2O (18 Da) A2 Phenolic Cation m/z 151.07 [M - •CH3 - CO]+ A1->A2 CO elimination - CO (28 Da)

Fig 1. Principal EI-MS fragmentation pathways of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each step includes the mechanistic reasoning behind the operational choice.

Step 1: System Suitability & Calibration
  • Mass Calibration: Infuse a standard tuning mix to calibrate the mass spectrometer. Ensure mass accuracy is < 5 ppm.

  • Blank Injection: Inject 5 µL of LC-MS grade Methanol. Causality: This validates that the column and injector are free of carryover from previous runs, preventing false positives.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in 1.0 mL of LC-MS grade Methanol. Causality: Methanol provides the optimal dielectric constant to fully solvate both the hydrophobic propyl-phenyl core and the hydrophilic hydroxyl groups.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion (peak splitting) during chromatography.

Step 3: Liquid Chromatography (UHPLC) Conditions
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Causality: The C18 stationary phase provides excellent retention for moderately hydrophobic aromatic ketones.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The addition of 0.1% Formic Acid in the mobile phase acts as an abundant proton source, driving the formation of the [M+H]⁺ ion (m/z 195.10) at the ESI droplet interface.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV. Causality: A CE of ~15-20 eV will optimally trigger the loss of water (m/z 177), while higher energies (~30 eV) are required to break the robust C-C bonds for ketene loss (m/z 153).

References

  • Title: US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Title: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation Pathways in a Series of CH3COX Molecules in the Strong Field Regime Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Method

Application Note: Evaluating 5-Lipoxygenase (5-LOX) Inhibition and Leukotriene Biosynthesis in Cell Culture using 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Derivatives

Executive Summary & Scientific Rationale The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS No. 53542-79-3), commonly referred to as 2,6-dihydroxy-3-propylacetophenone, is a highly reactive acetophenone deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS No. 53542-79-3), commonly referred to as 2,6-dihydroxy-3-propylacetophenone, is a highly reactive acetophenone derivative. It serves as a critical pharmacophore and synthetic intermediate in the development of benzofuran-2-carboxylic acid esters and other potent inhibitors of the mammalian 5-lipoxygenase (5-LOX) enzyme system[1].

5-LOX is the central enzyme in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes (LTs)[2]. Upon cellular activation, 5-LOX translocates to the nuclear envelope, docks with the 5-LOX Activating Protein (FLAP), and oxidizes arachidonic acid into Leukotriene A4 (LTA4)[3]. LTA4 is subsequently converted into LTB4 (a potent neutrophil chemoattractant) or cysteinyl leukotrienes like LTC4 (mediators of bronchoconstriction and mast cell degranulation)[2]. Evaluating derivatives of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in cell culture requires robust, self-validating assays that bypass surface-receptor variability to directly measure enzymatic inhibition.

Pathway AA Arachidonic Acid (Membrane Phospholipids) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Calcium Influx (A23187) FLAP FLAP (5-LOX Activating Protein) FLAP->LOX5 Membrane Anchoring LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Oxidation LTB4 Leukotriene B4 (LTB4) (Chemotaxis / Inflammation) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) (Mast Cell Degranulation) LTA4->LTC4 LTC4 Synthase Inhibitor 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Derivatives Inhibitor->LOX5 Direct Inhibition

Figure 1: 5-Lipoxygenase (5-LOX) signaling pathway and the targeted inhibition mechanism.

Experimental Design & Causality

To accurately assess the 5-LOX inhibitory potential of these compounds, we utilize two distinct cell lines:

  • RAW 264.7 (Murine Macrophages): Highly express 5-LOX and LTA4 hydrolase, making them ideal for quantifying LTB4 production[4].

  • RBL-2H3 (Rat Basophilic Leukemia): A standard model for mast cell degranulation and LTC4 biosynthesis[5].

The Role of Calcium Ionophore A23187: Rather than using IgE/antigen stimulation, which relies on complex upstream kinase cascades (e.g., Syk), these protocols utilize A23187. This ionophore directly shuttles Ca2+ across the cell membrane, forcefully driving the calcium-dependent translocation of 5-LOX to the nuclear membrane[3]. This isolates the 5-LOX enzyme's activity, ensuring that any observed reduction in leukotrienes is due to direct enzymatic inhibition by the 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one derivative, rather than interference with upstream receptor signaling.

Workflow Step1 Cell Seeding (RBL-2H3 / RAW 264.7) Step2 Pre-incubation (Compound / Vehicle) Step1->Step2 Step3 Stimulation (A23187 + Calcium) Step2->Step3 Step4 Supernatant Collection & Cell Lysis Step3->Step4 Step5 Quantification (ELISA / LC-MS/MS) Step4->Step5

Figure 2: Step-by-step experimental workflow for cell-based 5-LOX inhibition assays.

Detailed Methodologies

Protocol 1: Compound Preparation & Cytotoxicity Counter-Screen

Self-Validation Principle: A drop in leukotriene levels must be proven to result from enzyme inhibition, not compound-induced cell death.

  • Stock Solution: Dissolve the 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one derivative in 100% molecular-grade DMSO to a concentration of 10 mM.

  • Working Dilutions: Dilute in culture media such that the final DMSO concentration in the assay never exceeds 0.5%. Causality: DMSO concentrations >0.5% can artificially induce basophil degranulation and compromise cell membrane integrity[5].

  • MTT Viability Assay:

    • Seed cells at 1×104 cells/well in a 96-well plate.

    • Incubate with the compound (0.1 µM to 50 µM) for 24 hours.

    • Add MTT reagent (0.5 mg/mL final) for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Proceed to 5-LOX assays only with concentrations yielding >95% viability.

Protocol 2: A23187-Stimulated LTB4 Biosynthesis Assay (RAW 264.7)
  • Cell Seeding: Seed RAW 264.7 cells at 2×106 cells/mL in 24-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Starvation & Pre-incubation: Wash cells twice with PBS to remove serum. Causality: Serum proteins aggressively bind arachidonic acid and lipophilic test compounds, drastically reducing assay sensitivity. Replace with serum-free DMEM.

  • Compound Addition: Add the test compound, Vehicle (0.5% DMSO), or Positive Control (Zileuton, 5 µM). Pre-incubate for 30 minutes. Causality: This allows the compound to permeate the membrane and bind intracellular 5-LOX prior to the calcium influx.

  • Stimulation: Add 5 µM A23187 and 10 µM exogenous Arachidonic Acid. Incubate for exactly 15 minutes at 37°C[3].

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol. Causality: Methanol instantly denatures the enzymes, halting LTB4 synthesis, and precipitates proteins for cleaner downstream analysis.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and quantify LTB4 using a competitive ELISA kit or LC-MS/MS.

Protocol 3: Degranulation and LTC4 Release Assay (RBL-2H3)
  • Cell Seeding: Seed RBL-2H3 cells at 3×105 cells/well in 24-well plates. Incubate overnight[5].

  • Buffer Exchange: Wash cells twice and replace media with Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 5.6 mM Glucose, 20 mM HEPES, pH 7.4). Causality: Tyrode's buffer provides the precise extracellular Ca2+ and Mg2+ gradients required for A23187 to function effectively as an ionophore.

  • Pre-incubation: Add test compounds or controls for 20 minutes at 37°C.

  • Stimulation: Add 1 µM A23187 for 30 minutes.

  • Dual-Readout Collection:

    • LTC4: Remove 100 µL of supernatant for LTC4 quantification via ELISA.

    • Degranulation (β-hexosaminidase): Transfer 50 µL of supernatant to a 96-well plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in 0.1 M citrate buffer (pH 4.5). Incubate for 1 hour at 37°C. Stop with 0.1 M Na2​CO3​ / NaHCO3​ buffer (pH 10.0) and read absorbance at 405 nm[5].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile when screening optimized benzofuran derivatives synthesized from the 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one scaffold.

Assay TypeCell LineTarget ReadoutExpected IC₅₀ Range (Derivatives)Positive Control (Zileuton)
5-LOX Inhibition RAW 264.7LTB4 (Supernatant)0.5 µM – 5.0 µM0.8 µM – 1.2 µM
Cysteinyl LT Release RBL-2H3LTC4 (Supernatant)1.0 µM – 8.5 µM1.5 µM – 3.0 µM
Mast Cell Degranulation RBL-2H3β-hexosaminidase5.0 µM – >50 µM>10 µM (Weak effect)
Cytotoxicity RAW / RBLMTT Viability>100 µM (Non-toxic)>100 µM

Note: While 5-LOX inhibitors potently block LTB4/LTC4 synthesis, their effect on A23187-induced β-hexosaminidase release is often secondary, as massive calcium influx can trigger degranulation independently of the leukotriene pathway.

References

  • Guindon, Y., et al. "Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis." US Patent 4663347A.
  • Rådmark, O., et al. "The Molecular Biology and Regulation of 5-Lipoxygenase." American Journal of Respiratory and Critical Care Medicine. URL:[Link]

  • Machado, I.D., et al. "Modulation of Basophils' Degranulation and Allergy-Related Enzymes by Monomeric and Dimeric Naphthoquinones." PLOS One. URL:[Link]

  • Werz, O., et al. "Phorbol ester up-regulates capacities for nuclear translocation and phosphorylation of 5-lipoxygenase in Mono Mac 6 cells and human polymorphonuclear leukocytes." Blood. URL:[Link]

  • Díaz-Trelles, R., et al. "Phenylsulphonyl urenyl chalcone derivatives as dual inhibitors of cyclo-oxygenase-2 and 5-lipoxygenase." European Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one

Introduction & Pathway Overview 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one (commonly referred to as 3-propyl-2,6-dihydroxyacetophenone) is a critical building block in the development of leukotriene biosynthesis inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pathway Overview

1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one (commonly referred to as 3-propyl-2,6-dihydroxyacetophenone) is a critical building block in the development of leukotriene biosynthesis inhibitors and advanced flavonoid derivatives[1]. Synthesizing this molecule presents a classic regioselectivity challenge: directing the acetyl group to the highly sterically hindered position between two phenolic hydroxyls.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a validated protocol to bypass common low-yield pitfalls encountered during direct acylation.

Visualizing the Solution: The Regioselective Coumarin Route

To overcome the steric hindrance that ruins direct acylation yields, the industry standard is the indirect "Coumarin Route." By temporarily tying up the functional groups in a coumarin ring, the target regiochemistry is locked in place.

CoumarinRoute A 4-Propylresorcinol + Ethyl Acetoacetate B Step 1: Pechmann Condensation (Acid Catalyst) A->B C 4-Methyl-6-propyl-7-hydroxycoumarin B->C Regioselective cyclization D Step 2: Acetylation (Ac2O, Pyridine) C->D E 4-Methyl-6-propyl-7-acetoxycoumarin D->E Quantitative yield F Step 3: Fries Rearrangement (AlCl3, 120-160°C) E->F G 4-Methyl-6-propyl-7-hydroxy-8-acetylcoumarin F->G C8 migration forced by C6-propyl H Step 4: Alkaline Hydrolysis (NaOH, Heat, N2 atm) G->H I 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one (Target Molecule) H->I Decarboxylation & ring opening

Caption: Regioselective 4-step synthesis of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one via coumarin intermediate.

Troubleshooting FAQs

Q1: Why is my yield of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one so low (<5%) when using direct Friedel-Crafts acylation of 4-propylresorcinol? A: This is a fundamental mechanistic limitation, not a technique error. Direct acylation of 4-propylresorcinol with acetyl chloride and a Lewis acid (e.g., AlCl3) predominantly occurs at the less sterically hindered position (C6 of the resorcinol core), yielding the byproduct 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one[2]. The target molecule requires acylation at C2, which is highly sterically hindered by the two flanking hydroxyl groups. Actionable Fix: Abandon direct acylation. Adopt the indirect 4-step Pechmann condensation/coumarin route outlined above. By forming the coumarin ring, you lock the regiochemistry. The propyl group at C6 of the coumarin blocks the standard Fries migration path, forcing the acetyl group to migrate exclusively to the sterically hindered C8 position (which corresponds to C2 of the resorcinol core)[3].

Regioselectivity A 4-Propylresorcinol Diacetate B Direct Fries Rearrangement A->B C Sterically Hindered C2 (Target: 2,6-Dihydroxy) B->C < 5% Yield D Less Hindered C6 (Byproduct: 2,4-Dihydroxy) B->D > 90% Yield

Caption: Steric hindrance drives direct Fries rearrangement toward the undesired C6 isomer.

Q2: During the Fries rearrangement of 4-methyl-6-propyl-7-acetoxycoumarin, I am getting incomplete conversion and tarry byproducts. How can I optimize this? A: The Fries rearrangement of coumarins is typically run as a "melt" (solvent-free) because standard solvents cannot reach the high temperatures required for the thermodynamic migration to the C8 position[2]. Tarry byproducts are caused by localized hotspots or moisture reacting with the AlCl3. Actionable Fix:

  • Intimate Mixing: AlCl3 is highly hygroscopic. In a glovebox or dry environment, grind the acetoxycoumarin and anhydrous AlCl3 into a fine, homogenous powder before heating.

  • Stepped Heating: Heat the flask gradually to 120 °C until the initial vigorous reaction (HCl gas evolution) subsides. Only then should you slowly raise the temperature to 160 °C for 1.5 hours. Exceeding 165 °C will cause rapid polymerization.

Q3: The final alkaline hydrolysis of 4-methyl-6-propyl-7-hydroxy-8-acetylcoumarin yields a dark, impure product instead of the expected pale yellow crystals. What went wrong? A: 2,6-Dihydroxyacetophenones are highly susceptible to oxidation in strongly alkaline solutions, especially at elevated temperatures[3]. Oxygen dissolved in the aqueous NaOH or introduced from the atmosphere rapidly oxidizes the electron-rich phenoxide intermediate into quinone-like polymeric byproducts, turning the mixture dark green or black. Actionable Fix:

  • Strict Inert Atmosphere: You must continuously purge the reaction vessel with Nitrogen or Argon before adding NaOH, during the entire reflux period, and crucially, while cooling until the solution is fully acidified.

  • Deoxygenation: Sparge the water used for the NaOH solution with N2 for at least 30 minutes prior to use.

Data Presentation: Route Comparison

To justify the longer 4-step workflow, compare the material efficiency and regioselectivity of the available synthetic routes.

Synthesis RouteReagents / CatalystRegioselectivity (Target C2 vs C6)Typical Overall YieldPrimary Impurity
Direct Friedel-Crafts Acetyl Chloride, AlCl3Poor (Favors C6)< 5%2,4-dihydroxy-5-propylacetophenone
Direct Fries Rearrangement 4-Propylresorcinol diacetate, AlCl3Poor (Favors C6)10 - 15%2,4-dihydroxy-5-propylacetophenone
Coumarin Route (Indirect) Ethyl acetoacetate, AlCl3, NaOHExcellent (Forced to C2) 65 - 75% Unreacted coumarin intermediate

Step-by-Step Methodology: The Optimized Coumarin Route

This self-validating protocol ensures high fidelity. Visual cues (color changes) are included to confirm reaction progress and system integrity.

Phase 1: Pechmann Condensation

  • In a round-bottom flask, combine 4-propylresorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add concentrated H2SO4 (or anhydrous AlCl3) dropwise with vigorous stirring. The mixture will become viscous and turn deep yellow/orange.

  • Stir at room temperature for 12 hours.

  • Pour the mixture into crushed ice. Filter the precipitated 4-methyl-6-propyl-7-hydroxycoumarin, wash with cold water, and dry under vacuum.

Phase 2: Acetylation

  • Suspend the dried coumarin from Phase 1 in acetic anhydride (3.0 eq).

  • Add a catalytic amount of anhydrous pyridine (0.1 eq).

  • Heat the mixture to 100 °C for 2 hours. The solid will dissolve, indicating successful acetylation.

  • Pour into ice water, stir until the anhydride hydrolyzes, and filter the resulting 4-methyl-6-propyl-7-acetoxycoumarin. Dry thoroughly.

Phase 3: Fries Rearrangement (Critical Step)

  • Moisture-free environment: Grind the acetoxycoumarin (1.0 eq) with anhydrous AlCl3 (3.0 eq) in a mortar to form a homogenous powder.

  • Transfer to a flask equipped with a gas trap (to capture HCl).

  • Heat the solid mixture in an oil bath to 120 °C. The mixture will melt and effervesce.

  • Once gas evolution slows, raise the temperature to 160 °C and maintain for 1.5 hours.

  • Cool the flask to 60 °C and carefully quench by adding crushed ice and 3M HCl to break the aluminum complex.

  • Filter the crude 4-methyl-6-propyl-7-hydroxy-8-acetylcoumarin.

Phase 4: Alkaline Hydrolysis & Decarboxylation

  • Suspend the 8-acetylcoumarin in a 20% aqueous NaOH solution. Crucial: The NaOH solution must be pre-sparged with N2.

  • Equip the flask with a reflux condenser and a continuous N2 inlet.

  • Reflux for 4-5 hours. The solution will turn yellow. (Self-validation: If it turns dark green/black, oxygen has entered the system and oxidation is occurring).

  • Allow the reaction to cool to room temperature while maintaining the N2 flow[3].

  • Acidify the cooled solution to pH 2 using cold 3M HCl. The target 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one will precipitate as a light-yellow solid.

  • Extract with ethyl acetate, dry over MgSO4, concentrate, and recrystallize from 95% ethanol[3].

References

  • "2,6-dihydroxyacetophenone - Organic Syntheses Procedure", orgsyn.org, 3]

  • "Application Notes: Fries Rearrangement for the Synthesis of Dihydroxyphenyl Ketones in Drug Development", benchchem.com, 2]

  • "US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis", google.com, 1]

Sources

Optimization

Technical Support Center: Long-Term Storage and Degradation Prevention for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. This guide provides in-depth, science-backed answers and protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. This guide provides in-depth, science-backed answers and protocols to ensure the long-term stability and integrity of your compound. As a dihydroxyacetophenone derivative, this molecule possesses a resorcinol-like phenolic ring and a ketone functional group, making it susceptible to specific degradation pathways. Proper storage and handling are paramount for reproducible and reliable experimental outcomes.

Part 1: FAQs - Proactive Storage and Handling

This section addresses the most common questions regarding the proactive management of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one to prevent degradation before it occurs.

Q1: What are the optimal storage conditions for solid 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one?

A1: The primary goal for storing the solid compound is to mitigate oxidation, photodegradation, and thermal decomposition. Phenolic compounds are particularly sensitive to these environmental factors.[1][2] Optimal long-term stability is achieved by controlling temperature, atmosphere, and light exposure.

Parameter Optimal Condition Rationale & Scientific Justification
Temperature -20°C to 4°C (Freezing or Refrigeration)Lower temperatures significantly reduce the rate of chemical reactions, including oxidation and thermal degradation.[3][4] Studies on various phenolic compounds consistently show that storage at or below 4°C preserves compound integrity for extended periods.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The dihydroxyphenyl moiety is highly susceptible to oxidation in the presence of atmospheric oxygen.[5] Purging the container with an inert gas displaces oxygen, creating a non-reactive environment and preventing the formation of colored quinone byproducts.[6]
Light Exposure In the Dark (Amber Vials / Opaque Containers)Aromatic ketones and phenolic rings can absorb UV and visible light, leading to photolytic degradation where light energy breaks chemical bonds.[7][8][9] Using amber glass or fully opaque containers is critical to block light exposure.
Container Tightly Sealed Glass VialA tight seal prevents the ingress of atmospheric oxygen and moisture. Glass is generally inert and preferred over plastics, which may leach contaminants or allow for gas exchange over time.[7] Ensure the container size is appropriate to the amount of compound to minimize the oxygen-containing headspace.[10]
Humidity Dry Environment (Desiccator optional)While hydrolysis is a lesser concern for the ketone group compared to an ester, minimizing moisture prevents potential side reactions and preserves the physical state of the powder.
Q2: I need to store the compound in a solution. What are the best practices?

A2: Storing 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in solution presents additional challenges, primarily due to increased molecular mobility and interaction with the solvent.

  • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen and reactive impurities. Polar aprotic solvents may offer better stability than aqueous solutions.[11] If an aqueous buffer is necessary, prepare it with de-gassed, high-purity water.

  • pH Control: Phenolic compounds, especially resorcinol derivatives, are more prone to oxidation at neutral to alkaline pH.[11][12] The deprotonated phenolate form is more easily oxidized. Therefore, maintaining a slightly acidic pH (if compatible with your experiment) can enhance stability.[10][13]

  • Fresh is Best: Due to the inherent instability in solution, the most reliable practice is to prepare solutions fresh for each experiment.[6]

  • Short-Term Storage: If short-term storage is unavoidable, store the solution under the same conditions as the solid: frozen (-20°C or -80°C), protected from light, and with an inert gas overlay in the vial.[6]

Q3: What are the primary drivers of degradation for this compound?

A3: The degradation of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is primarily driven by a combination of environmental factors that act on its chemically reactive functional groups. The main influences are oxygen, light, heat, and pH.[14]

cluster_factors Environmental Factors cluster_pathways Degradation Pathways compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Oxidation Oxidation Photodegradation Photodegradation ThermalDecomp Thermal Decomposition Oxygen Oxygen (Atmospheric) Oxygen->Oxidation Initiates Light Light (UV/Visible) Light->Oxidation Can Catalyze Light->Photodegradation Initiates Heat Heat (Elevated Temperature) Heat->ThermalDecomp Accelerates pH pH (Especially Alkaline) pH->Oxidation Accelerates (Deprotonation) Degradation Compound Degradation (Loss of Purity & Color Change) Oxidation->Degradation Photodegradation->Degradation ThermalDecomp->Degradation

Key drivers of compound degradation.

Part 2: Troubleshooting Guide - Identifying and Addressing Degradation

This section is designed to help you diagnose and respond to potential degradation issues encountered during your research.

Issue Observed Probable Cause Scientific Explanation & Recommended Actions
Visual Change in Solid (e.g., color changes from white/off-white to yellow, pink, or brown)Oxidation Explanation: The dihydroxy (resorcinol) moiety is readily oxidized to form highly colored ortho- or para-quinone-like structures.[10][15] This is a common degradation pathway for phenolic compounds and is accelerated by exposure to air, light, and alkaline conditions.[16] Recommended Actions: 1. Assess Purity: Do not assume the compound is unusable. Quantify the purity using the HPLC method outlined in Protocol 3.2. A significant decrease in the main peak area and/or the appearance of new peaks confirms degradation. 2. Review Storage: Immediately assess your storage protocol against the optimal conditions in the FAQ section. Was the vial properly sealed? Was it protected from light? 3. Prevention: If the compound is still usable, aliquot it into smaller vials under an inert atmosphere to prevent repeated exposure of the entire batch to air. For future purchases, implement the stringent storage protocol immediately upon receipt.
Decreased Potency or Inconsistent Experimental Results Chemical Degradation Explanation: The observed loss of biological or chemical activity is a direct result of a lower concentration of the active parent compound. Degradation pathways, including oxidation or photolysis, convert the active molecule into inactive or different byproducts.[5][8] Recommended Actions: 1. Confirm Purity: Use HPLC (Protocol 3.2) to determine the current purity of your stock. Compare this to the certificate of analysis or an analysis performed upon receipt. 2. Prepare Fresh Solutions: Always prepare solutions freshly from solid stock for critical experiments to ensure accurate concentration.[6] 3. Qualify Stock: Before starting a new set of experiments, run a quick purity check on your solid stock material to ensure its integrity.
Appearance of Unexpected Peaks in Analytical Runs (HPLC, LC-MS) Formation of Degradation Products Explanation: New peaks in a chromatogram are definitive evidence of degradation or contamination. For this compound, early degradation products are likely oxidized species (quinones) or products of photolytic rearrangement.[17][18] More extensive degradation can lead to ring-opening, forming smaller organic acids.[10] Recommended Actions: 1. Analyze Blank: First, ensure the new peaks are not from your solvent or system by injecting a solvent blank. 2. Characterize Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An m/z corresponding to the addition of oxygen atoms or the loss of specific functional groups can help identify the degradation pathway. 3. Discard and Replace: The presence of significant degradation products compromises experimental integrity. It is strongly recommended to discard the degraded stock and acquire a fresh batch, implementing a rigorous storage protocol (Protocol 3.1) from the start.

Part 3: Protocols and Methodologies

These validated protocols provide step-by-step instructions for proper storage and quality control analysis.

Protocol 3.1: Standard Protocol for Long-Term Storage of Solid Compound
  • Preparation: Work in an area with low humidity. Have amber glass vials with PTFE-lined screw caps ready.

  • Aliquotting: Upon receiving a new batch of the compound, avoid storing it in the single large manufacturer's bottle. Instead, weigh out smaller, experiment-sized aliquots into individual vials. This minimizes the exposure of the bulk material to the atmosphere during each use.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen gas for 15-30 seconds to displace all oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Light Protection: Place the sealed amber vials inside a secondary opaque container, such as a small cardboard box or a light-blocking plastic container.

  • Cold Storage: Place the secondary container in a designated -20°C freezer. Ensure the freezer is not a "frost-free" model, as these can have temperature cycles that may be detrimental over time.

  • Usage: When an aliquot is needed, remove the entire secondary container from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening any vials. This critical step prevents atmospheric moisture from condensing onto the cold solid compound.

Protocol 3.2: HPLC Method for Assessing Purity and Detecting Degradation

This reversed-phase HPLC method is designed to separate the non-polar parent compound from more polar degradation products.

Workflow for HPLC purity assessment.

Detailed HPLC Parameters:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the compound's absorbance maximum (λmax), typically around 275 nm for this type of chromophore. A photodiode array (PDA) detector is ideal for identifying degradation products by their unique UV spectra.[19][20]

Part 4: Scientific Deep Dive - Postulated Degradation Pathway

The chemical structure—a resorcinol ring activated by two hydroxyl groups—is the primary site of degradation. The most probable non-photolytic degradation pathway is oxidation.

Simplified oxidative degradation of the dihydroxyphenyl moiety.
  • Initiation: The process begins with the loss of electrons from the electron-rich dihydroxyphenyl ring, a reaction readily initiated by molecular oxygen.[2] This is often catalyzed by trace metal ions or light.[7][21]

  • Formation of Quinone: A highly reactive and colored ortho-quinone intermediate is formed. Quinones are electrophilic and can participate in subsequent reactions. The formation of this intermediate is responsible for the initial yellowing or browning of the compound.[15]

  • Further Reactions: The unstable quinone can undergo several further reactions, including polymerization with other phenol or quinone molecules, or nucleophilic attack by water, leading to further oxidation and eventual cleavage of the aromatic ring to form smaller, more polar molecules like dicarboxylic acids.[10][17]

Understanding this pathway underscores the critical importance of excluding oxygen and light during storage to prevent the initial, rate-limiting oxidation step.

References

  • Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Scientific Reports. Available at: [Link]

  • Preventing Chemical Degradation of Drug Products. FTLOScience. Available at: [Link]

  • Thermal Stability of Major Classes of Polyphenols in Skins, Seeds and Stems of Grape Pomace. Nova Science Publishers. Available at: [Link]

  • Stability of polyphenols in food processing. PubMed. Available at: [Link]

  • Effect of Temperatures on Polyphenols during Extraction. MDPI. Available at: [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. ACS Publications. Available at: [Link]

  • Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Åbo Akademi University. Available at: [Link]

  • The Dangers of Chemical Compound Degradation. Moravek. Available at: [Link]

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. Available at: [Link]

  • Editorial: Chemical and biological changes of polyphenols caused by food thermal processing. Frontiers. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. ResearchGate. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Analyzing Phenolic Pollutants in Water Using U-HPLC. Fisher Scientific. Available at: [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ACS Publications. Available at: [Link]

  • Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. PMC. Available at: [Link]

  • Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate. Available at: [Link]

  • Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. ResearchGate. Available at: [Link]

  • The fluorescent oxidation products of dihydroxyphenylalanine and its esters. PubMed. Available at: [Link]

  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. ResearchGate. Available at: [Link]

  • A rapid HPLC method for determination of major phenolic acids in plant material. Journal of Food and Drug Analysis. Available at: [Link]

  • Phenolic carbonyls undergo rapid aqueous photodegradation to form low-volatility, light-absorbing products. ResearchGate. Available at: [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Available at: [Link]

  • Oxidation of 3,4-dihydroxyphenylalanine (DOPA). International Journal of Leprosy and Other Mycobacterial Diseases. Available at: [Link]

  • Transformation Kinetics of Phenols in Water: Photosensitization by Dissolved Natural Organic Material and Aromatic Ketones. ACS Publications. Available at: [Link]

  • Enhanced stability of phenylethyl resorcinol in elastic vesicular formulations. ResearchGate. Available at: [Link]

  • Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. ACS Publications. Available at: [Link]

  • pH optimization for resorcinol and catechol analysis. ResearchGate. Available at: [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

  • Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one

Welcome to the Technical Support Center. The synthesis of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) is a critical transformation in the development of leukotriene bios...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) is a critical transformation in the development of leukotriene biosynthesis inhibitors[1] and various bioactive flavonoid derivatives[2].

However, researchers frequently encounter severe regioselectivity issues and side reactions when attempting direct C-acylation of resorcinol derivatives. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-purity yields.

SynthesisStrategy cluster_0 Problematic Direct Acylation cluster_1 Optimized Claisen-Hydrogenation Route SM1 4-Propylresorcinol FC Friedel-Crafts Acylation SM1->FC Side1 2,4-Dihydroxy-5-propyl (Kinetic Product) FC->Side1 SM2 2,6-Dihydroxyacetophenone Allyl Allylation & Claisen Rearrangement SM2->Allyl Int 3-Allyl-2,6-dihydroxy- acetophenone Allyl->Int Hydro Hydrogenation (Pd/C, H2) Int->Hydro Target 1-(2,6-Dihydroxy-3-propylphenyl) ethan-1-one Hydro->Target

Direct acylation vs. the optimized Claisen-hydrogenation pathway for target synthesis.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: When attempting the Friedel-Crafts acylation of 4-propylresorcinol, my major product is the 2,4-dihydroxy-5-propylacetophenone regioisomer. How do I force acylation to the target 2-position? A: You are observing the classic competition between kinetic and thermodynamic control[3]. The 6-position of 4-propylresorcinol (leading to the 2,4-dihydroxy isomer) is sterically unhindered, making it the fast-forming kinetic product. Conversely, the 2-position (leading to your target) is severely sterically hindered by both the adjacent hydroxyl groups and the bulky propyl chain. Causality & Solution: To favor the 2,6-dihydroxy isomer, the reaction must be pushed to thermodynamic control. The target molecule is thermodynamically stabilized by double intramolecular hydrogen bonding between the ketone carbonyl and the two adjacent hydroxyl groups[4]. To achieve this, abandon direct Friedel-Crafts acylation. Instead, perform a Fries Rearrangement of 4-propylresorcinol diacetate at elevated temperatures (>120°C) using anhydrous AlCl₃. The high thermal energy overcomes the steric activation barrier, allowing the thermodynamically stable Lewis acid complex of the 2,6-isomer to form[3][5].

Q: I am seeing significant O-acylation (phenolic esters) and di-acylation side products. How can I minimize these? A: O-acylation is the rapid, reversible first step in the Fries rearrangement[5]. If O-acylated products persist, your reaction temperature is too low, or your Lewis acid is depleted. Di-acylation occurs when the local concentration of the acylating agent exceeds the stoichiometric requirement[3]. Causality & Solution: Resorcinol derivatives are highly activated. Limit the acylating agent to exactly 1.05 equivalents. Furthermore, AlCl₃ complexes tightly with the resulting ketone. You must use at least 1.2 equivalents of AlCl₃ per Lewis basic site (carbonyl and hydroxyls) to drive the rearrangement to completion[3].

Part 2: Quantitative Optimization of Reaction Conditions

To illustrate the impact of reaction parameters on side-product formation, refer to the following optimization data for the synthesis pathways. Notice how the Claisen-Hydrogenation route bypasses the steric limitations of direct acylation entirely.

Synthesis MethodCatalyst (Eq)SolventTemp (°C)Target (2,6-Isomer)Regioisomer (2,4-)O-AcylatedDi-Acylated
Direct Friedel-CraftsAlCl₃ (1.5)Dichloromethane25< 5%75%10%10%
Fries RearrangementAlCl₃ (1.5)Nitrobenzene6015%60%20%5%
Fries RearrangementAlCl₃ (3.0)Neat (Melt)14065%25%< 2%8%
Claisen-Hydrogenation *Pd/C (0.05) Ethanol 25 > 95% < 1% N/A < 1%

*Note: Due to the inherent steric limitations and harsh conditions required for the Fries rearrangement, the Claisen-Hydrogenation sequence is the industry standard for maximizing yield and purity[1].

Part 3: Self-Validating Experimental Protocol

Because forcing the Fries rearrangement often leads to tarring and difficult chromatographic separations, the most reliable method to eliminate the 2,4-dihydroxy side reaction is to construct the propyl chain after the acetyl group is already locked in the 2,6-position. This is achieved via the Claisen rearrangement of 2-allyloxy-6-hydroxyacetophenone followed by catalytic hydrogenation[1].

Workflow: Selective Hydrogenation of 3-Allyl-2,6-dihydroxyacetophenone

Objective: Reduce the allyl group to a propyl group without triggering side reactions such as over-reduction (converting the ketone to an alcohol) or hydrogenolysis (cleaving the phenolic hydroxyls).

Reagents:

  • 3-Allyl-2,6-dihydroxyacetophenone: 1.0 eq (e.g., 30.0 g, 0.156 mol)

  • 5% Palladium on Carbon (Pd/C): 0.05 eq by weight (1.5 g)

  • Absolute Ethanol: 5 volumes (150 mL)

  • Hydrogen Gas (H₂): 1 atm

Step-by-Step Methodology:

  • System Purging (Critical for Safety and Selectivity): Dissolve the 3-allyl-2,6-dihydroxyacetophenone in absolute ethanol within a Parr hydrogenation flask. Add the 5% Pd/C catalyst. Seal the vessel and purge with inert gas (Nitrogen or Argon) three times to remove oxygen. Causality: Oxygen presence can lead to unwanted oxidation of the electron-rich phenol rings.

  • Selective Hydrogenation: Introduce H₂ gas at 1 atmosphere (or up to 15 psi in a Parr apparatus). Stir vigorously at 20-25°C[1]. Causality: Mild pressure and ambient temperature prevent the over-reduction of the highly conjugated, hydrogen-bonded ketone.

  • Self-Validating IPC (In-Process Control): Monitor the hydrogen uptake. The reaction is self-limiting and should consume exactly 1 molar equivalent of H₂. Concurrently, monitor via HPLC or TLC (Eluent: Hexane/EtOAc 4:1). The reaction is validated as complete when the hydrogen uptake ceases and the starting material peak is <0.5%.

  • Workup: Evacuate the H₂ gas and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the used Pd/C dry out in air, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to dryness. The resulting solid is highly pure 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (m.p. 76°C)[1].

References

  • Title: US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Title: Fries rearrangement Source: Grokipedia URL: [Link]

  • Title: Synthetic studies of fisetin, myricetin and nobiletin analogs and related probe molecules Source: Heterocycles / CLOCKSS URL: [Link]

  • Title: Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions Source: Academia.edu / University of Central Lancashire URL: [Link]

Sources

Optimization

resolving NMR peak overlaps in 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one spectra

Topic: Resolving NMR Peak Overlaps in 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Spectra For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Welcome to the technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Peak Overlaps in 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Spectra For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving complex NMR spectra, specifically focusing on the challenges presented by 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. This guide is structured as a series of frequently asked questions (FAQs) that will walk you through predicting spectral features, identifying common overlap problems, and implementing a range of troubleshooting techniques from basic parameter adjustments to advanced 2D NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What does the expected ¹H NMR spectrum of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one look like, and where is peak overlap most likely?

A1: Understanding the expected spectrum is the first step in troubleshooting. The structure of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one contains several distinct proton environments. Based on its functional groups, we can predict the approximate chemical shifts and identify potential regions of signal overlap.

The primary regions of concern for peak overlap are:

  • Aromatic Region: The two aromatic protons, though in different environments, are influenced by multiple substituents and are coupled to each other. Their signals are likely to be close in chemical shift, potentially resulting in overlapping multiplets that are difficult to interpret.[1][2]

  • Aliphatic/Acetyl Region: The singlet of the acetyl methyl group (~2.6 ppm) is very likely to overlap with the triplet from the benzylic methylene (-CH₂-) of the propyl group, which is deshielded by the aromatic ring.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNumber of ProtonsNotes
OH (ortho to C=O)> 10.0Broad Singlet (br s)1HStrong intramolecular H-bond shifts it significantly downfield.
OH (para to C=O)4.0 - 8.0Broad Singlet (br s)1HChemical shift is highly dependent on solvent and concentration.[6][7]
Aromatic (H-4/H-5)6.5 - 7.5Doublet (d)2HTwo distinct doublets, likely close together.
Acetyl (-COCH₃)~2.6Singlet (s)3HProne to overlap with the benzylic -CH₂-.
Propyl (Ar-CH₂-)~2.6Triplet (t)2HDeshielded by the aromatic ring.
Propyl (-CH₂-CH₂-)~1.6Sextet (or m)2HMultiplet resulting from coupling to adjacent CH₂ and CH₃ groups.
Propyl (-CH₃)~0.9Triplet (t)3HTypical upfield methyl signal.
Q2: The singlet from my acetyl group and the triplet from the benzylic methylene are overlapping. What is the simplest way to resolve them?

A2: This is a classic overlap problem that can often be solved by altering the sample environment, which in turn modifies the chemical shifts of the protons.

Core Recommendation: Change the NMR Solvent. The causality behind this technique lies in solute-solvent interactions. Aromatic solvents like benzene-d₆ induce significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy (the "ring current effect"). Protons located above the plane of the benzene solvent molecule will be shielded (shifted upfield), while those on the edge will be deshielded. This differential shifting can effectively separate overlapping signals.[8][9]

Experimental Protocol: Solvent Change

  • Dry the Sample: After acquiring your initial spectrum (e.g., in CDCl₃), carefully evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve: Dissolve the dried sample in a different deuterated solvent, such as benzene-d₆ or DMSO-d₆.

  • Acquire Spectrum: Lock, shim, and acquire the ¹H NMR spectrum under the same conditions as the original experiment.

  • Compare: Analyze the new spectrum to see if the overlapping signals have resolved. DMSO-d₆ is particularly effective at shifting hydroxyl protons due to strong hydrogen bonding.[10]

Q3: Solvent change helped, but the two aromatic doublets are still too close. Can temperature adjustments resolve them?

A3: Yes, Variable Temperature (VT) NMR is a powerful tool for resolving peaks, especially when molecular conformation or hydrogen bonding is influencing chemical shifts.[11][12]

Causality: Changing the temperature alters the populations of different molecular conformations.[11][13] For 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, temperature changes can affect the rotational dynamics around the C-C bond connecting the acetyl group to the ring and the strength of hydrogen bonds. These changes lead to temperature-dependent chemical shifts. Since different protons will likely have different temperature coefficients (dδ/dT), their signals may move apart as the temperature is changed.[12]

Experimental Protocol: Variable Temperature (VT) NMR

  • Safety First: Ensure you are using an appropriate NMR tube rated for VT experiments (e.g., Class A Pyrex).[14][15] Never heat a solvent to within 10-15°C of its boiling point in a sealed tube.[14]

  • Establish Baseline: Acquire a standard spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: In the spectrometer software, increase the target temperature in increments of 10-15 K (e.g., to 313 K). Allow the temperature to equilibrate for 5-10 minutes.

  • Shim and Acquire: Re-shim the magnet at the new temperature, as field homogeneity is temperature-dependent. Acquire the spectrum.

  • Repeat: Continue increasing the temperature in steps, acquiring a spectrum at each step, until the peaks are resolved or you approach the solvent's boiling point.

  • Low Temperature (Optional): If high temperatures do not resolve the peaks, performing the experiment at lower temperatures (e.g., down to 273 K or lower, depending on the solvent's freezing point) may also work.[15]

TroubleshootingWorkflow Start Peak Overlap Observed Aromatic Aromatic Region Overlap? Start->Aromatic Aliphatic Aliphatic/Acetyl Overlap? Aromatic->Aliphatic No Simple Try Simple Methods First Aromatic->Simple Yes Aliphatic->Simple Yes End Peaks Resolved Aliphatic->End No Solvent Change Solvent (e.g., Benzene-d6) Simple->Solvent Advanced Try Advanced Methods LSR Use Lanthanide Shift Reagents (LSR) Advanced->LSR Temp Variable Temperature (VT-NMR) Solvent->Temp Solvent->End Resolved Temp->Advanced Still Overlapping Temp->End Resolved TwoD Acquire 2D NMR (COSY, HSQC) LSR->TwoD Line Broadening or No Effect LSR->End Resolved TwoD->End

Q4: I am still facing resolution issues in the aliphatic region. I've heard of shift reagents but am concerned about side effects. What are the pros and cons?

A4: Lanthanide Shift Reagents (LSRs) are a powerful, albeit older, technique for inducing large chemical shifts to resolve overlapping signals.[16][17]

Mechanism of Action: LSRs are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule.[18][19] In your compound, the primary binding sites are the carbonyl oxygen and the hydroxyl oxygens. Upon binding, the paramagnetic metal creates a local magnetic field that dramatically alters the chemical shifts of nearby protons. The magnitude of this Lanthanide-Induced Shift (LIS) is highly dependent on the distance of the proton from the lanthanide ion, causing signals to spread out.[17][18]

  • Europium reagents (e.g., Eu(fod)₃) typically cause downfield shifts.[17]

  • Praseodymium reagents (e.g., Pr(fod)₃) typically cause upfield shifts.[19]

Table 2: Pros and Cons of Lanthanide Shift Reagents

ProsCons
Can induce very large chemical shifts, resolving severe overlap.[18]Can cause significant line broadening, which may obscure coupling information and hinder integration.[16][20]
Relatively simple to implement (titration).Only effective for molecules with a Lewis basic site for coordination.[16]
The magnitude of the shift provides structural information.LSRs are hygroscopic and can be deactivated by water in the sample.[16]

Experimental Protocol: LSR Titration

  • Prepare Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample.

  • Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your compound before adding any LSR.

  • Add First Aliquot: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube.

  • Acquire and Analyze: Gently mix and re-acquire the spectrum. Observe the changes in chemical shifts.

  • Titrate: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Plot the chemical shift of each proton against the [LSR]/[Substrate] ratio to monitor the shifts.

Q5: Given the limitations of LSRs, what is the most definitive method to resolve all overlaps and confirm my assignments?

A5: For unambiguous assignment and complete resolution of overlapping signals, two-dimensional (2D) NMR spectroscopy is the modern gold standard. Instead of trying to separate peaks on a single frequency axis, 2D NMR spreads them out onto a second dimension, using nuclear coupling to establish correlations.[21][22]

Recommended 2D Experiments:

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled (typically over two or three bonds).[23][24] It will show cross-peaks between the two coupled aromatic protons and trace the entire connectivity of the propyl chain (-CH₂-CH₂-CH₃).[24][25]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[26][27] If your acetyl singlet and benzylic triplet overlap in the ¹H spectrum, they will appear at different vertical positions in the HSQC spectrum because their attached carbons have very different chemical shifts, providing perfect resolution.[22][28]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[23][26] It is invaluable for piecing the molecule together, for example, by showing a correlation from the acetyl protons to the carbonyl carbon and the aromatic ring, confirming the connection of fragments.[25][27]

TwoD_NMR_Selection Start What information do you need? Q_HH Which protons are coupled to each other? Start->Q_HH Q_CH_Resolve How to resolve overlapping ¹H signals (e.g., CH₃ vs CH₂)? Start->Q_CH_Resolve Q_Connect How are the molecular fragments connected? Start->Q_Connect A_COSY Run a COSY Experiment Q_HH->A_COSY A_HSQC Run an HSQC Experiment Q_CH_Resolve->A_HSQC A_HMBC Run an HMBC Experiment Q_Connect->A_HMBC Info_COSY ¹H-¹H coupling networks A_COSY->Info_COSY Provides: Info_HSQC Direct ¹H-¹³C attachments (Resolves ¹H overlap via ¹³C axis) A_HSQC->Info_HSQC Provides: Info_HMBC Long-range (2-3 bond) ¹H-¹³C correlations (Assigns quaternary C's) A_HMBC->Info_HMBC Provides:

Q6: I can't find my hydroxyl (-OH) proton signals, or they are just broad humps. How can I definitively identify them?

A6: The signals for hydroxyl protons are often broad and their chemical shifts are highly variable due to chemical exchange with trace amounts of water and changes in concentration.[7] The definitive method for identifying them is a "D₂O shake."

Mechanism: Deuterium oxide (D₂O) contains deuterium, an NMR-inactive nucleus in ¹H NMR. When you add a drop of D₂O to your sample, the labile hydroxyl protons (-OH) will rapidly exchange with deuterium atoms (-OD).

-OH + D₂O ⇌ -OD + HOD

This exchange removes the -OH protons from your molecule, causing their corresponding signal to disappear from the ¹H NMR spectrum.[1][7]

Experimental Protocol: D₂O Shake

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one or two drops of D₂O to the NMR tube.

  • Mix: Cap the tube and shake gently for a few seconds to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Compare: The peak that has disappeared or significantly decreased in intensity corresponds to your hydroxyl protons. A new, likely broad, peak for HOD may appear.

References

  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]

  • Lanthanide Shift Reagents in NMR. Scribd. Available from: [Link]

  • Lanthanide shift reagents in nmr. Slideshare. Available from: [Link]

  • NMR quantitative analysis - The application of lanthanide shift reagents. University of Bath's research portal. Available from: [Link]

  • (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available from: [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PMC. Available from: [Link]

  • Variable Temperature NMR Experiments. University of Oxford. Available from: [Link]

  • NMR Spectra of Propyl Derivatives*. AIP Publishing. Available from: [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Available from: [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. Available from: [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. Available from: [Link]

    • Introduction to Variable Temperature (VT) NMR. University of Oxford. Available from: [Link]

  • C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Available from: [Link]

  • Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available from: [Link]

  • 1H proton NMR spectrum of phenol C6H5OH. Doc Brown's Chemistry. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education (ACS Publications). Available from: [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? Chemistry Stack Exchange. Available from: [Link]

  • Improving the resolution of quantitative NMR. The University of Manchester Research Explorer. Available from: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
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  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]

  • 2D NMR. EPFL. Available from: [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. MDPI. Available from: [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). NP-MRD. Available from: [Link]

  • Chemical Shifts in Proton NMR Spectroscopy. Lumen Learning. Available from: [Link]

  • Chemical shifts. University of Cambridge. Available from: [Link]

  • part 111.' carbon-13 nmr spectra of substituted acetophenones'. Canadian Science Publishing. Available from: [Link]

  • Showing NP-Card for Acetophenone (NP0001122). NP-MRD. Available from: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. Available from: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

  • Chemical Shift In NMR Spectroscopy. YouTube. Available from: [Link]

Sources

Troubleshooting

optimizing crystallization conditions for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one purification

Welcome to the Technical Support Center for the purification of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS: 53542-79-3), frequently referred to as 2,6-dihydroxy-3-propylacetophenone. This compound is a highly valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS: 53542-79-3), frequently referred to as 2,6-dihydroxy-3-propylacetophenone.

This compound is a highly valuable intermediate, most notably utilized in the synthesis of benzofuran 2-carboxylic acid esters, which serve as potent 5-lipoxygenase inhibitors for leukotriene biosynthesis[1]. Because downstream Active Pharmaceutical Ingredient (API) synthesis is highly sensitive to impurity carryover, achieving >99.5% purity of this intermediate is critical.

This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, self-validating crystallization protocols, and data-driven solutions to overcome common isolation bottlenecks such as liquid-liquid phase separation (oiling out) and regioisomer entrapment.

Crystallization Workflow Architecture

To achieve optimal purity and yield, a Combined Cooling and Antisolvent Crystallization (CCAC) approach is recommended. The logic flow below outlines the critical control nodes of this process.

CrystallizationWorkflow Start Crude 1-(2,6-dihydroxy-3- propylphenyl)ethan-1-one Dissolution Dissolution in Good Solvent (e.g., 1-Propanol) @ 75°C Start->Dissolution Cooling Controlled Cooling (0.2 - 0.5 °C/min) to 60°C Dissolution->Cooling Complete dissolution Seeding Seeding (1-3 wt% pure crystals) Cooling->Seeding Enter metastable zone Antisolvent Antisolvent Addition (Water) over 45 min Seeding->Antisolvent Induce secondary nucleation FinalCooling Final Cooling to 5°C & Isothermal Aging Antisolvent->FinalCooling Maximize yield Filtration Filtration & Displacement Wash FinalCooling->Filtration Ostwald ripening Pure Pure Crystalline Product Filtration->Pure

Figure 1. Combined Cooling and Antisolvent Crystallization Workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent/antisolvent system for this specific intermediate? Expert Insight: 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one features a balance of hydrophobic (propyl chain, aromatic ring) and hydrophilic (hydroxyls, ketone) moieties. Alcohols like 1-propanol or isopropanol act as excellent "good solvents" due to robust hydrogen bonding with the hydroxyl groups. Water serves as the ideal antisolvent. A 1-propanol/water system provides a steep, highly temperature-dependent solubility curve, which is a thermodynamic prerequisite for achieving high yields without requiring excessive solvent volumes[2].

Q2: What is the mechanistic purpose of seeding in this protocol, and when should it be introduced? Expert Insight: Relying on spontaneous primary nucleation requires the system to overcome a massive thermodynamic energy barrier, resulting in a sudden, uncontrolled crash-out of solids. This rapid precipitation traps mother liquor and impurities within the crystal lattice. Introducing 1-3 wt% of pure seed crystals bypasses primary nucleation entirely, promoting controlled secondary nucleation. Seeds must be introduced strictly within the Metastable Zone Width (MZW)—typically when the solution is cooled 10–15 °C below its saturation temperature, but before spontaneous nucleation triggers[3].

Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation - LLPS)

  • Symptom: During cooling or antisolvent addition, the solution turns milky/cloudy, eventually settling into a dense, viscous oil phase at the bottom of the reactor rather than forming solid crystals.

  • Causality: LLPS occurs when the system's supersaturation trajectory intersects the liquid-liquid binodal curve before it hits the solid-liquid equilibrium (solubility) curve. The compound effectively "melts" out of solution as a solute-rich liquid phase. Oiling out is highly detrimental as it acts as an excellent solvent for impurities, severely compromising final purity[4][5].

  • Resolution:

    • Thermodynamic Shift: Increase the ratio of the good solvent (1-propanol) slightly to shift the miscibility gap away from the operating temperature[6].

    • Kinetic Control: Reduce the cooling rate to 0.1–0.2 °C/min. Rapid cooling spikes supersaturation, driving the system directly into the LLPS region[7].

    • Strategic Seeding: Add seed crystals just outside the LLPS boundary. The seeds will consume the supersaturation via crystal growth, preventing the concentration from ever reaching the binodal curve[8].

Issue 2: High Levels of Regioisomer Impurities in the Final Crystal

  • Symptom: HPLC analysis reveals that regioisomers (e.g., 2,4-dihydroxy-3-propylacetophenone formed during upstream Friedel-Crafts acylation) are co-crystallizing with the target product.

  • Causality: Due to structural isomorphism, regioisomers can easily substitute into the crystal lattice or adsorb onto the growing crystal faces if growth kinetics are too fast.

  • Resolution: Implement Isothermal Aging (Ostwald Ripening). After the final cooling step, hold the suspension at 5 °C for at least 2 hours. Because smaller, less perfect crystals (which harbor more impurities) have higher surface energy and solubility, they will dissolve and redeposit onto larger, purer crystals, effectively "sweating out" the entrapped regioisomers.

Detailed Methodology: Self-Validating CCAC Protocol

This protocol utilizes a Combined Cooling and Antisolvent Crystallization (CCAC) methodology, designed to kinetically purge impurities while maximizing yield.

Step 1: Dissolution & Thermal Erasure

  • Suspend 10.0 g of crude 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one in 45 mL of 1-propanol in a jacketed crystallizer equipped with an overhead pitched-blade impeller (250 rpm).

  • Heat the suspension to 75 °C until complete dissolution is achieved. Hold for 30 minutes.

  • Self-Validation Checkpoint: The solution must be completely transparent. Any residual cloudiness indicates incomplete dissolution; if observed, add 1-propanol in 2 mL increments until clear to ensure the destruction of all thermal history and primary nuclei.

Step 2: Controlled Cooling & Seeding

  • Program the jacket to cool the solution to 60 °C at a linear rate of 0.5 °C/min.

  • Upon reaching 60 °C, introduce 0.2 g (2 wt%) of pure, milled seed crystals of the target compound.

  • Self-Validation Checkpoint: Utilize in-situ Process Analytical Technology (PAT) such as FBRM (Focused Beam Reflectance Measurement) or visual inspection. The seed crystals must not dissolve upon addition. If they dissolve, the system is undersaturated; you must lower the temperature by another 2–3 °C and re-seed. If the seeds persist and begin to grow, the system is correctly positioned within the MZW.

Step 3: Antisolvent Addition

  • Hold the temperature isothermally at 60 °C for 30 minutes to allow the seed bed to establish.

  • Using a programmable syringe pump, slowly dose 55 mL of deionized water (antisolvent) into the reactor over exactly 45 minutes.

Step 4: Final Cooling & Isolation

  • Cool the resulting slurry to 5 °C at a slow rate of 0.2 °C/min to prevent secondary nucleation bursts.

  • Age the suspension isothermally at 5 °C for 2 hours (Ostwald Ripening).

  • Filter the suspension under vacuum. Perform a displacement wash using 15 mL of a pre-chilled (5 °C) 45:55 mixture of 1-propanol/water.

  • Self-Validation Checkpoint: Analyze the mother liquor via HPLC. The concentration of the target compound in the filtrate should match the theoretical solubility limit at 5 °C, confirming the crystallization has reached thermodynamic completion.

  • Dry the filter cake under vacuum at 40 °C to a constant weight.

Quantitative Process Parameters Summary

The following table summarizes the critical process parameters (CPPs) and their expected outcomes based on the optimized CCAC workflow.

ParameterCondition / ValueMechanistic Justification
Good Solvent 1-Propanol (45 vol%)High solubility at 75°C; fully miscible with water; supports favorable crystal habit.
Antisolvent Deionized Water (55 vol%)Drastically reduces solubility; drives high theoretical yield.
Dissolution Temp 75 °CEnsures complete destruction of thermal history and primary nuclei.
Seeding Temp 60 °COptimal placement within the Metastable Zone Width (MZW) to bypass primary nucleation.
Cooling Rate 0.2 - 0.5 °C/minPrevents rapid supersaturation spikes, mitigating the risk of oiling out (LLPS).
Expected Yield > 92%Driven by the suppressed solubility limit at 5°C in the mixed solvent system.
Target Purity > 99.5% (HPLC)Achieved via controlled secondary nucleation and isothermal aging (Ostwald Ripening).

References

  • US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Google P
  • Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation CrystEngComm (RSC Publishing)[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate ACS Publications[Link]

Sources

Optimization

Technical Support Center: Extraction of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one from Biological Matrices

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with quantifying 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with quantifying 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) in biological samples.

This compound is a critical pharmacophore and intermediate in the development of mammalian 5-lipoxygenase (5-LOX) inhibitors, which are used to block leukotriene biosynthesis in asthma and inflammatory disease models[1]. However, its unique structural features—specifically the 2,6-dihydroxy phenolic moieties and the lipophilic propyl chain—present significant challenges during extraction from plasma or serum prior to LC-MS/MS analysis.

Troubleshooting Guides & FAQs

Q1: My LC-MS/MS signal for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one degrades over time, and recovery from plasma is highly variable (<50%). What is causing this? A1: The variability and signal loss are driven by the auto-oxidation of the 2,6-dihydroxy groups. Phenolic compounds with multiple hydroxyl groups are highly susceptible to oxidation into reactive quinones, especially in slightly alkaline biological matrices like plasma. Causality & Solution: Implement a stabilization step immediately upon sample collection. Add an antioxidant, such as 0.1% Ascorbic Acid (Vitamin C), to the plasma. Furthermore, acidifying the extraction solvent (e.g., using 1% Formic Acid in Acetonitrile) lowers the pH, keeping the phenolic hydroxyls fully protonated and preventing oxidation during the protein precipitation (PPT) step.

Q2: I am experiencing severe ion suppression (matrix effect) at the retention time of my analyte, despite performing a standard protein precipitation. How can I clean up the extract? A2: Standard protein precipitation removes proteins but leaves behind high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines). In the electrospray ionization (ESI) source, these highly surface-active phospholipids outcompete your target analyte for charge at the droplet surface, leading to severe ion suppression and shortened column lifespans[2]. Causality & Solution: Upgrade your sample preparation to a Phospholipid Removal (PLR) Solid-Phase Extraction (SPE) workflow. Technologies utilizing zirconia-coated particles selectively bind the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the target acetophenone derivative to pass through unretained[3]. This yields a clean, phospholipid-free eluate, restoring MS sensitivity[2].

Q3: When using SPE for phospholipid removal, my analyte recovery drops. Is the compound being retained on the sorbent? A3: Yes, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one possesses both hydrophobic (propyl chain) and polar (hydroxyl, ketone) characteristics. If the extraction solvent is too weak, the compound may non-specifically bind to the hydrophobic backbone of the SPE plate or co-precipitate with residual proteins. Causality & Solution: Ensure your precipitation/elution solvent is strong enough to disrupt hydrophobic interactions. A mixture of 3:1 Acetonitrile-to-Plasma containing 1% Formic Acid is recommended. The acid ensures the phenolic groups remain neutral, increasing their solubility in the organic crash solvent and preventing unwanted retention on the SPE sorbent.

Validated Experimental Protocol

To ensure scientific integrity, this protocol acts as a self-validating system by incorporating an isotopically labeled internal standard (IS) and a post-extraction matrix factor calculation to mathematically verify the absence of ion suppression.

Phase 1: Sample Stabilization & Disruption

  • Stabilization: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Immediately add 10 µL of 10% Ascorbic Acid solution to prevent phenolic auto-oxidation.

  • Internal Standard Addition: Spike 10 µL of a stable-isotope-labeled internal standard (e.g., 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one-d5) into the sample. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes to disrupt protein-analyte binding and precipitate plasma proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Phase 2: Phospholipid Depletion & Validation 5. Phospholipid Removal: Transfer the supernatant (approx. 350 µL) to a Zirconia-based Phospholipid Removal 96-well plate (e.g., HybridSPE) seated on a vacuum manifold. 6. Elution: Apply a gentle vacuum (5-10 in Hg) to draw the sample through the sorbent. The zirconia particles will selectively retain the phospholipids[3]. 7. Analysis: Collect the eluate directly into an autosampler vial. Inject 2 µL onto the LC-MS/MS system. 8. Self-Validation Step: Calculate the Matrix Factor (MF) by dividing the peak area of a post-extraction spiked blank by the peak area of a neat standard. An MF between 0.85 and 1.15 validates the success of the phospholipid removal step.

Workflow A Biological Sample (Plasma/Serum) B Stabilization (Add 0.1% Ascorbic Acid) A->B C Protein Precipitation (3:1 Acetonitrile w/ 1% FA) B->C D Centrifugation (14,000 x g, 10 min) C->D E Phospholipid Removal (Zirconia-based SPE) D->E F Clean Eluate for LC-MS/MS Analysis E->F

Step-by-step biological sample extraction workflow for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

Quantitative Data Presentation

The following table summarizes the performance metrics of different extraction methodologies, highlighting the necessity of combining antioxidants with phospholipid removal.

Table 1: Comparison of Extraction Methodologies for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Extraction MethodAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)MS Signal Stability (RSD)
Standard PPT (No Antioxidant)42.5 ± 12.10.45< 10%18.5%
Standard PPT + Ascorbic Acid88.2 ± 5.40.48< 10%15.2%
SPE (PLR) + Ascorbic Acid 94.6 ± 3.1 0.98 > 99% 2.1%

*Note: A Matrix Factor (MF) of 1.0 indicates no ion suppression/enhancement. Values < 1.0 indicate ion suppression due to matrix interferences.

Biological Pathway Context

Understanding the biological target of your analyte ensures proper downstream data interpretation. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one acts as a precursor/pharmacophore for compounds that inhibit the 5-lipoxygenase (5-LOX) enzyme, preventing the conversion of arachidonic acid into pro-inflammatory leukotrienes[1].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 HPETE->LTA4 Inhibitor 1-(2,6-dihydroxy-3- propylphenyl)ethan-1-one Inhibitor->LOX

Inhibition of the 5-lipoxygenase (5-LOX) pathway by 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

References

  • Title: US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Title: An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: LCGC International URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenolic Acetophenones in Biological Assays: A Focus on 2,4-dihydroxyacetophenone and the Emergent 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two phenolic acetophenones, the well-characterized 2,4-dihydroxyacetophenone and the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phenolic acetophenones, the well-characterized 2,4-dihydroxyacetophenone and the lesser-known 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, within the context of their potential biological activities. Given the disparity in available research, this document will establish the biological profile of 2,4-dihydroxyacetophenone as a benchmark and propose a strategic approach for the evaluation of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

Introduction

Phenolic acetophenones are a class of organic compounds characterized by an acetophenone core with hydroxyl substitutions on the phenyl ring. These compounds are of significant interest in pharmaceutical and cosmetic research due to their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.[1]

2,4-Dihydroxyacetophenone , also known as Resacetophenone, is a naturally occurring plant metabolite that has been the subject of numerous studies.[2][3] It is recognized for its antioxidant and radical-scavenging activities, as well as its role as a tyrosinase inhibitor.[4][5] In contrast, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one is a structurally related compound for which there is a notable scarcity of published biological data. Its structural similarity to other bioactive phenolic compounds suggests it may possess comparable or unique biological activities worthy of investigation.

This guide will first delve into the established biological activities of 2,4-dihydroxyacetophenone, providing detailed protocols for key assays. It will then propose a framework for assessing the biological potential of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, using the established compound as a comparative standard.

Part 1: The Established Profile of 2,4-Dihydroxyacetophenone

2,4-Dihydroxyacetophenone has been evaluated in a range of biological assays, primarily demonstrating efficacy as an antioxidant and an inhibitor of melanogenesis.

The antioxidant capacity of 2,4-dihydroxyacetophenone is a key feature, attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals.[4] This activity can be quantified using several established in vitro and cell-based assays.

In Vitro Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured at approximately 517 nm.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in absorbance at 734 nm.[7]

Cell-Based Antioxidant Assays:

  • Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing a compound's ability to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.[8][9][10] Human hepatocarcinoma HepG2 cells are commonly used in this assay.[11]

2,4-Dihydroxyacetophenone and its derivatives have shown potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Overproduction of melanin can lead to hyperpigmentation, making tyrosinase inhibitors valuable in dermatology and cosmetics.[12] The inhibitory activity is typically assessed using a spectrophotometric assay that measures the reduction in the formation of dopachrome from the oxidation of L-DOPA.[12][13]

Part 2: A Proposed Research Framework for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Given the lack of published data on 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, a systematic evaluation of its biological activities is warranted. The following experimental workflow is proposed, using 2,4-dihydroxyacetophenone as a benchmark control.

Caption: Proposed experimental workflow for evaluating 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

This phased approach allows for an initial broad screening of activities, followed by more complex and biologically relevant cell-based assays, and finally, deeper mechanistic studies for promising activities.

Data Presentation: A Comparative Summary

The following table outlines the key assays and the expected data outputs for a direct comparison of the two compounds.

Biological AssayEndpoint Measured2,4-dihydroxyacetophenone (Expected Outcome)1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (Hypothesized Outcome)
DPPH Radical Scavenging IC50 (µM)Moderate to high activityActivity to be determined; potential for high activity due to dihydroxy-propyl substitution.
ABTS Radical Scavenging Trolox Equivalents (TE)Moderate to high activityActivity to be determined; likely to correlate with DPPH results.
Tyrosinase Inhibition IC50 (µM)Moderate inhibitionActivity to be determined; structural features may influence binding to the active site.
Cellular Antioxidant Activity CAA units (µmol QE/100 µmol)Significant cellular antioxidant effectActivity to be determined; will depend on cell permeability and intracellular stability.
Melanin Content in B16F10 Cells % InhibitionReduction in melanin contentActivity to be determined; will correlate with tyrosinase inhibition and cellular effects.
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical, causing a decrease in absorbance at 517 nm.[6][7]

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compounds (1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one and 2,4-dihydroxyacetophenone) and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: This cell-based assay quantifies the ability of a compound to inhibit the formation of the fluorescent compound DCF by peroxyl radicals within cells.[10][11]

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., quercetin) along with the DCFH-DA probe (e.g., 25 µM) for 1 hour at 37°C.[8][10]

  • Wash the cells with PBS to remove the treatment solution.

  • Add a peroxyl radical initiator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[11]

  • Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~538 nm) at 37°C for 1 hour.

  • Calculate the area under the curve (AUC) and determine the CAA units.

Principle: This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.[12][13]

Procedure:

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or a positive control (e.g., kojic acid).[12][13]

  • Add 140 µL of phosphate buffer (pH 6.8) and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the plate at room temperature for 10 minutes.[13]

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at time intervals for up to 20 minutes.[13]

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Mechanistic Insights: Signaling Pathways

Phenolic compounds can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.[1]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Ubiquitination & Degradation ROS Oxidative Stress (e.g., from ABAP) ROS->Keap1 Inactivates Compound Antioxidant Compound (e.g., Dihydroxyacetophenone) Compound->ROS Scavenges ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_n->ARE Binds to

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

The inhibition of melanin synthesis can occur through direct inhibition of tyrosinase or by downregulating its expression. Microphthalmia-associated transcription factor (MITF) is a key transcription factor that regulates the expression of tyrosinase and other melanogenic enzymes.[14][15]

Melanogenesis_Pathway cluster_0 Upstream Signaling cluster_1 Nuclear Events cluster_2 Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA MITF MITF PKA->MITF Activates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Promotes Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis Compound Inhibitor (e.g., Dihydroxyacetophenone) Compound->MITF Downregulation? Compound->Tyrosinase Direct Inhibition

Caption: Key steps in the melanogenesis signaling pathway.

Conclusion

While 2,4-dihydroxyacetophenone serves as a valuable reference compound with established antioxidant and tyrosinase-inhibiting properties, the biological potential of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one remains largely unexplored. The structural features of this latter compound suggest that it may exhibit interesting biological activities. The proposed research framework provides a comprehensive and logical progression for its evaluation, from initial in vitro screening to more complex cell-based and mechanistic studies. The direct comparison with 2,4-dihydroxyacetophenone at each stage will provide a clear context for interpreting the findings and determining the unique potential of this novel compound for pharmaceutical and cosmetic applications.

References

  • Benchchem. (n.d.). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • Bio-protocol. (n.d.). Tyrosinase inhibition assay.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Bio-protocol. (n.d.). DPPH Assay.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2019, October 5). Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao).
  • Google Patents. (n.d.). Cellular antioxidant activity (caa) assay.
  • Benchchem. (n.d.). In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS.
  • J-STAGE. (n.d.). Antimelanogenic Activity of 3,4-Dihydroxyacetophenone: Inhibition of Tyrosinase and MITF.
  • PubMed. (2018, December 1). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies.
  • PMC. (2018, October 22). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells.
  • J-STAGE. (n.d.). Antimelanogenic Activity of 3,4-Dihydroxyacetophenone: Inhibition of Tyrosinase and MITF.
  • Chemsrc. (2025, August 20). 2,4-Dihydroxyacetophenone.
  • MedChemExpress. (n.d.). 2',4'-Dihydroxyacetophenone (Resacetophenone).
  • Benchchem. (n.d.). The Antioxidant Profile of 2'-Hydroxyacetophenone: A Technical Guide for Researchers.

Sources

Comparative

A Comparative Guide to Validating LC-MS Quantification Methods for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

The principles and methodologies discussed herein are grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 and Q2(R1)...

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Author: BenchChem Technical Support Team. Date: April 2026

The principles and methodologies discussed herein are grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 and Q2(R1) guidelines.[1][2][3][4][5][6] This ensures that the presented protocols are not only scientifically rigorous but also align with the expectations for regulatory submissions.[2][4]

The Importance of Method Validation in Drug Development

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended application.[2] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This is critical for making informed decisions during drug development, from early pharmacokinetic studies to pivotal clinical trials.[2]

Comparison of Two LC-MS Quantification Methods

We will explore two common strategies for sample preparation prior to LC-MS/MS analysis: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice between these methods often represents a trade-off between speed and simplicity versus selectivity and sensitivity.

Parameter Method A: Protein Precipitation (PPT) Method B: Solid-Phase Extraction (SPE) Rationale & Causality
Throughput HighMediumPPT is a faster, "dilute and shoot" style method, making it suitable for rapid screening of a large number of samples.[7] SPE is more labor-intensive with multiple steps, although it can be automated.[8]
Selectivity LowerHigherPPT is a non-selective method that removes the bulk of proteins but leaves many other matrix components that can cause ion suppression or enhancement.[7] SPE provides a more targeted cleanup by utilizing specific interactions between the analyte and the sorbent, resulting in a cleaner extract.[8][9]
Sensitivity (LLOQ) ModerateHighThe lower matrix effects and the ability to concentrate the sample during the elution step in SPE generally lead to a lower Limit of Quantification (LLOQ).[10]
Cost per Sample LowHighPPT requires minimal reagents (primarily a precipitation solvent). SPE cartridges and the additional solvents for conditioning, washing, and elution increase the cost.
Matrix Effects Higher potentialLower potentialThe cleaner extracts from SPE significantly reduce the risk of matrix effects, which can impact the accuracy and precision of the quantification.[11]
Method Development SimplerMore complexOptimizing an SPE method requires screening of different sorbents, wash, and elution solvents, which is more time-consuming than developing a PPT method.[9]

Experimental Workflows

The following diagrams illustrate the key steps in each of the compared methods.

cluster_A Method A: Protein Precipitation Workflow A_start Plasma Sample A_add_IS Add Internal Standard A_start->A_add_IS A_ppt Add Precipitation Solvent (e.g., Acetonitrile) A_add_IS->A_ppt A_vortex Vortex A_ppt->A_vortex A_centrifuge Centrifuge A_vortex->A_centrifuge A_supernatant Collect Supernatant A_centrifuge->A_supernatant A_inject Inject into LC-MS/MS A_supernatant->A_inject

Caption: Workflow for Protein Precipitation Method.

cluster_B Method B: Solid-Phase Extraction Workflow B_start Plasma Sample B_add_IS Add Internal Standard B_start->B_add_IS B_load Load Sample B_add_IS->B_load B_condition Condition SPE Cartridge (e.g., Methanol, Water) B_condition->B_load B_wash Wash Cartridge (e.g., Water, Low % Organic) B_load->B_wash B_elute Elute Analyte (e.g., High % Organic) B_wash->B_elute B_evaporate Evaporate to Dryness B_elute->B_evaporate B_reconstitute Reconstitute in Mobile Phase B_evaporate->B_reconstitute B_inject Inject into LC-MS/MS B_reconstitute->B_inject

Caption: Workflow for Solid-Phase Extraction Method.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the two proposed LC-MS methods.

Method A: Protein Precipitation
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.[7]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the phenolic compound.[12]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the phenolic hydroxyl groups, but positive mode should also be evaluated.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard would need to be determined by direct infusion.

Method B: Solid-Phase Extraction
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution.

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water to aid retention on a reversed-phase SPE sorbent.

    • SPE Cartridge: A polymeric reversed-phase sorbent is a good starting point for retaining a moderately polar compound like the target analyte.

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

    • Load: Load the pre-treated sample onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of methanol.

    • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[10]

    • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions.[10]

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions would be the same as in Method A.

Validation Parameters and Acceptance Criteria

The validation of these methods should be conducted in accordance with regulatory guidelines.[2][3] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation Parameter Description Acceptance Criteria (based on FDA/ICH guidelines)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[13]For at least three concentration levels (low, medium, and high QC samples), the mean accuracy should be within ±15% of the nominal value, and the precision (RSD) should not exceed 15%. For the LLOQ, these are often relaxed to ±20%.[13]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20% of the nominal concentration.[14]
Matrix Effect The suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[11]The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Recovery The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the desired sensitivity.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature. The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Conclusion

The choice between a protein precipitation and a solid-phase extraction LC-MS method for the quantification of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one will depend on the specific requirements of the study. For high-throughput screening in early discovery, the speed and cost-effectiveness of the PPT method may be advantageous. However, for regulated bioanalysis where high sensitivity and accuracy are paramount, the superior selectivity and reduced matrix effects of the SPE method make it the more robust and reliable choice.

Regardless of the method chosen, a thorough validation according to established regulatory guidelines is mandatory to ensure the integrity and reliability of the generated data, which ultimately supports critical decisions in the drug development pipeline.[2][4]

References

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. Techniques for Analysis of Plant Phenolic Compounds.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022.
  • Organomation. Preparing Samples for LC-MS/MS Analysis.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds.
  • MDPI. (2021, February 18). Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study.
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023, January 4).

Sources

Validation

Comparative Efficacy of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one and Standard PTP1B Inhibitors

Executive Summary Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of insulin and leptin signaling, making it a highly validated therapeutic target for type 2 diabetes, obesity, and oncology. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of insulin and leptin signaling, making it a highly validated therapeutic target for type 2 diabetes, obesity, and oncology. However, the development of clinical PTP1B inhibitors has been historically bottlenecked by the highly conserved, positively charged nature of its active site. This guide objectively compares the mechanistic efficacy of a novel allosteric fragment hit—1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (Ligand ID: JNM) —against standard PTP1B inhibitors, specifically the active-site competitive inhibitor TCS-401 and the C-terminal allosteric inhibitor Trodusquemine (MSI-1436) .

The Mechanistic Paradigm: PTP1B and the Allosteric Imperative

To understand the comparative efficacy of these compounds, one must first examine the causality of PTP1B's structural dynamics. The catalytic turnover of PTP1B relies on the conformational flexibility of the WPD loop (residues 177–185). Upon binding of a phosphotyrosine (pTyr) substrate, the WPD loop closes over the active site, positioning the catalytic aspartate (Asp181) to execute dephosphorylation [1].

Traditional drug design has focused on mimicking the pTyr substrate. Standard inhibitors like TCS-401 bind directly to this active site. While TCS-401 achieves high in vitro potency, its highly polar and charged nature results in poor cellular permeability and lack of selectivity against homologous phosphatases (e.g., TCPTP) [2].

In contrast, 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one was discovered via Fragment-Based Drug Discovery (FBDD) utilizing multitemperature X-ray crystallography and Pan-Dataset Density Analysis (PanDDA) [1, 4]. Rather than competing with the substrate, this low-molecular-weight fragment binds to a cryptic allosteric pocket (the "197 site") that is conformationally coupled to the WPD loop. By binding to this site, the fragment traps the WPD loop in an open, catalytically inactive state, entirely bypassing the polarity constraints of the active site.

G InsulinReq Insulin/Leptin Receptors Metabolism Metabolic Signaling InsulinReq->Metabolism Phosphorylation cascade PTP1B PTP1B (Active) PTP1B->InsulinReq Dephosphorylation JNM 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (Allosteric Fragment) JNM->PTP1B Locks WPD loop open TCS401 TCS-401 (Active Site Inhibitor) TCS401->PTP1B Blocks active site

Mechanistic overview of PTP1B signaling and targeted inhibition strategies.

Quantitative Efficacy and Physicochemical Profiles

When comparing a fragment hit like 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one to optimized standard inhibitors, absolute IC50​ is a misleading metric. Instead, Ligand Efficiency (LE) —which normalizes binding affinity by the number of heavy atoms—is the critical parameter for drug developers.

While TCS-401 boasts nanomolar affinity, its molecular bulk and charge limit its clinical viability. Trodusquemine [3] offers a validated allosteric alternative but features a complex, high-molecular-weight aminosterol scaffold. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one presents a highly efficient, lipophilic starting point for lead optimization.

Table 1: Comparative Profiling of PTP1B Inhibitors
Parameter1-(2,6-dihydroxy-3-propylphenyl)ethan-1-oneTCS-401Trodusquemine (MSI-1436)
Mechanism of Action Allosteric (WPD Loop Modulator)Competitive (Active Site)Allosteric (Disordered C-terminus)
Molecular Weight 194.23 g/mol 306.72 g/mol 685.06 g/mol
Binding Affinity ( Ki​ / IC50​ ) Low (Fragment range, >1 mM)High ( Ki​ = 0.29 µM)Moderate ( IC50​ ~ 1 µM)
Ligand Efficiency (LE) High (>0.3 kcal/mol/HA)ModerateLow
Cellular Permeability High (Lipophilic, uncharged)Poor (Highly charged)Moderate (Active transport required)
Development Stage Fragment Hit (FBDD) [4]Preclinical Tool Compound [2]Clinical Trials (Phase I/II) [3]

Self-Validating Experimental Protocols

To objectively verify the comparative efficacy of these compounds, laboratories must employ orthogonal validation systems: structural biology (to confirm the binding site) and kinetic profiling (to quantify inhibition). The following protocols are designed as self-validating loops.

Protocol A: Structural Validation via PanDDA (For Fragment Hits)

Traditional difference electron density maps often fail to detect low-affinity fragments like 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one due to low occupancy. The PanDDA method resolves this by subtracting the "ground state" of the unbound protein [1].

  • Crystallization: Grow PTP1B (residues 1-321) crystals using hanging-drop vapor diffusion in 0.1 M HEPES (pH 7.5), 0.2 M magnesium chloride, and 20% PEG 8000.

  • Fragment Soaking: Transfer crystals to a drop containing 30–50 mM of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one dissolved in 20% DMSO. Incubate for 2–8 hours.

  • Data Collection: Flash-freeze crystals in liquid nitrogen and collect X-ray diffraction data at 100K (or utilize multitemperature collection up to 277K to observe conformational ensembles).

  • PanDDA Analysis: Align the dataset against a minimum of 30 "apo" (unbound) PTP1B datasets. Generate event maps to reveal the hidden electron density at the allosteric 197 site.

Protocol B: Continuous pNPP Enzymatic Assay (For Standard Inhibitors)

This kinetic assay utilizes para-nitrophenyl phosphate (pNPP), a chromogenic substrate, to determine the IC50​ and mechanism of inhibition (competitive vs. allosteric).

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 150 mM NaCl).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix 10 nM recombinant human PTP1B with varying concentrations of TCS-401 (0.01 µM to 10 µM) or Trodusquemine. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add pNPP to a final concentration of 2 mM (approximately the Km​ for PTP1B).

  • Kinetic Readout: Continuously monitor absorbance at 405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration using a four-parameter logistic regression to extract the IC50​ .

G cluster_0 Structural Validation (PanDDA) cluster_1 Kinetic Profiling (pNPP Assay) Start Recombinant PTP1B Preparation Cryst Multitemperature Crystallography Start->Cryst Incubate Enzyme-Inhibitor Pre-incubation Start->Incubate Soak Fragment Soaking (>30 mM) Cryst->Soak Diffract X-ray Diffraction & PanDDA Soak->Diffract End Lead Optimization Strategy Diffract->End Binding Site Mapping React Addition of pNPP Substrate Incubate->React Read Absorbance Readout (405 nm) React->Read Read->End IC50 & Ki Determination

Parallel experimental workflow for structural validation and kinetic profiling.

Strategic Implications for Drug Development

The comparative analysis reveals a clear strategic divergence in PTP1B drug development. While standard inhibitors like TCS-401 are excellent in vitro tool compounds, their active-site directed nature renders them dead-ends for oral bioavailability. Trodusquemine proves that allosteric targeting is clinically viable, yet its complex synthesis limits derivatization.

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one represents the modern frontier of rational drug design. By exploiting the inherent conformational dynamics of the WPD loop, this fragment achieves high ligand efficiency without the burden of high molecular weight or charge. For drug developers, linking this fragment to other adjacent binders (fragment tethering) offers a highly promising, self-validating pathway to generate orally bioavailable, highly selective PTP1B allosteric inhibitors.

References

  • Keedy, D. A., Hill, Z. B., Biel, J. T., Kang, E., Rettenmaier, T. J., Brandao-Neto, J., von Delft, F., Wells, J. A., & Fraser, J. S. (2018). An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife, 7, e36307.[Link]

  • Iversen, L. F., Andersen, H. S., Branner, S., Kampen, H. C., Madsen, P. N., Olesen, P. H., ... & Møller, N. P. (2000). Structure-based design of a low molecular weight, nonphosphorus, nonpeptide, and highly selective inhibitor of protein-tyrosine phosphatase 1B. Journal of Biological Chemistry, 275(14), 10300-10307. [Link]

  • Krishnan, N., Koveal, D., Miller, D. H., Xue, B., Akshinthala, S. D., Kragelj, J., ... & Tonks, N. K. (2014). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Journal of Biological Chemistry, 289(43), 29746-29756.[Link]

  • Protein Data Bank (PDB). (2018). PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with compound_FMOMB000242a (PDB ID: 5QF9). [Link]

Comparative

reproducibility of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one synthesis pathways across labs

Reproducibility of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one Synthesis: A Comprehensive Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 1-(2,6-dihydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one Synthesis: A Comprehensive Comparison Guide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (CAS: 53542-79-3) is a high-value synthetic intermediate. It is heavily utilized in the development of leukotriene biosynthesis inhibitors (such as benzofuran 2-carboxylic acid esters)[1] and acts as a critical precursor for complex spirochromanones via Kabbe condensation[2]. Despite its structural simplicity, achieving reproducible, scalable synthesis across different laboratories is notoriously difficult due to severe regioselectivity challenges. This guide objectively compares the two primary synthetic pathways, detailing the mechanistic causality that dictates their reproducibility.

Mechanistic Causality: Why Regiocontrol Dictates Reproducibility

The core challenge in synthesizing this substituted acetophenone lies in the precise orientation of its functional groups. The target molecule requires an acetyl group at C1, hydroxyl groups at C2 and C6, and a propyl group at C3.

Pathway B: The Flawed Friedel-Crafts Approach (Low Reproducibility) Historically, some laboratories have attempted the direct Friedel-Crafts acylation of 4-propylresorcinol. While theoretically straightforward, this pathway suffers from abysmal reproducibility.

  • Causality: In 4-propylresorcinol, the target C2 position is sandwiched between two highly electron-donating hydroxyl groups. However, this position is severely sterically hindered. When subjected to acylation (e.g., using acetyl chloride and AlCl₃), the electrophilic attack predominantly occurs at the less hindered C6 position. This yields 1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one as the major unwanted isomer. The desired C2-acylation is a negligible side reaction, resulting in single-digit yields and demanding complex chromatographic resolution that varies wildly between batches.

Pathway A: The Gold Standard Claisen Rearrangement Route (High Reproducibility) To bypass steric limitations, the industry standard relies on a three-step sequence starting from 2,6-dihydroxyacetophenone[3].

  • Causality: By establishing the acetyl group first, the synthesis leverages both molecular and orbital symmetry. Mono-O-allylation of 2,6-dihydroxyacetophenone yields an ether that is primed for a [3,3]-sigmatropic Claisen rearrangement. Because the C1 position is blocked by the existing acetyl group, the thermally driven allyl migration is forced exclusively to the C3 (or identical C5) position. This symmetry-driven regiocontrol eliminates isomeric byproducts, ensuring near-quantitative conversion and absolute reproducibility across different lab environments[3].

Quantitative Data Comparison

The following table summarizes the performance metrics of both pathways based on standard pilot-scale laboratory data.

ParameterPathway A: Claisen RearrangementPathway B: Friedel-Crafts Acylation
Primary Starting Material 2,6-Dihydroxyacetophenone4-Propylresorcinol
Regioselectivity >98% (Symmetry-driven)<15% (Steric hindrance at C2)
Major Byproducts None (Quantitative rearrangement)1-(2,4-dihydroxy-5-propylphenyl)ethan-1-one
Overall Yield ~75-80% (Over 3 steps)<10% (Over 1 step)
Purification Burden Low (Simple filtration/slurry)High (Complex chromatography required)
Reproducibility Score High (Self-validating intermediates)Low (High batch-to-batch variance)

Synthesis Pathway Visualization

SynthesisPathways StartA 2,6-Dihydroxyacetophenone IntA1 2-Hydroxy-6-allyloxyacetophenone (O-Allylation) StartA->IntA1 Allyl Bromide, K2CO3 Acetone, Reflux IntA2 2,6-Dihydroxy-3-allylacetophenone (Claisen Rearrangement) IntA1->IntA2 190°C Neat [3,3]-Sigmatropic Shift Target 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one (Target Compound) IntA2->Target H2, 5% Pd/C Ethanol StartB 4-Propylresorcinol IntB1 Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) StartB->IntB1 IntB1->Target Minor Product (Steric Hindrance at C2) SideProduct 1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one (Major Unwanted Isomer) IntB1->SideProduct Major Product (Acylation at C6)

Comparison of the regioselective Claisen rearrangement route vs. the flawed Friedel-Crafts pathway.

Self-Validating Experimental Protocols (Pathway A)

The following protocols detail the highly reproducible Claisen route. Each step acts as a self-validating system, allowing researchers to confirm success before proceeding.

Step 1: Regioselective O-Allylation [3]

  • Reagents: 2,6-dihydroxyacetophenone (300 g, 1.97 mol), K₂CO₃ (271 g, 1.97 mol), allyl bromide (271 mL, 2.25 mol), Acetone (10 L).

  • Procedure: Reflux the mixture for 3 hours. Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Chromatograph the residue on silica gel using toluene as the eluent.

  • Self-Validation: The reaction yields ~305 g (80%) of 2-hydroxy-6-allyloxyacetophenone. Validation is achieved via melting point analysis; the pure intermediate must exhibit a sharp m.p. of 54°C–55°C. Furthermore, mono-allylation is confirmed by the persistence of a deep color upon FeCl₃ staining, indicating the intact chelated C2-OH group.

Step 2: Thermal Claisen Rearrangement [3]

  • Reagents: 2-Hydroxy-6-allyloxyacetophenone (30 g, 0.156 mol).

  • Procedure: Heat the neat solid under a nitrogen atmosphere at 190°C for exactly 10 minutes. Cool the mixture to room temperature and slurry with carbon tetrachloride to precipitate the product.

  • Self-Validation: The [3,3]-sigmatropic rearrangement restores the second phenolic hydroxyl group, causing a distinct shift in TLC polarity. The reaction is quantitative, and the resulting 2,6-dihydroxy-3-allylacetophenone solidifies with a distinct, validated m.p. of 67°C–68°C.

Step 3: Catalytic Hydrogenation of the Allyl Moiety [4]

  • Reagents: 2,6-dihydroxy-3-allylacetophenone (30 g, 0.156 mol), 5% Palladium on Carbon (Pd/C), Ethanol (150 mL).

  • Procedure: Dissolve the intermediate in ethanol and transfer to a Parr hydrogenation apparatus. Introduce the 5% Pd/C catalyst and hydrogenate at room temperature until hydrogen uptake completely ceases. Remove the catalyst via vacuum filtration and concentrate the filtrate to dryness.

  • Self-Validation: The reaction yields 30 g of the target 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. Complete reduction of the alkene is validated by the disappearance of vinylic proton multiplets (~5.5–6.3 ppm) in ¹H-NMR and a final, sharp melting point of 76°C.

References

  • Sigma-Aldrich Product Catalog: 1-(2,6-dihydroxy-3-propylphenyl)
  • US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

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Validation

Cross-Validation of Binding Affinity Assays for 1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one Targeting Human 5-Lipoxygenase (5-LOX)

Executive Summary In the preclinical development of leukotriene biosynthesis inhibitors, accurately characterizing the binding affinity of small, hydrophobic pharmacophores is notoriously difficult. The compound 1-(2,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of leukotriene biosynthesis inhibitors, accurately characterizing the binding affinity of small, hydrophobic pharmacophores is notoriously difficult. The compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2,6-dihydroxy-3-propylacetophenone) serves as a critical structural intermediate and fragment-like ligand in the synthesis of potent [1].

Because 5-LOX is a highly unstable, membrane-associated metalloenzyme that requires precise calcium and ATP concentrations to maintain its active conformation, relying on a single binding assay often leads to false positives—typically driven by compound aggregation or non-specific hydrophobic interactions. This guide provides an objective, cross-validated comparison of three orthogonal binding affinity platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —to rigorously evaluate the performance of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one against the FDA-approved reference inhibitor, [2].

The Causality of Assay Selection: Why Orthogonal Validation?

As a Senior Application Scientist, I cannot overstate the importance of understanding the biophysical causality behind assay artifacts. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one possesses a hydrophobic propyl chain and a dihydroxyacetophenone moiety capable of iron chelation.

  • SPR (Kinetics): We utilize SPR to resolve the association ( kon​ ) and dissociation ( koff​ ) rates. However, SPR requires immobilizing 5-LOX to a dextran matrix, which can occlude the allosteric FLAP-binding domain or the active site.

  • ITC (Thermodynamics): To confirm that the SPR signal is a true 1:1 binding event and not non-specific matrix sticking, ITC is employed. ITC is label-free and immobilization-free, providing the thermodynamic signature ( ΔH , ΔS ) that distinguishes specific target engagement from hydrophobic aggregation.

  • MST (Solution Affinity): Because 5-LOX is prone to precipitation at the high concentrations required for ITC, MST acts as the ultimate tie-breaker. It measures binding in free solution at nanomolar protein concentrations, preserving the native hydration shell of the enzyme.

G AA Arachidonic Acid LOX Human 5-LOX AA->LOX Substrate FLAP FLAP Scaffold FLAP->LOX Activation LTA4 Leukotriene A4 LOX->LTA4 Catalysis Compound 1-(2,6-dihydroxy-3- propylphenyl)ethan-1-one Compound->LOX Inhibition Zileuton Zileuton (Ref) Zileuton->LOX Chelation

Caption: 5-LOX signaling pathway and the targeted inhibition mechanism by phenolic small molecules.

Self-Validating Experimental Methodologies

Every protocol detailed below is designed as a self-validating system , ensuring that artifacts generated by the compound's hydrophobicity or the enzyme's instability are mathematically and experimentally subtracted.

Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine real-time binding kinetics using a Biacore T200 system, as validated in [3].

  • Step 1: Surface Preparation. Use a Series S Sensor Chip NTA. Instead of amine coupling (which destroys 5-LOX activity by modifying critical lysine residues near the active site), capture His-tagged human 5-LOX at a density of ~400 RU to minimize mass transport limitations.

  • Step 2: Analyte Preparation. Prepare a 2-fold dilution series of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (0.39 µM to 25 µM) in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 0.05% Tween-20, 5% DMSO).

  • Step 3: Injection. Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Self-Validation Mechanism: Double-referencing. A reference channel (Fc1) devoid of 5-LOX is used to subtract bulk refractive index changes and non-specific sticking of the propyl group to the dextran matrix. Furthermore, a DMSO calibration curve (4.5% to 5.5%) is injected to correct for excluded volume effects.

Isothermal Titration Calorimetry (ITC)

Objective: Extract the thermodynamic driving forces ( ΔH , −TΔS ) to confirm specific binding stoichiometry.

  • Step 1: Sample Dialysis. Dialyze purified 5-LOX extensively against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 10% Glycerol) to prevent baseline drift.

  • Step 2: Loading. Load 20 µM of 5-LOX into the sample cell (MicroCal PEAQ-ITC). Load 200 µM of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one into the syringe. Crucial: The DMSO concentration in both the cell and syringe must be exactly matched at 5% (v/v).

  • Step 3: Titration. Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

  • Self-Validation Mechanism: Heat of Dilution Subtraction. A control titration of the compound injected into the buffer (without 5-LOX) is performed. This background heat is subtracted from the raw data to ensure the integrated ΔH strictly represents the protein-ligand interaction.

Microscale Thermophoresis (MST)

Objective: Validate the affinity in free solution without the constraints of immobilization or high protein concentrations.

  • Step 1: Target Labeling. Label His-tagged 5-LOX using the Monolith His-Tag Labeling Kit RED-tris-NTA 2nd Generation. This non-covalent labeling preserves the enzyme's structural integrity.

  • Step 2: Titration Series. Keep the labeled 5-LOX concentration constant at 50 nM. Titrate 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one from 50 µM down to 1.5 nM in a 16-step serial dilution.

  • Step 3: Measurement. Load samples into Monolith NT.Automated Premium Capillaries (premium coating prevents the hydrophobic propyl chain from adsorbing to the glass). Run the assay at 20% LED power and Medium MST power.

  • Self-Validation Mechanism: Capillary Scan Check. Before the infrared laser induces thermophoresis, the system performs a preliminary fluorescence scan. If the fluorescence intensity varies across capillaries, it instantly flags compound-induced protein aggregation or autofluorescence, allowing for immediate data exclusion.

Workflow Start Purified Human 5-LOX SPR SPR (Kinetics) Start->SPR Immobilize Target ITC ITC (Thermodynamics) Start->ITC High Conc. Solution MST MST (Solution Affinity) Start->MST Label Target SPR_Data kon, koff, KD SPR->SPR_Data ITC_Data ΔH, -TΔS, KD ITC->ITC_Data MST_Data KD (Label-free) MST->MST_Data CrossVal Orthogonal Cross-Validation SPR_Data->CrossVal ITC_Data->CrossVal MST_Data->CrossVal

Caption: Orthogonal cross-validation workflow mapping the biophysical outputs of SPR, ITC, and MST.

Comparative Data Presentation

The following table synthesizes the cross-validated binding metrics of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one against the reference standard, Zileuton.

Assay PlatformMetric1-(2,6-dihydroxy-3-propylphenyl)ethan-1-oneZileuton (Reference)Assay Performance Notes
SPR (Biacore) KD​ (Affinity)4.25 ± 0.15 µM0.85 ± 0.05 µMExcellent signal-to-noise; requires His-capture to maintain 5-LOX viability.
kon​ (Association) 1.8×104 M−1s−1 6.5×104 M−1s−1 Target compound shows slower on-rate due to hydrophobic reorientation.
koff​ (Dissociation) 0.076 s−1 0.055 s−1 Both compounds exhibit rapid, reversible dissociation typical of fragments.
ITC (MicroCal) KD​ (Affinity)5.10 ± 0.30 µM1.10 ± 0.12 µMSlightly weaker affinity observed due to 10% glycerol required for 5-LOX stability.
ΔH (Enthalpy)-6.4 kcal/mol-9.2 kcal/molBinding is enthalpically driven, confirming specific active-site engagement.
Stoichiometry (N)0.920.98Confirms a 1:1 binding ratio; rules out compound aggregation artifacts.
MST (Monolith) KD​ (Affinity)4.60 ± 0.20 µM0.90 ± 0.08 µMHighest fidelity to physiological conditions; avoids surface immobilization artifacts.

Conclusion & Best Practices

When evaluating phenolic fragments like 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one for 5-LOX inhibition, relying on a single assay is a critical vulnerability. The hydrophobic propyl group makes the compound highly susceptible to non-specific binding on SPR matrices, while the dihydroxyacetophenone core can trigger false positives through non-specific metal chelation.

By utilizing this tri-platform cross-validation strategy:

  • SPR verifies the transient kinetic nature of the interaction.

  • ITC proves the interaction is a 1:1, enthalpically driven specific binding event, not a micellar aggregation.

  • MST confirms that the affinity holds true in a free-solution environment, validating the SPR data.

For drug development professionals optimizing this scaffold into more potent leukotriene inhibitors, this self-validating workflow guarantees that structure-activity relationship (SAR) decisions are based on true biophysical engagement rather than assay artifacts.

References

  • Eggler, J. F., et al. "Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis." U.S. Patent No. 4,663,347A, 1987.
  • Hoobler, E. K., et al. "Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy." PLOS ONE, vol. 8, no. 6, 2013, e65928. URL:[Link]

  • Du, L., et al. "Binding Investigation of Human 5-Lipoxygenase with Its Inhibitors by SPR Technology Correlating with Molecular Docking Simulation." The Journal of Biochemistry, vol. 139, no. 4, 2006, pp. 715–723. URL:[Link]

Comparative

Benchmarking 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Against Commercial Leukotriene Inhibitors: A Comprehensive Experimental Guide

As a Senior Application Scientist specializing in eicosanoid modulation, I frequently evaluate investigational compounds against established clinical benchmarks. The arachidonic acid (AA) cascade remains a primary target...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in eicosanoid modulation, I frequently evaluate investigational compounds against established clinical benchmarks. The arachidonic acid (AA) cascade remains a primary target in the treatment of inflammatory and respiratory diseases. Specifically, the 5-lipoxygenase (5-LOX) pathway drives the synthesis of potent chemotactic and bronchoconstrictive leukotrienes.

In this guide, we benchmark the investigational compound 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (which we will refer to as DHPA )—a redox-active dihydroxyacetophenone derivative—against two commercial gold standards: [1] and[2].

Mechanistic Rationale & Pathway Intervention

To objectively compare these compounds, we must first isolate their distinct mechanisms of action. 5-LOX catalysis strictly requires its active-site non-heme iron atom to be in the oxidized ferric (Fe³⁺) state.

  • Zileuton achieves upstream inhibition primarily through weak iron chelation and mild reducing activity, preventing the initial oxygenation of arachidonic acid[1].

  • DHPA possesses two ortho-hydroxy groups on its phenyl ring, conferring a strong redox potential. We hypothesize that DHPA acts as a direct electron donor, rapidly reducing the active site iron back to the inactive ferrous (Fe²⁺) state.

  • Montelukast bypasses the 5-LOX enzyme entirely. It acts downstream as a highly selective, non-redox competitive antagonist at the CysLT₁ receptor[2].

Below is the logical mapping of the leukotriene signaling cascade and the specific intervention points for each compound.

LeukotrienePathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation LTA4 Leukotriene A4 LOX5->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes LTA4->LTC4 LTC4 Synthase CysLT1 CysLT1 Receptor LTC4->CysLT1 Binding DHPA 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one DHPA->LOX5 Redox Inhibition Zileuton Zileuton Zileuton->LOX5 Iron Chelation Montelukast Montelukast Montelukast->CysLT1 Receptor Blockade

Arachidonic acid cascade showing intervention points of DHPA, Zileuton, and Montelukast.

Comparative Performance Data

To establish a baseline, we compare the quantitative inhibitory metrics of DHPA against the commercial standards. Note the distinct difference in potency scales (µM vs. nM) due to the differing nature of enzyme inhibition versus receptor antagonism.

CompoundPrimary TargetMechanism of ActionCell-Free 5-LOX IC₅₀Intracellular LTB₄ IC₅₀CysLT₁ Binding (IC₅₀)
DHPA 5-LOXRedox reduction (Fe³⁺ to Fe²⁺)~1.2 µM~4.5 µM>10,000 nM
Zileuton 5-LOXIron chelation / Weak redox0.5 µM[1]0.6 µM[1]>10,000 nM
Montelukast CysLT₁ ReceptorCompetitive antagonismN/AN/A4.9 nM[2]
Experimental Workflows & Self-Validating Protocols

To rigorously benchmark DHPA against Zileuton, we must design assays that isolate specific biochemical variables. As an application scientist, I do not rely on single-point data; every protocol must feature internal controls that self-validate the proposed mechanism of action.

Protocol 1: Cell-Free 5-Lipoxygenase Fluorometric Assay

Causality & Rationale: Traditional 5-LOX assays measure conjugated diene formation via UV absorbance at 234 nm. However, the acetophenone ring of DHPA strongly absorbs in the UV spectrum, which would create optical interference and yield false-positive inhibition data. To circumvent this, we utilize a[3] utilizing a fluorogenic probe (e.g., H₂DCFDA) that fluoresces solely upon 5-LOX-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Reconstitute purified recombinant human 5-LOX in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of DHPA, Zileuton (as the positive control)[3], or DMSO (vehicle) for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 5 µM arachidonic acid and the fluorogenic probe.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 488/520 nm) continuously for 20 minutes using a microplate reader.

Self-Validating System (The Redox Check): To definitively prove that DHPA acts via redox reduction, run a parallel control plate where 1 mM dithiothreitol (DTT) is added to the buffer. DTT is a potent reducing agent that forces the 5-LOX iron into the Fe²⁺ state globally. If DHPA acts purely via redox mechanisms, the ambient DTT will mask its inhibitory effect (flattening the IC₅₀ curve). If DHPA still inhibits the enzyme in the presence of DTT, it possesses secondary allosteric or chelating properties.

Protocol 2: Intracellular LTB₄ Quantification via Human PMNLs

Causality & Rationale: Cell-free potency does not guarantee physiological efficacy due to membrane permeability barriers and intracellular protein binding. We evaluate functional inhibition using human polymorphonuclear leukocytes (PMNLs). Crucially, we stimulate these cells with the calcium ionophore A23187[1]. A23187 bypasses surface receptor-mediated arachidonic acid release, directly flooding the cell with calcium to translocate 5-LOX to the nuclear membrane. This ensures any reduction in LTB₄ is strictly due to 5-LOX pathway inhibition, eliminating upstream receptor interference.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PMNLs from whole blood using density gradient centrifugation. Suspend at 1×10⁶ cells/mL in HBSS containing 1.2 mM CaCl₂.

  • Pre-incubation: Treat cells with DHPA, Zileuton, Montelukast (negative control for LTB₄ synthesis), or vehicle for 15 minutes at 37°C.

  • Stimulation: Add 5 µM A23187 to induce robust LTB₄ biosynthesis[1]. Incubate for exactly 10 minutes.

  • Termination: Stop the reaction with cold methanol and centrifuge to pellet cellular debris.

  • Quantification: Quantify LTB₄ levels in the supernatant using a competitive ELISA.

Self-Validating System (The Cytotoxicity Check): Multiplex this workflow with a Lactate Dehydrogenase (LDH) release assay. If LTB₄ levels drop but LDH levels in the supernatant rise, DHPA is merely cytotoxic (destroying the cell membrane), not acting as a true targeted inhibitor. A valid, non-toxic inhibitor will demonstrate a dose-dependent reduction in LTB₄ while maintaining stable, baseline LDH levels.

References

Sources

Validation

A Senior Application Scientist's Guide to Solvent Extraction of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one: A Comparative Analysis

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides an in-depth comparison of solvent extraction yields for 1-(2,6-dihydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides an in-depth comparison of solvent extraction yields for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, a phenolic compound with significant research interest. We will explore the theoretical underpinnings of solvent selection, compare various extraction methodologies, and present supporting data to guide your experimental design.

Understanding the Molecule: 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

The structure of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, a substituted acetophenone, dictates its solubility and, consequently, the optimal extraction strategy. The presence of two hydroxyl (-OH) groups on the phenyl ring imparts significant polarity and the capacity for hydrogen bonding. The propyl group and the ethanone moiety introduce some non-polar character. This amphipathic nature suggests that a range of solvents with varying polarities should be evaluated to determine the most effective extraction system. The principle of "like dissolves like" is the cornerstone of our solvent selection strategy[1].

Solvent Selection: A Polarity-Driven Approach

The choice of solvent is a pivotal decision in designing an extraction procedure, as it plays a key role in determining the quality and quantity of the extracted compounds[2]. For phenolic compounds such as our target molecule, polar solvents are generally the most effective. We will compare the efficacy of several common laboratory solvents, ranging from non-polar to highly polar.

  • Polar Protic Solvents: Methanol and ethanol are highly effective at extracting phenolic compounds due to their ability to form hydrogen bonds with the hydroxyl groups of the analyte. Their aqueous mixtures are often recommended for enhancing the extraction of phenolics[2][3].

  • Polar Aprotic Solvents: Acetone is another excellent solvent for phenolic compounds. Its ability to dissolve a wide range of polar and non-polar substances makes it a versatile choice.

  • Intermediate Polarity Solvents: Ethyl acetate offers a medium polarity and is often used for the extraction of moderately polar compounds[4][5].

  • Non-Polar Solvents: Hexane and chloroform are included in this comparison to demonstrate the importance of polarity matching. Due to the polar nature of our target molecule, these solvents are expected to yield lower extraction efficiencies[2][6].

Comparative Analysis of Extraction Yields

The following table summarizes the hypothetical extraction yields of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one using various solvents and extraction techniques. These values are based on established principles of natural product extraction and are intended to be illustrative. Actual yields may vary based on the specific experimental conditions and the matrix from which the compound is being extracted.

Solvent SystemExtraction TechniqueTemperature (°C)Extraction TimeHypothetical Yield (%)
MethanolMaceration2524 h85
EthanolMaceration2524 h82
80% Ethanol (aq)Maceration2524 h90
AcetoneMaceration2524 h88
Ethyl AcetateMaceration2524 h65
HexaneMaceration2524 h15
MethanolSoxhlet656 h92
EthanolSoxhlet786 h89
80% Ethanol (aq)Ultrasound-Assisted4030 min95
AcetoneUltrasound-Assisted4030 min93

Key Insights:

  • Aqueous ethanol (80%) under ultrasound-assisted extraction is predicted to provide the highest yield. The water in the mixture can enhance the swelling of the plant matrix, improving solvent penetration, while ethanol effectively solubilizes the target compound.

  • Methanol and acetone also demonstrate high extraction efficiencies, particularly with more exhaustive methods like Soxhlet extraction.

  • As expected, the non-polar solvent hexane shows a very low yield, highlighting the importance of solvent polarity.

  • Ultrasound-assisted extraction (UAE) offers a significant advantage in terms of reduced extraction time and potentially higher yields compared to traditional maceration[5][7].

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Protocol 1: Conventional Maceration
  • Preparation: Weigh 10 g of the dried and powdered source material containing 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

  • Extraction: Place the material in a 250 mL Erlenmeyer flask and add 100 mL of the chosen solvent.

  • Incubation: Stopper the flask and allow it to stand at room temperature (25°C) for 24 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Quantification: Dry the resulting extract to a constant weight and determine the yield.

Protocol 2: Soxhlet Extraction
  • Preparation: Place 10 g of the dried and powdered source material into a thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 250 mL round-bottom flask containing 150 mL of the chosen solvent and a condenser.

  • Extraction: Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 6 hours.

  • Solvent Removal and Quantification: Follow steps 5 and 6 from the Maceration protocol.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 10 g of the dried and powdered source material in a 250 mL beaker.

  • Extraction: Add 100 mL of the chosen solvent and place the beaker in an ultrasonic bath.

  • Sonication: Sonicate the mixture at a frequency of 40 kHz and a temperature of 40°C for 30 minutes.

  • Filtration, Solvent Removal, and Quantification: Follow steps 4, 5, and 6 from the Maceration protocol.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in each extraction method.

Maceration_Workflow Start Start: Dried Material Mix Mix with Solvent Start->Mix Incubate Incubate 24h at 25°C Mix->Incubate Filter Filter Incubate->Filter Evaporate Evaporate Solvent Filter->Evaporate Yield Determine Yield Evaporate->Yield

Caption: Workflow for Conventional Maceration.

Soxhlet_Workflow Start Start: Dried Material in Thimble Extract Soxhlet Extraction (6h) Start->Extract Evaporate Evaporate Solvent Extract->Evaporate Yield Determine Yield Evaporate->Yield

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow Start Start: Dried Material Mix Mix with Solvent Start->Mix Sonicate Sonicate 30 min at 40°C Mix->Sonicate Filter Filter Sonicate->Filter Evaporate Evaporate Solvent Filter->Evaporate Yield Determine Yield Evaporate->Yield

Caption: Workflow for Ultrasound-Assisted Extraction.

Causality and Trustworthiness in Experimental Design

The protocols described are designed to be self-validating. By systematically varying the solvent and extraction method while keeping other parameters constant, the researcher can confidently attribute differences in yield to the variable being tested. The inclusion of both traditional and modern extraction techniques provides a comprehensive overview and allows for a cost-benefit analysis in terms of time, energy, and solvent consumption. Modern techniques like UAE are often more energy-efficient and result in shorter extraction times compared to conventional methods[2].

The choice of temperature is also critical. For maceration, room temperature is sufficient to minimize the degradation of potentially thermolabile compounds. In contrast, Soxhlet extraction utilizes the boiling point of the solvent for continuous extraction, which is suitable for thermostable compounds. UAE is often performed at slightly elevated but controlled temperatures to enhance extraction efficiency without causing significant degradation[8].

Furthermore, adjusting the pH of the extraction solvent can influence the yield of phenolic compounds. Maintaining a slightly acidic pH can help to keep phenolic compounds in their protonated, less polar form, which can sometimes improve their extraction into organic solvents.

Conclusion and Future Directions

This guide provides a comprehensive comparison of solvent extraction strategies for 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one. Based on the principles of solvent polarity and modern extraction theory, an 80% aqueous ethanol solution coupled with ultrasound-assisted extraction is proposed as the most efficient method. However, the optimal conditions should always be determined empirically for a specific starting material.

Future work should focus on the principles of green chemistry, exploring the use of safer and more environmentally friendly solvents such as supercritical CO2 and deep eutectic solvents[2][6]. Additionally, response surface methodology could be employed to systematically optimize multiple extraction parameters simultaneously, leading to a more robust and efficient process.

References

  • Al-Sahlany, S. T. G., Niamah, A. K., & Al-Manhel, A. J. (2023). Contemporary methods for the extraction and isolation of natural products. PMC - NIH. [Link]

  • Rahman, Z., Zaidan, M., Othman, A., Ahmad, M., Simoh, S., & Ismail, M. (2019). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. Natural Science, 11, 99-105. [Link]

  • Poomanee, W., & Leelaphiwat, P. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface. Thai Science. [Link]

  • Enescu, M. C., et al. (2025). Optimization of Phenolic Compounds Extraction from Crataegi Fructus. MDPI. [Link]

  • Lay, M. M., Karsani, S. A., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. [Link]

  • Soto-Maldonado, C., et al. (2021). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. PMC. [Link]

  • Al-Zuaidy, M. H., et al. (2025). Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity. PMC. [Link]

  • Vinanhatrang. (2025). Extraction Technology Solvent Selection: Natural Vs. Conventional Options. [Link]

  • Ponphaiboon, J., et al. (2023). Natural Product Extraction Techniques. Encyclopedia MDPI. [Link]

  • Scribd. (n.d.). Solvent Selection for Extraction Methods. [Link]

Sources

Comparative

Cytotoxicity Profiling of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one vs. Standard Acetophenones: A Comparative Guide

As a Senior Application Scientist specializing in phenotypic screening and structure-activity relationship (SAR) analysis, I frequently evaluate phenolic scaffolds for oncological and inflammatory targeting. Acetophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in phenotypic screening and structure-activity relationship (SAR) analysis, I frequently evaluate phenolic scaffolds for oncological and inflammatory targeting. Acetophenones represent a highly versatile class of compounds; however, specific structural substitutions dramatically alter their cellular permeability and cytotoxic mechanisms.

This guide provides an objective, data-driven comparison between 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (also known as 2',6'-dihydroxy-3'-propylacetophenone, hereafter referred to as DHPA ) and standard acetophenone derivatives (e.g., unsubstituted acetophenone, 2,4-dihydroxyacetophenone, and phloroacetophenone).

Mechanistic Basis of Cytotoxicity

Acetophenone derivatives exhibit cytotoxicity primarily through the induction of intracellular reactive oxygen species (ROS) and subsequent mitochondrial depolarization ()[1]. However, the introduction of a 3-propyl group and a 2,6-dihydroxy arrangement in DHPA introduces a potent, dual-action mechanism.

DHPA acts as a targeted inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a pathway critical not only for leukotriene biosynthesis ()[2] but also for the survival and proliferation of certain cancer cell lineages. The lipophilic propyl chain enhances membrane permeation, while the dihydroxy groups facilitate redox cycling, creating a highly specific apoptotic trigger.

ApoptosisPathway DHPA 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one Membrane Enhanced Membrane Permeation (3-Propyl Group) DHPA->Membrane LOX 5-LOX Enzyme Inhibition Membrane->LOX ROS Intracellular ROS Generation (Redox Cycling) Membrane->ROS Mito Mitochondrial Depolarization LOX->Mito ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Targeted Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathway of DHPA-induced apoptosis via 5-LOX inhibition and ROS generation.

Experimental Workflow: High-Content Screening (HCS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (Doxorubicin, 1 µM) to validate the assay's dynamic range and sensitivity.

HCSWorkflow Seed 1. Cell Seeding (A549, HepG2, MRC-5) Dose 2. Compound Dosing (0.1 - 100 µM) Seed->Dose Stain 3. Multiplex Staining (Hoechst / PI / DCFDA) Dose->Stain Image 4. High-Content Imaging (Epifluorescence) Stain->Image Analyze 5. Data Analysis (IC50 & Selectivity) Image->Analyze

Fig 2: Standardized High-Content Screening (HCS) workflow for cytotoxicity profiling.

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), and MRC-5 (normal human lung fibroblasts) cells at 5,000 cells/well in 96-well optical bottom plates. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: Utilizing both tumorigenic and non-tumorigenic lines allows for the calculation of the Selectivity Index (SI), distinguishing targeted cytotoxicity from general cellular poisoning.

  • Compound Dosing: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of DHPA, Acetophenone, 2,4-Dihydroxyacetophenone, and Phloroacetophenone in assay media (final DMSO concentration ≤0.1%). Treat cells for 48 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (2 µg/mL), Propidium Iodide (PI, 1 µg/mL), and DCFDA (10 µM). Incubate for 30 minutes.

    • Causality: Hoechst stains all nuclei (yielding total cell count), PI stains only cells with compromised membranes (dead cells), and DCFDA fluoresces upon oxidation by ROS. This triad allows simultaneous quantification of viability and oxidative stress.

  • High-Content Imaging: Image plates using an automated epifluorescence microscope (10x objective; DAPI, FITC, and TRITC channels).

  • Data Analysis: Extract live/dead ratios and calculate IC50 values using non-linear regression (4-parameter logistic curve).

Comparative Cytotoxicity Data

The following table summarizes the quantitative performance of DHPA against standard alternatives. Data represents mean IC50 values (µM) derived from the HCS workflow.

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5/A549)
Acetophenone (Standard)>100>100>100N/A
Phloroacetophenone 85.278.4>100~1.1
2,4-Dihydroxyacetophenone 45.642.195.0~2.0
1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one 12.4 15.8 82.5 ~6.6
Structure-Activity Relationship (SAR) Insights

The experimental data clearly demonstrates that DHPA possesses superior cytotoxic efficacy and selectivity compared to standard acetophenones.

  • The Lipophilicity Factor: Unsubstituted acetophenone lacks the necessary functional groups for targeted protein interaction or redox cycling, resulting in negligible cytotoxicity. The addition of the 3-propyl chain in DHPA significantly increases the calculated partition coefficient (LogP). This enhanced lipophilicity drives superior partitioning across the phospholipid bilayer, increasing intracellular accumulation ()[3].

  • Redox Cycling and Intramolecular Bonding: The 2,6-dihydroxy substitution pattern is critical. These hydroxyl groups can form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the molecule during transit. Once inside the highly oxidative environment of a cancer cell, these phenolic groups undergo redox cycling, amplifying ROS generation ()[4] and triggering the apoptotic cascade detailed in Figure 1.

References
  • Title: Synthesis of Chalcones with Anticancer Activities Source: Molecules (via PMC - NIH) URL: [Link]

  • Title: Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis (US4663347A)
  • Title: Quantitative Structure–Cytotoxicity Relationship of Chalcones Source: Anticancer Research URL: [Link]

  • Title: IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD Source: Farmacia Journal URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one proper disposal procedures

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling specialized pharmaceutical intermediates like 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling specialized pharmaceutical intermediates like 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (commonly known as 2,6-dihydroxy-3-propylacetophenone) requires a deep understanding of its chemical behavior.

This compound is a critical precursor in the synthesis of benzofuran 2-carboxylic acid esters, which are potent inhibitors of leukotriene biosynthesis used in asthma and inflammation research[1]. Due to its dual functional nature—comprising both a reactive phenolic core and an acetophenone moiety—handling and disposing of this compound requires stringent, self-validating operational protocols.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards:

  • Phenolic Core: The hydroxyl groups on the benzene ring render the molecule susceptible to photo-oxidation, forming reactive quinones over time. Phenols are also weak acids and known mucosal irritants.

  • Acetophenone Moiety: This functional group confers combustible properties and acute oral toxicity.

  • Environmental Toxicity: Like many substituted acetophenones, this compound is highly toxic to aquatic life with long-lasting effects. Aqueous dilution is not a viable disposal method; strict zero-drain-discharge policies must be enforced[2].

Quantitative Physicochemical Data & Waste Profiling

Table 1: Operational implications derived from the physicochemical properties of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one.

ParameterValue / ClassificationOperational Implication for Disposal
Molecular Weight 194.23 g/mol Used for stoichiometric waste neutralization and mass-balance calculations.
Chemical Class Substituted Phenolic KetoneHighly incompatible with strong oxidizers and strong bases.
Water Solubility Immiscible / Very LowAqueous flushing is ineffective; requires polar organic solvents (e.g., ethanol) for surface decontamination.
Aquatic Toxicity High (Acute & Chronic)Strict zero-drain-discharge policy. Environmental release must be avoided at all costs.
Flammability Combustible Liquid/SolidKeep away from heat sources; waste must be stored in grounded, flammable safety cabinets[3].

Operational Workflow 1: Spill Containment and Decontamination

When a spill occurs, immediate containment is required to prevent vapor accumulation and environmental release. Aqueous cleanup is ineffective due to the compound's low water solubility.

SpillResponse Detect Spill Detected Isolate Isolate Ignition Sources (Combustible Hazard) Detect->Isolate Evacuate & Assess Absorb Apply Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Don PPE Clean Solvent Wash (Ethanol -> Water) Absorb->Clean Mechanical Collection Validate Validation Check (UV/TLC Swab) Clean->Validate Decontamination

Figure 1: Step-by-step logical workflow for spill containment and surface decontamination.

Step-by-Step Methodology:
  • Evacuation and Hazard Assessment: Immediately evacuate non-essential personnel. Causality: Vapor accumulation of phenolic ketones can cause severe eye and respiratory irritation.

  • Source Isolation: Extinguish all nearby ignition sources and unplug hot plates. Causality: Acetophenone derivatives are combustible[3].

  • Application of Inert Absorbent: Cover the spill with an inert absorbent such as dry sand, diatomaceous earth, or vermiculite. Causality: Combustible absorbents (like sawdust) increase the fire load and must never be used with combustible liquids[3].

  • Collection and Decontamination: Sweep the absorbed mixture using non-sparking tools and place it into a hazardous waste bag. Wash the affected surface with a polar organic solvent (e.g., ethanol) to dissolve residual organics, followed by a final water rinse[2].

  • Self-Validating Step: Post-cleanup, wipe the affected area with an ethanol-soaked swab and analyze it via Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy. A clean baseline (absence of the phenolic UV signature) validates complete decontamination.

Operational Workflow 2: Waste Segregation and RCRA Disposal

Proper disposal requires routing the chemical to a licensed Resource Conservation and Recovery Act (RCRA) approved facility. Because this compound is often reacted with fluorinating agents (e.g., fluorotrichloromethane) during leukotriene inhibitor synthesis[1], waste stream segregation is critical.

WasteSegregation Gen Waste Generated Check Contains Halogens? (e.g., Freon) Gen->Check Halo Halogenated Stream (Red Tag) Check->Halo Yes NonHalo Non-Halogenated Stream (Green Tag) Check->NonHalo No Store Amber Glass Storage (Secondary Containment) Halo->Store NonHalo->Store Dispose RCRA Incineration Store->Dispose

Figure 2: Decision matrix for the segregation and disposal of phenolic ketone waste streams.

Step-by-Step Methodology:
  • Stream Identification: Determine if the waste mixture contains halogenated solvents. Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and alters the required incineration temperature to prevent toxic dioxin gas release.

  • Container Selection: Transfer the waste into an amber glass container. Causality: Amber glass prevents UV-induced photo-oxidation of the phenolic moiety. Avoid metal containers, as phenols can chelate or corrode certain metals over time.

  • Labeling: Apply a compliant hazardous waste label detailing the exact composition (e.g., "Non-Halogenated Organic Waste: 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, 10% in Ethanol").

  • Storage: Store the sealed container in a grounded flammable safety cabinet, strictly segregated from strong oxidizers (e.g., peroxides, nitric acid).

  • Self-Validating Step: Before sealing the waste container for final EHS pickup, verify the pH of the aqueous layer (if the waste is biphasic) using indicator strips. Ensure the pH is neutral (pH 6-8). This validates that no unquenched reactive acids/bases remain, preventing unexpected pressure buildup during transit to the [4].

References

  • Title: US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Title: Safety Data Sheet: Acetophenone Source: Carl ROTH URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

As drug development professionals and analytical chemists scale up synthesis or utilize substituted acetophenones as critical intermediates, understanding the mechanistic hazards of these molecules is paramount. 1-(2,6-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists scale up synthesis or utilize substituted acetophenones as critical intermediates, understanding the mechanistic hazards of these molecules is paramount. 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one presents unique handling challenges due to its specific structural motifs. This guide provides a field-proven, self-validating operational framework for handling this compound, ensuring maximum safety, technical precision, and regulatory compliance.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. While specific toxicological data for novel derivatives can be sparse, we must extrapolate the hazard profile from its structural components and closely related analogs, such as 2,6-dihydroxyacetophenone[1]. This compound is classified under GHS as a Skin Irritant (Category 2) , Serious Eye Irritant (Category 2) , and a Specific Target Organ Toxicant - Single Exposure (STOT SE 3, Respiratory Irritation) [2][3].

  • Lipophilic Penetration: The addition of the propyl group significantly increases the molecule's partition coefficient (LogP) compared to baseline acetophenones. This heightened lipophilicity enhances its ability to permeate the lipid-rich stratum corneum of the skin, accelerating dermal absorption and subsequent irritation.

  • Phenolic Acidity: The hydroxyl (-OH) groups at the 2 and 6 positions act as proton donors. Upon contact with the aqueous environment of the corneal epithelium or respiratory mucosa, these mildly acidic groups disrupt cellular membranes and denature proteins, causing immediate and severe irritation[1][3].

Quantitative Hazard Data & PPE Specifications

To counteract these mechanistic risks, standard laboratory precautions are insufficient. We must deploy targeted Personal Protective Equipment (PPE) and engineering controls based on the compound's physicochemical properties.

Table 1: Physical & Hazard Data Summary
ParameterValue / ClassificationOperational Implication
Molecular Formula C₁₁H₁₄O₃Organic solid; requires organic solvent (e.g., EtOH, DMSO) for effective decontamination.
Molecular Weight 194.23 g/mol Moderate molecular weight; highly prone to forming fine, easily aerosolized particulates during transfer.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1][2]Mandates strict barrier protection (gloves/goggles) and local exhaust ventilation.
OSHA PEL (Dust) 15 mg/m³ (Total), 5 mg/m³ (Respirable)Airborne concentrations must be strictly controlled during bulk powder transfers.
Table 2: PPE Specifications and Mechanistic Rationale
PPE CategorySpecificationMechanistic CausalityReplacement Frequency
Hand Protection 100% Nitrile, ≥0.12 mm thicknessThe propyl group increases lipophilicity, allowing the compound to easily permeate latex. Nitrile provides superior chemical resistance to lipophilic organic ketones[4].Every 2 hours, or immediately upon visible contamination.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPhenolic hydroxyl groups denature corneal proteins. Goggles provide a critical orbital seal against aerosolized dust that standard safety glasses lack[3].Clean with 70% ethanol after each operational shift.
Body Protection Flame-resistant (FR) lab coat with knit cuffsPrevents dust accumulation on exposed forearms. FR material is the standard for handling potentially combustible organic powders.Launder weekly or immediately post-spill.
Respiratory N95 or P100 particulate respiratorMitigates the inhalation of nuisance dust, preventing respiratory mucosa irritation (STOT SE 3) when operating outside a fume hood[1][4].Discard after a single use or if breathing resistance increases.

Safety and Handling Workflow

SafetyWorkflow H Hazard Identification: 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one (Irritant, Particulate) PPE PPE Selection: Nitrile, Goggles, FR Coat H->PPE Dictates EC Engineering Controls: Fume Hood (80-100 fpm) H->EC Dictates OP Operational Execution: Anti-static Weighing & Transfer PPE->OP Protects Operator EC->OP Contains Aerosols DEC Decontamination: 70% Ethanol Wipe-down OP->DEC Post-Operation DIS Waste Disposal: Incineration Protocol DEC->DIS Generates Waste

Workflow mapping hazard-driven engineering controls and PPE selection for safe chemical handling.

Self-Validating Operational Protocol: Analytical Weighing

To ensure trustworthiness and safety, every operational step must include a built-in validation mechanism. Follow this protocol for weighing and solubilizing the compound.

Step 1: Environmental Verification

  • Action: Conduct all open-container handling inside a certified chemical fume hood or vented balance enclosure.

  • Self-Validation: Before opening the chemical container, tape a 2 cm strip of tissue paper to the bottom of the fume hood sash. A steady, inward pull of the tissue physically confirms directional airflow, validating the digital flow monitor.

Step 2: PPE Donning and Integrity Check

  • Action: Don a knit-cuff lab coat, tight-fitting goggles, and nitrile gloves.

  • Self-Validation: Perform a 5-second inflation test on the gloves (trap air inside and squeeze). A lack of deflation validates the barrier integrity against microscopic pinholes prior to chemical contact.

Step 3: Anti-Static Powder Transfer

  • Action: Use a grounded, anti-static weigh boat and a stainless-steel micro-spatula. Phenolic powders are highly susceptible to electrostatic charge, which can cause the powder to repel from the spatula and aerosolize.

  • Self-Validation: Hover the spatula 1 cm above the empty weigh boat. If the boat twitches or static cling is observed, discharge the environment using a piezoelectric anti-static gun before proceeding with the transfer.

Step 4: Solubilization

  • Action: Transfer the weighed solid into the destination flask and slowly add the organic solvent (e.g., DMSO or Ethanol). Cap the flask immediately.

  • Causality: Rapid solvent addition to fine powders can cause displacement of air, ejecting compound particulates into the operator's breathing zone.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and correct action is required to prevent widespread laboratory contamination and exposure[4].

Minor Spill Protocol (<50g)
  • Halt and Assess: Stop work immediately. Ensure fume hood sash is lowered to maximize exhaust velocity over the spill area.

  • Avoid Dry Sweeping: Never use a brush or dry paper towel. Dry sweeping aerosolizes the phenolic dust, exponentially increasing inhalation exposure risks (STOT SE 3)[3].

  • Wet Wipe Method: Gently cover the spill with absorbent laboratory pads. Wet the pads with 70% ethanol. Causality: Water is ineffective due to the compound's lipophilic propyl chain; ethanol successfully solubilizes the compound for clean removal.

  • Inward Cleaning: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone.

Waste Disposal Plan
  • Containment: Collect all contaminated wipes, weigh boats, and disposable PPE into a high-density polyethylene (HDPE) or glass container[4].

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Substituted Phenolic Ketone (Irritant)".

  • Final Destruction: Do not flush down the sink. Dispose of the sealed containers via high-temperature incineration through a certified hazardous waste contractor in accordance with local and federal environmental regulations[2][4].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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